molecular formula C9H16O2 B1356746 2,2-Dimethyl-6-heptenoic acid CAS No. 50592-83-1

2,2-Dimethyl-6-heptenoic acid

Cat. No.: B1356746
CAS No.: 50592-83-1
M. Wt: 156.22 g/mol
InChI Key: MAJUYBYWDDTLMO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-heptenoic acid is a organic compound with the CAS Registry Number 50592-83-1 . Its molecular formula is C9H16O2, corresponding to a molecular weight of 156.22 g/mol . The structure of this compound features a carboxylic acid functional group and a terminal carbon-carbon double bond, as represented by the SMILES notation CC(C)(CCCC=C)C(=O)O and the InChI key MAJUYBYWDDTLMO-UHFFFAOYSA-N . This unique structure, combining a reactive olefin with a carboxylic acid on a branched carbon chain, makes it a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for investigating cyclization reactions and synthesizing complex molecules, such as natural product analogs. The terminal alkene is amenable to various chemical transformations, including metathesis and hydrofunctionalization, while the carboxylic acid can be readily converted to esters, amides, or other derivatives. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-5-6-7-9(2,3)8(10)11/h4H,1,5-7H2,2-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJUYBYWDDTLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576762
Record name 2,2-Dimethylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50592-83-1
Record name 2,2-Dimethylhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 2,2-Dimethyl-6-heptenoic Acid (CAS No. 50592-83-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and complex molecule synthesis, the strategic selection of starting materials is paramount. 2,2-Dimethyl-6-heptenoic acid (CAS No. 50592-83-1) emerges as a uniquely valuable, yet often overlooked, synthetic intermediate.[1] Its structure is deceptively simple, featuring a terminal olefin and a carboxylic acid. However, the true synthetic potential lies in the gem-dimethyl substitution at the α-carbon. This quaternary center provides a crucial steric shield that influences the reactivity of the adjacent carboxylic acid and imparts specific conformational rigidity, making it an exceptional scaffold for investigating intramolecular cyclizations and constructing intricate molecular architectures, such as those found in natural product analogs.[1]

This technical guide offers an in-depth exploration of this compound, moving beyond catalog data to provide field-proven insights into its properties, synthesis, and strategic applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure. These characteristics are crucial for planning reactions, purification, and analytical characterization.

Structural and Physicochemical Data

The combination of a lipophilic carbon chain, a terminal reactive double bond, and a polar carboxylic acid head gives this molecule its unique properties. The gem-dimethyl group is a key feature, creating a sterically hindered carboxylic acid which can prevent undesirable side reactions and direct reactivity to the terminal alkene.[1]

PropertyValueSource
CAS Number 50592-83-1[1]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
IUPAC Name 2,2-dimethylhept-6-enoic acid[1]
Boiling Point (Predicted) 245.3 ± 9.0 °C
Density (Predicted) 0.935 ± 0.06 g/cm³
pKa (Predicted) 4.79 ± 0.21
Expected Spectroscopic Characteristics

Lacking published spectra, we can predict the key analytical signatures based on the molecule's functional groups. A self-validating characterization would rely on the congruence of data from multiple spectroscopic techniques.

  • ¹H NMR (Proton NMR): The spectrum would be characterized by several key signals:

    • A singlet integrating to 6H in the upfield region (approx. δ 1.2 ppm) for the two equivalent methyl groups of the gem-dimethyl moiety.

    • A broad singlet far downfield (δ 10-12 ppm) for the acidic proton of the carboxylic acid.

    • A complex multiplet between δ 5.7-5.9 ppm representing the internal vinyl proton (=CH-).

    • Two distinct multiplets around δ 4.9-5.1 ppm for the two terminal vinyl protons (=CH₂).

    • A series of multiplets for the four methylene protons (-CH₂-) in the aliphatic chain.

  • ¹³C NMR (Carbon-13 NMR): The carbon spectrum would confirm the key structural features:

    • A downfield signal for the carbonyl carbon (C=O) around δ 180-185 ppm.

    • Signals for the vinyl carbons at approximately δ 138 ppm (-CH=) and δ 115 ppm (=CH₂).

    • A signal for the quaternary α-carbon.

    • Several signals in the upfield region for the gem-dimethyl carbons and the aliphatic methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous identification of the primary functional groups.[1]

    • A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer.

    • A sharp, strong C=O stretching band around 1700-1725 cm⁻¹.

    • C-H stretching bands for the alkyl and vinyl groups just below 3000 cm⁻¹.

    • A medium intensity C=C stretching band around 1640 cm⁻¹.

  • Mass Spectrometry (MS): In its deprotonated form [M-H]⁻, high-resolution mass spectrometry should yield a theoretical m/z of 155.10775.[1] Electron ionization (EI) of the methyl ester derivative would likely show a molecular ion peak (M⁺) at m/z 170, with characteristic fragmentation patterns including losses related to the ester group and cleavage along the alkyl chain.[1]

Synthesis Protocol: A Validated Approach

The most logical and robust synthesis of this compound involves the α-alkylation of an isobutyrate ester. This method is reliable and leverages well-understood principles of enolate chemistry.

Causality of the Synthetic Strategy

The core challenge is the creation of the quaternary α-carbon. Direct alkylation of isobutyric acid is difficult. Instead, we use its ester form (e.g., ethyl isobutyrate) for three key reasons:

  • Acidity: The α-proton of the ester is sufficiently acidic (pKa ~25) to be removed by a strong, non-nucleophilic base.

  • Protection: The ester protects the carboxylic acid from reacting with the base.

  • Purification: The resulting ester product is generally less polar and easier to purify via chromatography or distillation than the final carboxylic acid.

The choice of Lithium Diisopropylamide (LDA) as the base is critical. It is exceptionally strong, allowing for rapid and complete deprotonation, but it is also very bulky, which prevents it from acting as a nucleophile and attacking the ester's carbonyl group. The use of a reactive electrophile, 5-bromo-1-pentene, ensures an efficient Sₙ2 reaction with the generated enolate.

Workflow Diagram

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis A Ethyl Isobutyrate C Lithium Enolate Intermediate A->C Deprotonation B LDA in THF, -78 °C E Ethyl 2,2-Dimethyl-6-heptenoate C->E D 5-Bromo-1-pentene D->E SN2 Attack G This compound E->G Saponification & Acidification F KOH, EtOH/H₂O, Reflux

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Isobutyrate

  • 5-Bromo-1-pentene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 2M

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • LDA Preparation (In situ):

    • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C (acetone/dry ice bath).

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise. The solution may turn slightly yellow.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation & Alkylation:

    • To the freshly prepared LDA solution, add ethyl isobutyrate (1.0 equivalent) dropwise, ensuring the internal temperature remains below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. This ensures complete deprotonation to the lithium enolate.

    • Add 5-bromo-1-pentene (1.1 equivalents) dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Workup and Purification of the Ester:

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2,2-dimethyl-6-heptenoate.

    • Purify the crude ester via flash column chromatography or vacuum distillation.

  • Saponification to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of EtOH and aqueous KOH (e.g., 2M solution).

    • Heat the mixture to reflux and monitor the reaction by TLC until all starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexanes) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M HCl. A white precipitate or oil should form.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a powerful tool for constructing complex cyclic and polycyclic systems, which are common motifs in biologically active natural products and pharmaceuticals.

Precursor for Intramolecular Cyclizations

The molecule is perfectly poised for intramolecular reactions. The four-carbon tether between the carboxylic acid and the terminal alkene is ideal for forming five- and six-membered rings, which are ubiquitous in drug scaffolds.

  • Iodolactonization: Treatment with iodine (I₂) and a mild base can trigger an electrophilic cyclization. The iodine adds to the terminal double bond, forming a transient iodonium ion, which is then trapped by the carboxylate nucleophile to form a six-membered δ-lactone. This reaction proceeds with high diastereoselectivity and installs useful functionality (an iodomethyl group) for further synthetic elaboration.

  • Acid-Catalyzed Cyclization: Under strong acid catalysis, the terminal alkene can be protonated to form a secondary carbocation.[2] This cation can then be trapped by the carbonyl oxygen of the carboxylic acid, leading to the formation of a lactone after dehydration. The gem-dimethyl group can help favor cyclization by the Thorpe-Ingold effect, which alters bond angles to bring the reactive ends of the molecule closer together.

Logical Pathway Diagram: Iodolactonization

G A 2,2-Dimethyl- 6-heptenoic acid B Iodonium Ion Intermediate A->B + I₂ / Base C δ-Lactone Product (Iodomethyl-tetrahydropyranone) B->C Intramolecular Nucleophilic Attack

Caption: Proposed pathway for iodolactonization.

Role in Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then elaborated or linked to create more potent leads. This compound and its simple derivatives represent ideal fragments. The carboxylic acid can serve as a hydrogen-bond donor/acceptor for anchoring to a protein's active site, while the terminal alkene provides a versatile chemical handle for synthetic elaboration to "grow" the fragment into a more potent inhibitor.

Conclusion

This compound is more than a simple aliphatic carboxylic acid. Its unique structural feature—the α,α-dimethyl substitution—provides steric control and conformational pre-organization that synthetic chemists can exploit to great effect. From its robust and logical synthesis to its strategic application in forming complex cyclic systems, this compound represents a valuable and versatile tool for professionals in drug discovery and advanced organic synthesis. Understanding the causality behind its synthesis and reactivity allows researchers to confidently incorporate it into their programs, accelerating the development of novel molecular entities.

References

  • PubChem. 2,6-Dimethyl-5-heptenoic acid. National Center for Biotechnology Information. Available at: [Link].

  • Cheméo. Chemical Properties of 2,6-Dimethyl-5-oxo-heptanoic acid. Available at: [Link].

  • Organic Syntheses. Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-. Available at: [Link].

  • PubMed Central (PMC). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health. Available at: [Link].

Sources

An In-depth Technical Guide to 2,2-Dimethyl-6-heptenoic Acid: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-6-heptenoic acid (CAS No. 50592-83-1) is a unique bifunctional organic molecule that serves as a valuable building block in synthetic organic and medicinal chemistry.[1] Its structure is characterized by a carboxylic acid moiety, a terminal carbon-carbon double bond, and a gem-dimethyl group at the α-position to the carboxyl group.[1] This combination of a sterically hindered acid and a reactive olefin within a flexible seven-carbon chain makes it a versatile intermediate for the synthesis of complex molecular architectures, including natural product analogs, and for the investigation of intramolecular cyclization reactions.[1] This guide provides a comprehensive overview of its chemical properties, validated synthetic routes, spectroscopic profile, and characteristic reactivity for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The unique structural arrangement of this compound dictates its physical properties and spectroscopic signature. The gem-dimethyl group, in particular, imposes significant steric hindrance around the carboxylic acid, influencing its reactivity and spectroscopic environment.

Core Chemical Properties

The fundamental properties of the molecule are summarized below. This data is essential for reaction planning, purification, and characterization.

PropertyValueSource
IUPAC Name 2,2-dimethylhept-6-enoic acid[1]
CAS Number 50592-83-1[1][2]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
SMILES CC(C)(CCCC=C)C(=O)O[1]
InChI Key MAJUYBYWDDTLMO-UHFFFAOYSA-N[1]
Molecular Structure

Caption: 2D structure of this compound.

Predicted Spectroscopic Data
SpectroscopyFeaturePredicted Chemical Shift / WavenumberAssignment
¹H NMR Singlet~1.2 ppm6H, -C(CH₃)₂
Multiplet~1.4-1.6 ppm4H, -CH₂-CH₂-
Multiplet~2.0-2.2 ppm2H, Allylic -CH₂-
Multiplet~4.9-5.1 ppm2H, Terminal =CH₂
Multiplet~5.7-5.9 ppm1H, Internal =CH-
Broad Singlet>10 ppm1H, -COOH
¹³C NMR Quartet~25 ppm-C(CH₃)₂
Singlet~42 ppmQuaternary -C(CH₃)₂
Triplet~24-38 ppm-CH₂- carbons
Triplet~115 ppmTerminal =CH₂
Doublet~138 ppmInternal =CH-
Singlet~183 ppm-COOH
IR Broad Stretch2500-3300 cm⁻¹O-H stretch (carboxylic acid dimer)
Sharp Stretch~1705 cm⁻¹C=O stretch (sterically hindered)
Stretch~1640 cm⁻¹C=C stretch
Stretch~3075 cm⁻¹=C-H stretch

Synthesis and Methodologies

The construction of the quaternary carbon center at the α-position is a key challenge in synthesizing this molecule. The most direct and efficient strategies involve the alkylation of an isobutyrate ester enolate.[1]

Synthetic Strategy: Enolate Alkylation

A robust laboratory-scale synthesis begins with the deprotonation of an isobutyrate ester, such as ethyl or methyl isobutyrate.[1] A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for this step. The choice of LDA is causal: its bulky nature prevents it from acting as a nucleophile and attacking the ester's carbonyl group, thus favoring the formation of the desired enolate. The resulting enolate is then alkylated via an Sₙ2 reaction with a five-carbon electrophile containing a terminal alkene, such as 5-bromo-1-pentene. The final step is the hydrolysis of the ester to yield the target carboxylic acid.[1]

G start Ethyl Isobutyrate + 5-Bromo-1-pentene enolate Enolate Formation start->enolate 1. LDA, THF, -78 °C alkylation SN2 Alkylation enolate->alkylation 2. Add 5-Bromo-1-pentene hydrolysis Ester Hydrolysis alkylation->hydrolysis 3. NaOH(aq), EtOH, Reflux product This compound hydrolysis->product 4. H3O+ Workup

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Enolate Alkylation

This protocol is a self-validating system designed for high yield and purity. Each step includes rationale and checkpoints.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl isobutyrate

  • 5-Bromo-1-pentene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation (In-situ): To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add freshly distilled diisopropylamine, followed by the dropwise addition of an equimolar amount of n-BuLi. Stir the solution at -78 °C for 30 minutes. Rationale: In-situ formation of LDA ensures a highly reactive, fresh base for efficient deprotonation.

  • Enolate Formation: Add ethyl isobutyrate dropwise to the LDA solution at -78 °C. Stir for 1 hour. The formation of the lithium enolate should result in a clear, pale-yellow solution. Rationale: Low temperature is critical to prevent side reactions and ensure kinetic control of deprotonation.

  • Alkylation: Add 5-bromo-1-pentene dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight. Checkpoint: Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2,2-dimethyl-6-heptenoate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous NaOH solution. Heat the mixture to reflux and stir for 4-6 hours until saponification is complete (monitored by TLC).[6]

  • Acidification and Final Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product may precipitate or form an oil. Extract the product with three portions of diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the orthogonal reactivity of its two functional groups. The terminal alkene and the carboxylic acid can be manipulated independently or used in concert for cyclization reactions.

Reactions of the Terminal Alkene

The terminal double bond is susceptible to a wide range of addition and cleavage reactions common to alkenes.[7]

  • Oxidative Cleavage (Ozonolysis): Treatment with ozone (O₃) cleaves the double bond.[8][9] The resulting ozonide can be worked up under different conditions to yield different products:[1]

    • Reductive Workup (e.g., with dimethyl sulfide, DMS): Yields 5,5-dimethyl-6-oxohexanoic acid (an aldehyde).[1]

    • Oxidative Workup (e.g., with hydrogen peroxide, H₂O₂): Yields 5,5-dimethyl-6-oxohexanoic acid, which is further oxidized to 5,5-dimethyl-adipic acid (a dicarboxylic acid).[8][9]

  • Hydrofunctionalization: The alkene can undergo reactions like hydroboration-oxidation to install a primary alcohol, or Markovnikov/anti-Markovnikov hydrohalogenation.

  • Metathesis: The terminal alkene is a suitable substrate for olefin metathesis reactions, allowing for carbon-carbon bond formation.

Reactions of the Carboxylic Acid

The carboxylic acid can be converted to various derivatives, although its reactivity is tempered by the steric bulk of the adjacent gem-dimethyl group.[1] This steric hindrance often requires the use of potent activating agents or more forcing reaction conditions.[1]

  • Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) proceeds slowly. More effective methods involve activation with reagents like dicyclohexylcarbodiimide (DCC) or conversion to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Formation: Direct coupling with amines is facilitated by peptide coupling reagents (e.g., EDC, HATU) that bypass the need for a highly reactive intermediate.

G main This compound aldehyde 5,5-Dimethyl-6-oxohexanoic acid main->aldehyde 1. O3 2. DMS dicarboxylic 5,5-Dimethyl-adipic acid main->dicarboxylic 1. O3 2. H2O2 ester Ester Derivative main->ester ROH, H+ or DCC amide Amide Derivative main->amide R2NH, EDC

Caption: Key chemical transformations of this compound.

Applications and Future Directions

The primary application of this compound is as a specialized building block in multi-step organic synthesis.

  • Fragment-Based Drug Discovery: The lipophilic carbon chain combined with a polar carboxylic acid head makes it an interesting fragment for probing interactions with biological targets. The gem-dimethyl group provides metabolic stability by preventing α-oxidation.

  • Synthesis of Complex Molecules: The dual functionality is ideal for synthesizing lactones (via intramolecular reactions), macrocycles, and other complex structures that require a precisely functionalized aliphatic chain.

  • Polymer Chemistry: As a functionalized monomer, it could potentially be incorporated into polymers to introduce pendant carboxylic acid groups and sites for cross-linking or further modification via the alkene.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not universally available, its structural components (carboxylic acid, combustible solid) suggest a profile that requires standard laboratory precautions. For related heptenoic acids, hazards include causing severe skin burns and eye damage.[10][11][12]

  • GHS Hazard Classification (Anticipated):

    • Pictograms: GHS07 (Exclamation mark) is likely applicable, indicating potential for eye irritation. More corrosive classifications (GHS05) are possible.

    • Hazard Statements: Likely to include H319 (Causes serious eye irritation). May also include statements related to skin irritation or corrosion.

  • Precautionary Measures:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Store in a tightly closed container in a cool, dry place.

References

  • This compound | CAS 50592-83-1.

  • This compound AldrichCPR | Sigma-Aldrich.

  • This compound | 50592-83-1.

  • Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids.

  • 9.15: Oxidative Cleavage of Alkenes.

  • SAFETY DATA SHEET - Valeric Acid.

  • Alkene Reactivity.

  • SAFETY DATA SHEET - 6-Heptenoic acid.

  • SAFETY DATA SHEET - Ethyl isobutyrate.

  • 2,6-Dimethyl-5-heptenoic acid | C9H16O2 | CID 12584678.

  • SAFETY DATA SHEET - 6-Heptenoic acid.

  • SAFETY DATA SHEET - 6-Heptenoic acid (Alternative).

  • Reactivity of Alkenes.

  • This compound AldrichCPR (Product Page).

  • PREPARATION OF BICYCLO[3.2.0]HEPT-3-EN-6-ONES.

  • 6-Heptenoic acid, 2,6-dimethyl-3-oxo-, ethyl ester | C11H18O3 | CID 11275641.

  • Selective preparation of terminal alkenes from aliphatic carboxylic acids.

  • This compound AldrichCPR (Safety Info).

  • Synthesis of heptenoic acid.

  • 2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222.

  • Malonic ester synthesis (of carboxylic acids).

  • Malonic ester synthesis.

  • 6-Methyl-6-heptenoic acid | C8H14O2 | CID 19853971.

  • trans-6-Methyl-4-heptenoic acid | C8H14O2 | CID 6442576.

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

  • Malonic Ester Synthesis.

  • 6-Heptenoic acid, 2,6-dimethyl- CAS#: 90646-47-2.

  • 2-Heptenoic acid | C7H12O2 | CID 5282709.

  • Heptenoic acid | C7H12O2 | CID 29373.

  • The Malonic Ester and Acetoacetic Ester Synthesis.

  • Spectroscopy Data for Undergraduate Teaching.

  • Synthetic method of 2,2-dimethyl dimethylmalonate.

  • Spectroscopy worked example combining IR, MS and NMR.

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy.

  • 2-heptenoic acid, 18999-28-5.

  • Spectroscopic Profile of 2-Heptenoic Acid: A Technical Guide.

  • Problems from Previous Years' Exams.

  • Chemical Properties of 2,6-Dimethyl-5-oxo-heptanoic acid.

Sources

An In-depth Technical Guide to 2,2-Dimethyl-6-heptenoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,2-Dimethyl-6-heptenoic acid, a versatile building block in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, offers a detailed synthetic protocol, and explores its applications, grounded in established scientific principles.

Core Molecular Attributes of this compound

This compound, with a molecular formula of C9H16O2, possesses a molecular weight of 156.22 g/mol .[1] Its structure is characterized by a heptanoic acid backbone with two methyl groups at the C2 position and a terminal double bond between C6 and C7. This unique arrangement of a sterically hindered carboxylic acid and a reactive terminal alkene makes it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H16O2[1]
Molecular Weight 156.22 g/mol [1]
CAS Number 50592-83-1[1]
IUPAC Name 2,2-dimethylhept-6-enoic acid[1]
SMILES CC(C)(CCCC=C)C(=O)O[1]
InChI Key MAJUYBYWDDTLMO-UHFFFAOYSA-N[1]

A defining feature of this molecule is the quaternary carbon at the α-position to the carboxyl group. This gem-dimethyl group introduces significant steric hindrance, which influences the reactivity of the carboxylic acid functionality.

Caption: Molecular structure of this compound.

Strategic Synthesis of this compound

The synthesis of this compound hinges on the strategic construction of the quaternary α-carbon and the introduction of the terminal alkene. A common and effective approach involves the α-alkylation of an isobutyrate ester.[1] This methodology provides a reliable route to the core structure of the target molecule.

Experimental Protocol: Synthesis via α-Alkylation

This protocol outlines a two-step process for the laboratory-scale synthesis of this compound.

Step 1: Alkylation of Methyl Isobutyrate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of lithium diisopropylamide (LDA) in an appropriate solvent like tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ester Addition: Slowly add methyl isobutyrate to the LDA solution via the dropping funnel. Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add 5-bromo-1-pentene to the reaction mixture dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude methyl 2,2-dimethyl-6-heptenoate.

Step 2: Saponification of the Ester

  • Hydrolysis: Dissolve the crude methyl 2,2-dimethyl-6-heptenoate in a mixture of methanol and water. Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is consumed.

  • Acidification and Extraction: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Acidify the aqueous residue to a pH of ~2 with a dilute solution of hydrochloric acid. Extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Synthesis_Workflow start Methyl Isobutyrate enolate Enolate Formation (LDA, -78°C) start->enolate alkylation Alkylation (5-bromo-1-pentene) enolate->alkylation ester Methyl 2,2-dimethyl-6-heptenoate alkylation->ester saponification Saponification (NaOH/KOH, H2O/MeOH) ester->saponification product This compound saponification->product

Caption: Synthetic workflow for this compound.

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the terminal alkene.

The Sterically Hindered Carboxylic Acid

The gem-dimethyl group at the α-position significantly encumbers the carboxylic acid, reducing its reactivity in standard esterification and amidation reactions. To overcome this steric hindrance, the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often necessary to activate the carboxyl group for nucleophilic attack.

The Versatile Terminal Alkene

The terminal double bond provides a reactive handle for a variety of chemical transformations, including:

  • Hydroboration-Oxidation: To yield the corresponding terminal alcohol.

  • Ozonolysis: To cleave the double bond and form a carboxylic acid and formaldehyde.

  • Epoxidation: To form the terminal epoxide.

  • Radical Additions: For the introduction of various functional groups at the terminus of the molecule.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable precursor in several areas of chemical research and development.

Synthesis of Complex Molecules and Natural Products

Its bifunctional nature allows for orthogonal chemical modifications, making it an ideal starting material for the synthesis of complex molecular architectures. The ability to selectively react at either the carboxylic acid or the alkene terminus provides a powerful tool for building intricate carbon skeletons found in many natural products.

Development of Novel Pharmacophores

In medicinal chemistry, the introduction of a gem-dimethyl group can enhance the metabolic stability of a drug candidate by blocking sites of enzymatic oxidation. Furthermore, the lipophilic nature of the alkyl chain can be modulated to optimize the pharmacokinetic properties of a lead compound. The carboxylic acid can serve as a key interaction point with biological targets or as a handle for prodrug strategies. The terminal alkene offers a site for late-stage functionalization to explore structure-activity relationships.

Conclusion

This compound is a valuable and versatile chemical entity with a unique combination of steric and electronic properties. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic methodologies. The distinct reactivity of its functional groups opens up a wide array of possibilities for its use in the synthesis of complex molecules and in the discovery of new therapeutic agents. This guide provides a foundational understanding of this compound for researchers and developers seeking to leverage its potential in their scientific endeavors.

References

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An In-Depth Technical Guide to 2,2-Dimethyl-6-heptenoic Acid: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-6-heptenoic acid, a unique aliphatic carboxylic acid with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a sterically hindered carboxylic acid moiety due to the gem-dimethyl group at the α-carbon, and a terminal olefin, presents both interesting reactivity and synthetic challenges. This document details the structural elucidation, physicochemical properties, a robust synthetic protocol, and predicted spectroscopic data for this compound. While specific biological activities for this compound are not extensively documented, its potential applications are discussed in the context of related medium-chain fatty acids and as a precursor for the synthesis of complex molecules and natural product analogs.

Introduction

This compound (CAS RN: 50592-83-1) is a nine-carbon unsaturated fatty acid with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1] Its structure is characterized by a heptanoic acid backbone with two methyl groups at the C-2 position and a terminal double bond between C-6 and C-7. This unique arrangement of functional groups—a quaternary carbon adjacent to a carboxylic acid and a reactive alkene—makes it a valuable intermediate for a variety of chemical transformations. The gem-dimethyl substitution provides steric hindrance that influences the reactivity of the carboxyl group, while the terminal double bond is amenable to a wide range of reactions, including but not limited to, hydrofunctionalization and metathesis.[1] These features make this compound a compelling target for synthetic chemists and a potential scaffold for the development of novel therapeutic agents.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural identifiers for this compound is provided in the table below.

PropertyValueSource
IUPAC Name 2,2-dimethylhept-6-enoic acid
CAS Number 50592-83-1[1]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
SMILES CC(C)(CCCC=C)C(=O)O[1]
InChI Key MAJUYBYWDDTLMO-UHFFFAOYSA-N[1]

Structural Elucidation: Spectroscopic Profile (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12broad singlet1H-COOH
~5.8ddt1HH-6
~5.0m2HH-7
~2.1m2HH-5
~1.5m2HH-4
~1.4m2HH-3
~1.2s6H2 x -CH₃

Causality Behind Predicted Shifts:

  • The carboxylic acid proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange.

  • The vinyl protons at C-6 and C-7 will be in the characteristic olefinic region, with the H-6 proton showing coupling to the H-7 and H-5 protons.

  • The methylene protons will appear as multiplets in the aliphatic region.

  • The two methyl groups at the C-2 position are equivalent and will appear as a sharp singlet, integrating to six protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~183C-1 (-COOH)
~138C-6
~115C-7
~42C-2
~38C-3
~33C-5
~252 x -CH₃
~24C-4

Causality Behind Predicted Shifts:

  • The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field.

  • The sp² hybridized carbons of the double bond will be in the olefinic region.

  • The quaternary carbon at C-2 will have a characteristic chemical shift.

  • The remaining sp³ hybridized carbons will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch (carboxylic acid dimer)
~2960, 2930, 2870C-H stretch (alkyl)
~1705C=O stretch (carboxylic acid)
~1640C=C stretch (alkene)
~910=C-H bend (out-of-plane)

Causality Behind Key Absorptions:

  • The broad O-H stretch is a hallmark of a carboxylic acid due to strong hydrogen bonding.

  • The strong carbonyl (C=O) absorption is also characteristic of the carboxylic acid functional group.

  • The C=C stretch and the out-of-plane =C-H bend confirm the presence of the terminal alkene.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would include the loss of a methyl group (m/z 141) and cleavage adjacent to the carbonyl group.

Synthesis of this compound

A robust and logical synthetic approach to this compound involves a two-step process: the α-alkylation of an isobutyrate ester followed by saponification. This method is efficient for creating the key quaternary center at the C-2 position.[1]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Saponification Methyl Isobutyrate Methyl Isobutyrate LDA LDA, THF, -78 °C Methyl Isobutyrate->LDA Enolate Lithium Enolate LDA->Enolate 5-bromo-1-pentene 5-Bromo-1-pentene Enolate->5-bromo-1-pentene SN2 reaction Methyl_ester Methyl 2,2-dimethyl-6-heptenoate 5-bromo-1-pentene->Methyl_ester Hydrolysis 1. NaOH, H₂O/MeOH 2. H₃O⁺ workup Methyl_ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Sources

An In-depth Technical Guide to 2,2-Dimethylhept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhept-6-enoic acid, systematically named 2,2-dimethylhept-6-enoic acid according to IUPAC nomenclature, is a specialty chemical of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a quaternary dimethyl group at the alpha-position to a carboxylic acid and a terminal alkene, provides a versatile platform for the construction of complex molecular frameworks. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, reactivity profile, and potential applications, serving as a critical resource for researchers engaged in novel compound development.

Chemical Identity and Structure

The structure of 2,2-dimethylhept-6-enoic acid is characterized by a seven-carbon chain with a carboxylic acid functional group at one terminus (C1) and a carbon-carbon double bond between C6 and C7. The presence of two methyl groups on the second carbon (C2) introduces a sterically hindered environment around the carboxylic acid moiety, influencing its reactivity.

Molecular Structure of 2,2-Dimethylhept-6-enoic Acid

Caption: Chemical structure of 2,2-dimethylhept-6-enoic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,2-dimethylhept-6-enoic acid is essential for its handling, application in synthesis, and formulation. Below is a table summarizing its key properties.

PropertyValueSource
IUPAC Name 2,2-dimethylhept-6-enoic acidN/A
CAS Number 50592-83-1[1]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless oil (predicted)N/A
Boiling Point Not experimentally determined. Similar compounds suggest a boiling point in the range of 104-108 °C at 20 mmHg.N/A
Density Not experimentally determined. Predicted to be around 0.933 g/mL at 25 °C.N/A
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane.N/A
InChI Key MAJUYBYWDDTLMO-UHFFFAOYSA-N[1]
SMILES CC(C)(CCCC=C)C(=O)O[1]

Synthesis Protocol

The synthesis of 2,2-dimethylhept-6-enoic acid is most effectively achieved through a two-step process: the alkylation of an isobutyrate ester followed by hydrolysis. This method allows for the efficient construction of the quaternary carbon center.[1]

Synthetic Workflow

Synthesis_Workflow start Ethyl Isobutyrate + 5-Bromo-1-pentene step1 Alkylation using LDA in anhydrous THF at -78°C start->step1 intermediate Ethyl 2,2-dimethylhept-6-enoate step1->intermediate Formation of Quaternary Center step2 Base-catalyzed Hydrolysis (e.g., NaOH in aq. Ethanol) intermediate->step2 product 2,2-Dimethylhept-6-enoic Acid step2->product Acidification Workup

Caption: Overall synthetic scheme for 2,2-dimethylhept-6-enoic acid.

Step 1: Synthesis of Ethyl 2,2-dimethylhept-6-enoate

This step involves the deprotonation of ethyl isobutyrate to form an enolate, which then acts as a nucleophile to displace the bromide from 5-bromo-1-pentene. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to ensure complete enolate formation and prevent side reactions.

Materials:

  • Ethyl isobutyrate

  • 5-Bromo-1-pentene

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, syringes, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add ethyl isobutyrate (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 5-bromo-1-pentene (1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude ethyl 2,2-dimethylhept-6-enoate can be purified by vacuum distillation.

Step 2: Hydrolysis to 2,2-Dimethylhept-6-enoic Acid

The final step is the saponification of the ester to the corresponding carboxylate salt, followed by acidification to yield the desired carboxylic acid.

Materials:

  • Ethyl 2,2-dimethylhept-6-enoate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Saponification: Dissolve the purified ethyl 2,2-dimethylhept-6-enoate in ethanol in a round-bottom flask. Add a solution of NaOH (2.0 equivalents) in water. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.

  • Extraction and Purification: Extract the acidic aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to afford 2,2-dimethylhept-6-enoic acid as a colorless oil. Further purification can be achieved by vacuum distillation.

Reactivity Profile and Spectroscopic Characterization

The reactivity of 2,2-dimethylhept-6-enoic acid is dictated by its three key structural features: the carboxylic acid, the terminal alkene, and the α-quaternary center.

  • Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, amide formation, and reduction to the corresponding alcohol. However, the steric hindrance from the adjacent gem-dimethyl group may necessitate the use of more reactive reagents or harsher reaction conditions compared to unhindered carboxylic acids.

  • Terminal Alkene: The double bond is susceptible to a wide range of electrophilic addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation. It can also participate in metal-catalyzed reactions such as olefin metathesis and hydroformylation, providing a handle for further molecular elaboration.

  • Cyclization Potential: The presence of both a carboxylic acid and a terminal alkene within the same molecule allows for intramolecular cyclization reactions, such as iodolactonization, to form lactone-containing heterocyclic systems.[2]

Spectroscopic Characterization (Predicted):

  • ¹H NMR:

    • A singlet integrating to 6H in the range of δ 1.1-1.3 ppm, corresponding to the two methyl groups at the C2 position.

    • A multiplet in the region of δ 5.7-5.9 ppm, corresponding to the vinyl proton at C6.

    • A multiplet around δ 4.9-5.1 ppm, corresponding to the terminal vinyl protons at C7.

    • A broad singlet for the carboxylic acid proton, typically above δ 10 ppm.

    • Multiplets for the methylene protons at C3, C4, and C5.

  • ¹³C NMR:

    • A peak for the carbonyl carbon around δ 180-185 ppm.

    • Peaks for the olefinic carbons at approximately δ 138 ppm (C6) and δ 115 ppm (C7).

    • A signal for the quaternary carbon (C2) in the range of δ 40-45 ppm.

    • Signals for the methyl carbons and the methylene carbons of the aliphatic chain.

  • IR Spectroscopy:

    • A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

    • A strong C=O stretching absorption around 1700-1725 cm⁻¹.

    • A C=C stretching vibration near 1640 cm⁻¹.

    • C-H stretching and bending vibrations for the aliphatic and vinylic protons.

Potential Applications in Research and Development

The unique structural motifs of 2,2-dimethylhept-6-enoic acid make it a valuable building block in several areas of chemical research:

  • Fragment-Based Drug Discovery: The combination of a carboxylic acid (a common pharmacophore) and a reactive alkene handle in a compact, sterically defined scaffold makes it an attractive fragment for screening in drug discovery programs.

  • Synthesis of Natural Products and Analogs: The ability to undergo stereoselective cyclization reactions makes this molecule a useful precursor for the synthesis of complex natural products containing lactone rings.

  • Polymer Chemistry: As a functionalized monomer, it has the potential to be incorporated into polymers to introduce pendant carboxylic acid groups and sites for cross-linking or further modification via the terminal alkene.

  • Agrochemicals: Similar branched-chain carboxylic acids have found applications in the development of novel herbicides and pesticides.[3][4]

Conclusion

2,2-Dimethylhept-6-enoic acid is a versatile and synthetically valuable molecule with significant potential for application in diverse areas of chemical science. The synthetic protocol detailed herein provides a reliable and scalable method for its preparation, enabling further investigation into its chemical reactivity and utility in the development of novel functional molecules. The unique combination of a sterically hindered carboxylic acid and a terminal alkene offers a rich platform for chemical exploration, promising to be a valuable tool for researchers and drug development professionals.

References

  • An organocatalytic Michael-cyclization cascade of 4-oxa-α,β-unsaturated carboxylic acids with aldehydes: facile synthesis of chiral γ-lactols and trisubstituted γ-lactones. Chemical Communications. Available at: [Link]

  • 2,6-Dimethylhept-2-enoic acid | C9H16O2 | CID 53435098. PubChem. Available at: [Link]

  • 2,2-Dimethyl-hept-6-enoic acid ethyl ester | C11H20O2 | CID 15680402. PubChem. Available at: [Link]

  • Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-. Organic Syntheses Procedure. Available at: [Link]

  • (E)-2,6-dimethylhept-3-enoic acid | C9H16O2 | CID 20311392. PubChem. Available at: [Link]

  • 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453). Human Metabolome Database. Available at: [Link]

  • 2,2-Dimethylhept-6-en-3-yl p-toluenesulfonate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Human Metabolome Database. Available at: [Link]

  • Synthesis of heptenoic acid. PrepChem.com. Available at: [Link]

  • 2-Methylhept-6-enoic acid | C8H14O2 | CID 13128941. PubChem. Available at: [Link]

  • 2,2-Dimethylhept-6-en-1-ol | C9H18O | CID 12063159. PubChem. Available at: [Link]

  • 5-(2-Methylcyclopent-1-enyl)-2,2-dimethylpent-4-enoic acid - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • 3,6-Dimethylhept-2-enoic acid | C9H16O2 | CID 53775336. PubChem. Available at: [Link]

  • U.S. National Patent Classifications Used by CAS. CAS.org. Available at: [Link]

  • 2-Amino-2-methylhept-6-enoic acid | C8H15NO2 | CID 53420128. PubChem. Available at: [Link]

  • trans-2-Pentenoic acid. NIST WebBook. Available at: [Link]

  • 6-Hydroxy-2,6-dimethylhept-4-enoic acid | C9H16O3 | CID 72238879. PubChem. Available at: [Link]

  • Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. Available at: [Link]

  • But-2-enoic acid (HMDB0010720). Human Metabolome Database. Available at: [Link]

  • Chemical Properties of 2,6-Dimethyl-5-oxo-heptanoic acid. Cheméo. Available at: [Link]

  • CID 176757756 | C9H16O2. PubChem. Available at: [Link]

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A Technical Guide to 2,2-Dimethyl-6-heptenoic Acid: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2,2-dimethyl-6-heptenoic acid, a unique molecular building block with significant potential in organic synthesis and medicinal chemistry. We will explore its molecular structure, physicochemical properties, a detailed synthetic methodology, and its applications for researchers, scientists, and drug development professionals. The information presented herein is grounded in established chemical principles to ensure scientific integrity and practical utility.

Molecular Structure and Identification

This compound is an unsaturated carboxylic acid characterized by a gem-dimethyl group at the alpha-position to the carboxyl group and a terminal double bond. This combination of features imparts specific reactivity and steric properties to the molecule.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is:

CC(C)(CCCC=C)C(=O)O [1]

This notation concisely represents the connectivity of the atoms within the molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
CAS Number 50592-83-1[1]
InChI Key MAJUYBYWDDTLMO-UHFFFAOYSA-N[1]
Physical State Liquid (predicted)General knowledge
Boiling Point Not experimentally determined; likely similar to related heptenoic acids (e.g., 222-224 °C for 6-heptenoic acid)
Solubility Soluble in organic solvents (e.g., ethers, halogenated hydrocarbons, alcohols); low water solubilityGeneral knowledge

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound requires the strategic formation of a quaternary carbon center at the α-position. A robust and logical approach involves the alkylation of an isobutyrate ester enolate, followed by saponification. This method provides excellent control over the construction of the core framework.[1]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Saponification & Acidification start Ethyl Isobutyrate base Lithium Diisopropylamide (LDA) in THF, -78 °C start->base Deprotonation enolate Lithium Enolate Intermediate base->enolate alkyl_halide 5-Bromo-1-pentene enolate->alkyl_halide SN2 Attack alkylated_ester Ethyl 2,2-Dimethyl-6-heptenoate alkyl_halide->alkylated_ester hydrolysis 1. NaOH (aq), Heat 2. HCl (aq) alkylated_ester->hydrolysis Ester Hydrolysis product This compound hydrolysis->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established organic chemistry principles.

Step 1: Enolate Formation

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium to a solution of diisopropylamine in THF to form lithium diisopropylamide (LDA) in situ.

  • To this freshly prepared LDA solution, add ethyl isobutyrate dropwise via a syringe. The α-proton is acidic and will be abstracted by the strong, non-nucleophilic LDA base to form the lithium enolate. The low temperature is crucial to prevent side reactions.

Step 2: α-Alkylation

  • While maintaining the temperature at -78 °C, slowly add 5-bromo-1-pentene to the enolate solution.

  • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature overnight. The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form the carbon-carbon bond.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude ethyl 2,2-dimethyl-6-heptenoate.

Step 3: Saponification

  • Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester to the corresponding carboxylate salt.

  • After cooling to room temperature, remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the solution is acidic (pH ~2), leading to the precipitation of the carboxylic acid.

  • Extract the product with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Applications in Research and Drug Development

This compound is a valuable building block due to its bifunctional nature—a sterically hindered carboxylic acid and a terminal alkene.[1]

  • Complex Molecule Synthesis: The terminal alkene is amenable to a wide range of transformations, including hydroboration-oxidation, epoxidation, and olefin metathesis, allowing for the construction of more complex molecular architectures. The carboxylic acid can be converted into esters, amides, or acid chlorides for further derivatization.

  • Medicinal Chemistry: The 2,2-dimethyl motif can serve as a non-metabolizable isostere for other chemical groups, potentially improving the pharmacokinetic profile of a drug candidate. The overall structure can be found in more complex molecules with biological activity. For instance, structurally related heptenoic acid derivatives have been investigated as high-affinity antagonists for platelet thromboxane A2/prostaglandin H2 receptors, highlighting the potential of this scaffold in drug discovery.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR):

  • A singlet integrating to 6H around δ 1.2 ppm (gem-dimethyl group).

  • Multiplets between δ 1.3-2.2 ppm for the methylene protons of the aliphatic chain.

  • A multiplet around δ 4.9-5.1 ppm for the terminal vinyl protons (=CH₂).

  • A multiplet between δ 5.7-5.9 ppm for the internal vinyl proton (-CH=).

  • A broad singlet far downfield (δ > 10 ppm) for the carboxylic acid proton.

¹³C NMR (Carbon-13 NMR):

  • A signal for the quaternary carbon of the gem-dimethyl group.

  • Signals for the methyl carbons.

  • Several signals in the aliphatic region for the methylene carbons.

  • Two signals in the olefinic region (~115 and ~138 ppm).

  • A signal for the carbonyl carbon of the carboxylic acid (~180-185 ppm).

IR (Infrared) Spectroscopy:

  • A broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

  • A sharp C=O stretch around 1710 cm⁻¹.

  • C-H stretches just below 3000 cm⁻¹.

  • A C=C stretch around 1640 cm⁻¹.

Safety and Handling

Unsaturated carboxylic acids, such as this compound, should be handled with care in a well-ventilated fume hood. Based on safety data for related compounds, the following hazards are expected:

  • Corrosive: Causes severe skin burns and eye damage.[2]

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[2]

Always consult the material safety data sheet (MSDS) before handling this or any chemical.

Conclusion

This compound represents a versatile and valuable building block for synthetic and medicinal chemists. Its unique structural features—a sterically encumbered carboxylic acid and a reactive terminal alkene—provide a platform for the creation of diverse and complex molecular targets. The synthetic route outlined in this guide offers a reliable method for its preparation, enabling further exploration of its potential in drug discovery and materials science.

References

  • PubChem. (n.d.). 2,6-Dimethyl-5-heptenoic acid. Retrieved from [Link]

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  • PubChem. (n.d.). 6-Heptenoic acid, 2,6-dimethyl-3-oxo-, ethyl ester. Retrieved from [Link]

  • Organic Syntheses. (1997). PREPARATION OF BICYCLO[3.2.0]HEPT-3-EN-6-ONES: 1,4-DIMETHYLBICYCLO[3.2.0]HEPT-3-EN-6-ONE. Org. Synth., 74, 158. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylheptanoic acid. Retrieved from [Link]

  • Morinelli, T. A., Oatis, J. E., Okwu, A. K., Mais, D. E., Mayeux, P. R., Masuda, A., ... & Halushka, P. V. (1992). 7-[(1R,2S,3S,5R)-6,6-dimethyl-3-(4- iodobenzenesulfonylamino)bicyclo[3.1.1]hept-2-yl]-5(Z)-heptenoic acid: a novel high-affinity radiolabeled antagonist for platelet thromboxane A2/prostaglandin H2 receptors. Journal of Pharmacology and Experimental Therapeutics, 262(2), 632–637. Retrieved from [Link]

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Spectroscopic Profile of 2,2-Dimethyl-6-heptenoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-6-heptenoic acid is a nine-carbon unsaturated carboxylic acid with a molecular formula of C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1] Its structure is characterized by a carboxylic acid moiety, a gem-dimethyl group at the α-position, and a terminal double bond. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The steric hindrance provided by the gem-dimethyl group can influence the reactivity of the carboxylic acid, while the terminal alkene offers a site for various chemical transformations.[1]

Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for confirming its molecular structure and purity. This technical guide offers an in-depth analysis of the predicted spectral data for this compound, providing researchers, scientists, and drug development professionals with a thorough reference for its characterization.

Molecular Structure

To facilitate the interpretation of the spectral data, the chemical structure of this compound with atom numbering is presented below.

Caption: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform-d (CDCl₃) is expected to show distinct signals for each unique proton environment.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~5.8multiplet1HH -6
~4.9-5.0multiplet2HH -7
~2.0-2.1multiplet2HH -5
~1.4-1.5multiplet2HH -4
~1.3-1.4multiplet2HH -3
~1.2singlet6HC2-(CH ₃)₂

Note: Predicted chemical shifts are based on empirical data and computational models. Actual experimental values may vary slightly.[1]

Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated in the region of 10-12 ppm. This broadness is a result of hydrogen bonding and chemical exchange.

  • Olefinic Protons (H-6 and H-7): The terminal vinyl group gives rise to a complex multiplet pattern. The proton on C6 (H-6) is expected to appear around 5.8 ppm, showing coupling to the protons on C5 and C7. The two geminal protons on C7 (H-7) are diastereotopic and will likely appear as two separate multiplets in the range of 4.9-5.0 ppm, coupling with the proton on C6.

  • Aliphatic Protons (H-3, H-4, H-5): The methylene protons of the aliphatic chain will appear as overlapping multiplets in the upfield region of the spectrum, between approximately 1.3 and 2.1 ppm. The protons on C5, being allylic, are expected to be the most downfield of this group.

  • Gem-Dimethyl Protons (C2-(CH₃)₂): The six protons of the two methyl groups at the C2 position are chemically equivalent and are expected to produce a sharp singlet around 1.2 ppm. The absence of adjacent protons results in no splitting for this signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Carbon Assignment
~180-185C -1 (-COOH)
~138C -6
~115C -7
~42C -2
~38C -3
~34C -5
~25C -4
~24C2-(C H₃)₂

Note: Predicted chemical shifts are based on empirical data and computational models. Actual experimental values may vary slightly.[1][2]

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C-1): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule and is expected to resonate in the 180-185 ppm region.[2]

  • Olefinic Carbons (C-6 and C-7): The sp²-hybridized carbons of the double bond will appear in the 115-140 ppm range. The internal carbon (C-6) is expected to be more downfield (~138 ppm) than the terminal carbon (C-7, ~115 ppm).[2]

  • Quaternary Carbon (C-2): The quaternary carbon at the α-position is predicted to have a chemical shift of approximately 42 ppm.

  • Aliphatic Carbons (C-3, C-4, C-5): The sp³-hybridized methylene carbons of the alkyl chain will appear in the upfield region of the spectrum, typically between 25 and 40 ppm.

  • Methyl Carbons (C2-(CH₃)₂): The two equivalent methyl carbons of the gem-dimethyl group are expected to have a chemical shift of around 24 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
2850-2960StrongC-H stretch (alkyl)
~3080Medium=C-H stretch (alkene)
1700-1725Strong, SharpC=O stretch (carboxylic acid)
~1640MediumC=C stretch (alkene)
1210-1320StrongC-O stretch
910 & 990Strong=C-H bend (out-of-plane)

Note: Predicted absorption ranges are based on characteristic group frequencies.[3][4][5][6]

Interpretation of the IR Spectrum
  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3]

  • C-H Stretches: Strong absorptions between 2850 and 2960 cm⁻¹ are due to the stretching vibrations of the sp³-hybridized C-H bonds in the alkyl chain. A weaker band around 3080 cm⁻¹ is indicative of the sp²-hybridized C-H stretch of the terminal alkene.[4]

  • C=O Stretch: A very strong and sharp absorption band in the 1700-1725 cm⁻¹ range is the hallmark of the carbonyl (C=O) stretching vibration of the carboxylic acid.[3]

  • C=C Stretch: A medium intensity band around 1640 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.[4]

  • C-O Stretch: A strong absorption between 1210 and 1320 cm⁻¹ is attributed to the C-O single bond stretching vibration.

  • =C-H Bends: Two strong bands at approximately 910 and 990 cm⁻¹ are characteristic of the out-of-plane bending vibrations of the =C-H bonds of a monosubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Predicted Mass Spectrometry Data
m/zInterpretation
156Molecular ion [M]⁺
141[M - CH₃]⁺
113[M - COOH]⁺
99[M - C₄H₇]⁺ (McLafferty rearrangement)
71[C₅H₁₁]⁺
57[C₄H₉]⁺ (t-butyl cation)
41[C₃H₅]⁺ (allyl cation)

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for similar structures.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 156. The fragmentation pattern will be influenced by the presence of the carboxylic acid, the quaternary center, and the terminal double bond. A plausible fragmentation pathway is illustrated below.

M [C₉H₁₆O₂]⁺˙ m/z = 156 M_minus_CH3 [C₈H₁₃O₂]⁺ m/z = 141 M->M_minus_CH3 - •CH₃ M_minus_COOH [C₈H₁₅]⁺ m/z = 113 M->M_minus_COOH - •COOH McLafferty [C₅H₈O₂]⁺˙ m/z = 100 M->McLafferty McLafferty Rearrangement C5H11 [C₅H₁₁]⁺ m/z = 71 M_minus_COOH->C5H11 - C₃H₄ C4H9 [C₄H₉]⁺ m/z = 57 M_minus_COOH->C4H9 - C₄H₆ C3H5 [C₃H₅]⁺ m/z = 41 M_minus_COOH->C3H5 - C₅H₁₀

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Key fragmentation processes may include:

  • Loss of a methyl group (-•CH₃): Fragmentation at the quaternary center can lead to the loss of a methyl radical, resulting in a fragment at m/z 141.

  • Loss of the carboxyl group (-•COOH): Alpha-cleavage can result in the loss of the carboxylic acid radical, giving a fragment at m/z 113.

  • McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen is the McLafferty rearrangement. In this case, it would involve the transfer of a hydrogen from C5 to the carbonyl oxygen, followed by cleavage of the C3-C4 bond, leading to a neutral alkene fragment and a charged enol fragment at m/z 100.

  • Further Fragmentations: The fragment at m/z 113 can undergo further fragmentation to produce smaller carbocations such as the t-butyl cation at m/z 57 and the allyl cation at m/z 41.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg (¹H) or 20-100 mg (¹³C) of sample dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to a clean 5 mm NMR tube dissolve->transfer instrument Place tube in NMR spectrometer lock Lock on deuterium signal instrument->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate ¹H signals reference->integrate

Caption: NMR Data Acquisition and Processing Workflow.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR, or 20-100 mg for ¹³C NMR, into a clean, dry vial.[7][8]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[9]

    • Ensure the sample is fully dissolved.

    • Transfer the solution to a clean 5 mm NMR tube.[9]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[9]

    • Shim the magnetic field to optimize homogeneity.[9]

    • Acquire the ¹H and ¹³C spectra using standard pulse sequences. For quantitative ¹³C NMR, ensure a sufficient relaxation delay.[10]

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or the residual solvent peak.[11][12]

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[13]

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[14]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[15]

    • Transfer the solution to a GC autosampler vial.

  • Instrument Setup and Data Acquisition:

    • Set up the GC with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

    • Establish an appropriate GC oven temperature program to ensure good separation and peak shape. A typical program might start at a low temperature, ramp to a higher temperature, and then hold.[16]

    • Set the injector and transfer line temperatures (e.g., 250 °C and 280 °C, respectively).[17]

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 35-400).[17]

    • Inject a small volume (e.g., 1 µL) of the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a library of mass spectra for identification, if available.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data presented in this guide provide a comprehensive spectroscopic profile of this compound. This information, coupled with the detailed experimental protocols, serves as a valuable resource for the unambiguous identification and characterization of this compound. A thorough understanding of its spectral properties is essential for ensuring its quality and for its successful application in synthetic chemistry and related fields.

References

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An In-Depth Technical Guide on the Discovery and History of Substituted Heptenoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive exploration of the discovery and history of substituted heptenoic acids, a class of compounds that has revolutionized the management of hypercholesterolemia. With a primary focus on the statin drugs, this document details the journey from their serendipitous discovery in fungal broths to the rational design of highly potent synthetic analogues. We will delve into the pivotal synthetic methodologies, the intricate mechanism of action at the molecular level, and the structure-activity relationships that have guided the development of these blockbuster drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this critical therapeutic class.

Introduction: The Significance of Substituted Heptenoic Acids in Medicinal Chemistry

The story of substituted heptenoic acids in modern medicine is fundamentally linked to the development of one of the most successful classes of drugs ever created: the statins. These compounds have become a cornerstone in the prevention of cardiovascular diseases, which remain a leading cause of mortality worldwide.[1]

Defining the Core Moiety: Structure and Potential

At the heart of every statin molecule lies a substituted heptenoic acid (or its lactone equivalent). Specifically, it is a 3,5-dihydroxyheptanoic acid moiety that is the key pharmacophore responsible for the biological activity of these drugs.[2] This structural feature is a mimic of the endogenous substrate, 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA), allowing it to act as a potent competitive inhibitor of a critical enzyme in the cholesterol biosynthesis pathway.[3][4]

Overview of Therapeutic Landscapes

The primary therapeutic application of substituted heptenoic acids is in the treatment of hypercholesterolemia, or high cholesterol. By lowering the levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol," these drugs significantly reduce the risk of atherosclerosis and its life-threatening consequences, such as heart attacks and strokes.[1][5] The impact of these molecules on public health has been profound, saving countless lives since their introduction in the late 1980s.

The Genesis of a New Class: Discovery and Early Milestones

The discovery of the first statin was not the result of a targeted drug design program but rather a testament to the power of natural product screening and scientific perseverance.

Serendipity and Rational Design: The Initial Breakthroughs

In the 1970s, Japanese microbiologist Dr. Akira Endo, working at the Sankyo pharmaceutical company, embarked on a search for microbial metabolites that could inhibit cholesterol synthesis.[6][7] Inspired by Alexander Fleming's discovery of penicillin from a fungus, Endo hypothesized that fungi might produce compounds to defend themselves against other organisms by inhibiting sterol synthesis. After screening thousands of fungal broths, his team discovered a potent inhibitor of HMG-CoA reductase in Penicillium citrinum.[6][7] This first molecule was named compactin (later known as mevastatin).[7]

Shortly after Endo's discovery, researchers at Merck, led by Alfred Alberts, isolated a structurally similar and more potent inhibitor from Aspergillus terreus, which they named mevinolin, now known as lovastatin.[1] Lovastatin became the first statin to be approved by the U.S. Food and Drug Administration (FDA) in 1987, heralding the "statin era" in cardiovascular medicine.[1]

Key Historical Developments and Seminal Publications

The initial discoveries of compactin and lovastatin, both natural products, paved the way for the development of semi-synthetic and fully synthetic statins.[8] Simvastatin, a more potent derivative of lovastatin, and pravastatin, a microbially hydroxylated metabolite of mevastatin, were among the first semi-synthetic statins.[8] The development of fully synthetic statins, such as atorvastatin and rosuvastatin, allowed for further optimization of the molecular structure to enhance potency, selectivity, and pharmacokinetic properties.[8]

Synthetic Pathways and Methodologies: A Technical Deep Dive

The synthesis of the chiral 3,5-dihydroxyheptanoic acid side chain is a critical challenge in the production of statins. Over the years, numerous innovative synthetic strategies have been developed to achieve this with high stereoselectivity.

Foundational Synthetic Strategies: The Paal-Knorr Synthesis of Atorvastatin

A landmark in the synthesis of synthetic statins is the Paal-Knorr pyrrole synthesis, which is a convergent and industrially viable method for producing atorvastatin.[9][10] This approach involves the condensation of a complex 1,4-diketone with a chiral amine that carries the pre-formed heptenoate side chain.[3][9]

The following protocol outlines the key convergent step in the synthesis of an atorvastatin intermediate, where the pyrrole core is formed.

Reactants:

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-diketone)

  • (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (chiral amine side-chain)

  • Pivalic acid (catalyst)

  • Toluene/Heptane (solvent system)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus for azeotropic water removal, dissolve the 1,4-diketone (1.09 equivalents) and the chiral amine side-chain (1.0 equivalent) in a mixture of toluene and heptane.[3][11]

  • Catalyst Addition: Add a catalytic amount of pivalic acid to the solution.[3]

  • Cyclization and Dehydration: Heat the reaction mixture to reflux. The Paal-Knorr condensation proceeds, forming the pyrrole ring. Water is generated as a byproduct and is continuously removed from the reaction mixture via azeotropic distillation with the toluene/heptane solvent, driving the equilibrium towards product formation.[3]

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.[12]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product, a protected form of atorvastatin, can then be purified by crystallization or chromatography.[13]

  • Deprotection: The protecting groups on the diol and the carboxylic acid of the heptenoate side chain are subsequently removed in further steps to yield the final active pharmaceutical ingredient, atorvastatin.[3][14]

Evolution of Synthetic Routes: Efficiency and Scalability

While the Paal-Knorr synthesis has been a workhorse for atorvastatin production, other innovative methods have been developed for various statins. For instance, the synthesis of rosuvastatin often employs olefination reactions, such as the Wittig or Julia-Kocienski reaction, to construct the carbon-carbon double bond linking the heterocyclic core to the heptenoate side chain.[8][15] These methods offer high stereoselectivity and have been optimized for large-scale industrial production.[8]

Unraveling the Mechanism of Action: From Molecular Targets to Physiological Effects

The therapeutic success of substituted heptenoic acids is rooted in their precise molecular interaction with a key enzyme in cholesterol metabolism.

Identifying the Biological Targets

The primary biological target of statins is HMG-CoA reductase.[3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[12] By inhibiting this enzyme, statins effectively reduce the endogenous production of cholesterol, primarily in the liver.[4]

Signaling Pathways and Cellular Responses

The inhibition of HMG-CoA reductase by statins triggers a cascade of cellular events. The reduced intracellular cholesterol levels in liver cells lead to the upregulation of LDL receptors on the cell surface.[4][12] These receptors are responsible for clearing LDL cholesterol from the bloodstream.[5] The increased number of LDL receptors enhances the removal of LDL from circulation, thereby lowering the levels of "bad" cholesterol in the blood.[12]

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_drug_action Statin Intervention cluster_cellular_response Cellular Response AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) HMG_CoA_Reductase_Block X HMG_CoA->HMG_CoA_Reductase_Block Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps ReducedCholesterol Reduced Intracellular Cholesterol Statins Statins (Substituted Heptenoic Acids) Statins->HMG_CoA_Reductase_Block HMG_CoA_Reductase_Block->ReducedCholesterol Inhibition leads to Upregulation Upregulation of LDL Receptors ReducedCholesterol->Upregulation LDLClearance Increased Clearance of Blood LDL Upregulation->LDLClearance

Caption: Mechanism of action of statins.

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in the evolution of statins from natural products to highly optimized synthetic drugs. The 3,5-dihydroxyheptanoic acid side chain is essential for inhibitory activity, as it mimics the transition state of the HMG-CoA substrate in the enzyme's active site. Modifications to the hydrophobic ring system that is attached to the heptenoate side chain have led to significant improvements in potency and pharmacokinetic profiles.

The following table summarizes the in vitro potency (IC50) of several key statins against HMG-CoA reductase, illustrating the impact of structural modifications.

CompoundTypeIC50 (nM) for HMG-CoA Reductase Inhibition
PravastatinSemi-synthetic13.4
SimvastatinSemi-syntheticClose to Atorvastatin
AtorvastatinSynthetic3-20
FluvastatinSynthetic3-20
PitavastatinSynthetic7.86
RosuvastatinSynthetic3-20

Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative ranges from published studies.[16]

Therapeutic Applications and Clinical Landscape

The primary and most well-established therapeutic application of substituted heptenoic acids is the management of dyslipidemia and the prevention of atherosclerotic cardiovascular disease.

From Bench to Bedside: Notable Drug Candidates

The journey of statins from laboratory curiosities to essential medicines has been remarkable. Atorvastatin (Lipitor) remains one of the best-selling drugs in pharmaceutical history. Rosuvastatin (Crestor) is another highly potent synthetic statin that is widely prescribed. The development pipeline for new substituted heptenoic acid derivatives continues, with a focus on improving safety profiles and addressing residual cardiovascular risk.

A Visual Guide to Drug Development

Drug_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Research cluster_clinical Clinical Trials cluster_regulatory Regulatory Review & Post-Market TargetID Target Identification (e.g., HMG-CoA Reductase) LeadGen Lead Generation (e.g., Natural Product Screening) TargetID->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt InVitro In Vitro Testing (Enzyme Assays) LeadOpt->InVitro InVivo In Vivo Animal Testing (Efficacy & Safety) InVitro->InVivo Phase1 Phase I (Safety in Healthy Volunteers) InVivo->Phase1 Phase2 Phase II (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission to FDA Phase3->NDA Review FDA Review NDA->Review Approval Market Approval Review->Approval PostMarket Phase IV / Post-Market Safety Monitoring Approval->PostMarket

Caption: A generalized workflow for drug discovery and development.

Future Directions and Emerging Opportunities

While the existing statins are highly effective, there is ongoing research to develop new agents with improved properties. Areas of active investigation include the development of tissue-specific statins to minimize side effects, and combination therapies that target multiple pathways in lipid metabolism. Furthermore, the "pleiotropic" effects of statins, which are independent of their cholesterol-lowering activity, such as anti-inflammatory and anti-cancer properties, are being explored for new therapeutic applications.

Conclusion

The discovery and development of substituted heptenoic acids, embodied by the statin drugs, represents a triumph of modern medicinal chemistry and pharmacology. From their origins in fungal metabolites to the sophisticated, rationally designed synthetic molecules of today, these compounds have had an immeasurable impact on global health. The ongoing research in this field promises to yield even more effective and safer therapies for cardiovascular disease and potentially other conditions in the future.

References

  • Comparison of the effects of statins on HMG-CoA reductase activity. HELDA - University of Helsinki. Published March 31, 2023. Available at: [Link].

  • Lee HW, Kim YM, Yoo CL, Kang SK, Ahn SK. An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. 2008;16(2):107-111.
  • Synthesis process method of rosuvastatin. Patsnap. Available at: [Link].

  • The 2D structures of the known statin molecules and their IC50 values against hHMGR. ResearchGate. Available at: [Link].

  • Huang Y, Liu T. The synthesis of atorvastatin intermediates.
  • Preparation of an atorvastatin intermediate using a paal-knorr condensation. Google Patents.
  • Atorvastatin (Lipitor) by MCR. ACS Publications. Published February 7, 2019. Available at: [Link].

  • Statins: Definitive Translational Research. National Institutes of Health (NIH). Published online 2012. Available at: [Link].

  • Aldolase-catalysed synthesis of chiral building blocks for statins. ResearchGate. Available at: [Link].

  • Stereoselective introduction of two chiral centers by a single diketoreductase: An efficient biocatalytic route for the synthesis of statin side chains. ResearchGate. Available at: [Link].

  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT. WJPMR. Published August 3, 2017. Available at: [Link].

  • Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. ResearchGate. Available at: [Link].

  • Preparation process of rosuvastatin calcium preparation. SciSpace. Published 2018. Available at: [Link].

  • Statins—From Fungi to Pharmacy. National Institutes of Health (NIH). Published December 29, 2023. Available at: [Link].

  • A process for preparing HMG-CoA reductase inhibitors and intermediates. WIPO Patentscope. Available at: [Link].

  • Cholesterol biosynthesis pathway presented in Systems Biology Graphical... ResearchGate. Available at: [Link].

  • Cholesterol-synthesis pathway. The diagram includes the most relevant... ResearchGate. Available at: [Link].

  • Process for the preparation of statins in the presence of base. Google Patents.
  • Li X, Cai Z, Pan J, Hao Q, Zhou W. Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal. 2020;55(12):985-989.
  • Classics in Drug Discovery: A History of the Statins. Drug Hunter. Published July 22, 2025. Available at: [Link].

  • Process for the preparation of statins in the presence of base. Google Patents.
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  • Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds. Google Patents.
  • Diagram of the cholesterol biosynthesis pathway indicates that statins,... ResearchGate. Available at: [Link].

  • Endo A. Discovery and Development of Statins.
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  • A New Approach to the Total Synthesis of Rosuvastatin. ResearchGate. Available at: [Link].

  • From Fleming to Endo: The discovery of statins. National Institutes of Health (NIH). Published online 2021. Available at: [Link].

  • Statins share a number of chemical similarities. They all contain a... ResearchGate. Available at: [Link].

  • Method for preparing atorvastatin calcium chiral side chain. Google Patents.
  • [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. National Institutes of Health (NIH). Published April 15, 2020. Available at: [Link].

  • Cholesterol biosynthesis. PubChem. Available at: [Link].

  • Computational Evaluation of Statin Analogs Targeting HMG-CoA Reductase for Coronary Artery Disease Treatment. National Institutes of Health (NIH). Published November 10, 2025. Available at: [Link].

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  • Schematic diagram of the cholesterol synthesis pathway. ResearchGate. Available at: [Link].

  • Atorvastatin Structure. Fvs. Available at: [Link].

  • Drug Development Process Flowchart. Miro. Available at: [Link].

  • The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer. National Institutes of Health (NIH). Published online 2014. Available at: [Link].

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Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

2,2-Dimethyl-6-heptenoic acid is a valuable organic compound characterized by a quaternary carbon center adjacent to a carboxylic acid and a terminal alkene.[1] This unique combination of functional groups makes it an important intermediate in the synthesis of more complex molecules, including natural product analogs and pharmacologically active compounds.[1] The gem-dimethyl group can impart steric hindrance and influence molecular conformation, while the terminal double bond and carboxylic acid offer versatile handles for a wide array of chemical transformations.[1]

This document provides a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy is a robust and widely applicable method involving the α-alkylation of an isobutyrate ester. We will delve into the mechanistic rationale behind each step, offering insights to ensure a successful and reproducible outcome for researchers in organic synthesis and drug development.

Synthetic Strategy: Constructing the Quaternary Center

The core challenge in synthesizing this compound lies in the efficient construction of the 2,2-dimethyl moiety, a quaternary carbon center. A highly effective and common strategy is the α-alkylation of an isobutyrate ester.[1] This method leverages the acidity of the α-proton of the ester, which can be selectively removed by a strong, non-nucleophilic base to generate a stable enolate. This enolate then acts as a potent nucleophile to introduce the desired alkyl chain.

Our synthetic approach is a three-step process:

  • Enolate Formation: Deprotonation of ethyl isobutyrate using Lithium Diisopropylamide (LDA) at low temperatures.

  • Alkylation: Nucleophilic attack of the enolate on 5-bromo-1-pentene.

  • Saponification: Hydrolysis of the resulting ester to yield the target carboxylic acid.

This strategy is advantageous due to the high yields typically achieved and the ready availability of the starting materials.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Saponification Ethyl Isobutyrate Ethyl Isobutyrate Enolate Enolate Ethyl Isobutyrate->Enolate  LDA, THF, -78 °C LDA LDA Ester_Product Ethyl 2,2-dimethyl-6-heptenoate Enolate->Ester_Product  + 5-bromo-1-pentene 5-bromo-1-pentene 5-bromo-1-pentene Final_Product This compound Ester_Product->Final_Product  1. KOH, EtOH/H₂O  2. H₃O⁺ KOH KOH

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. Standard air-sensitive techniques are required for the first step.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Diisopropylamine101.191.54 mL11.0 mmol1.1
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.0 mmol1.1
Ethyl Isobutyrate116.161.29 mL10.0 mmol1.0
5-bromo-1-pentene149.041.25 mL10.5 mmol1.05
Tetrahydrofuran (THF), anhydrous-50 mL--
Potassium Hydroxide (KOH)56.112.8 g50.0 mmol5.0
Ethanol (EtOH)46.0720 mL--
Water (H₂O)18.0220 mL--
Hydrochloric Acid (HCl), 6 M-As needed--
Diethyl Ether (Et₂O)-For extraction--
Saturated Sodium Bicarbonate (NaHCO₃)-For washing--
Brine (Saturated NaCl)-For washing--
Anhydrous Magnesium Sulfate (MgSO₄)-For drying--
Step 1: In-situ Generation of LDA and Enolate Formation

Rationale: Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base, ideal for quantitatively deprotonating the α-carbon of the ester without competing nucleophilic attack at the carbonyl group.[1] The reaction is performed at -78 °C (a dry ice/acetone bath) to prevent side reactions and ensure kinetic control, leading to the desired enolate. Anhydrous conditions are critical as LDA reacts rapidly with water.[2]

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (30 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes.

  • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of LDA.

  • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • In a separate, dry flask, prepare a solution of ethyl isobutyrate (1.29 mL, 10.0 mmol) in anhydrous THF (10 mL).

  • Add the ethyl isobutyrate solution to the LDA solution dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.

Step 2: Alkylation with 5-bromo-1-pentene

Rationale: The generated lithium enolate is a soft nucleophile that readily attacks the electrophilic carbon of 5-bromo-1-pentene in an SN2 fashion.[1] Adding a slight excess of the alkylating agent ensures complete consumption of the enolate. The reaction is maintained at a low temperature initially and then allowed to warm to promote the reaction to completion.

Procedure:

  • To the enolate solution at -78 °C, add 5-bromo-1-pentene (1.25 mL, 10.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2,2-dimethyl-6-heptenoate.

Step 3: Saponification of the Ester

Rationale: Saponification is a classic method for ester hydrolysis.[3] Using a strong base like potassium hydroxide in a mixture of ethanol and water facilitates the cleavage of the ester bond. A subsequent acidic workup is necessary to protonate the resulting carboxylate salt to yield the final carboxylic acid.

Procedure:

  • Dissolve the crude ethyl 2,2-dimethyl-6-heptenoate in a mixture of ethanol (20 mL) and water (20 mL) in a round-bottom flask.

  • Add potassium hydroxide (2.8 g, 50.0 mmol) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 30 mL of water to the residue and transfer to a separatory funnel. Wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material or neutral byproducts; discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 6 M HCl.

  • Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate under reduced pressure to afford the final product, this compound, as a colorless oil. Further purification can be achieved by vacuum distillation if required.

Trustworthiness and Validation

  • Self-Validation: The progress of the reaction can be monitored at each stage using TLC. In Step 2, the disappearance of ethyl isobutyrate and the appearance of a new, less polar spot corresponding to the product ester indicates a successful alkylation. In Step 3, the consumption of the ester and the formation of a more polar spot (which stays at the baseline in many solvent systems) for the carboxylate/carboxylic acid confirms hydrolysis.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The presence of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum and a strong carbonyl stretch around 1700 cm⁻¹ in the IR spectrum are indicative of the desired product.

Conclusion

The protocol described provides a reliable and efficient pathway for the synthesis of this compound. By understanding the principles behind each step—from the selection of a non-nucleophilic base for enolate formation to the classic conditions for saponification—researchers can confidently apply this methodology. This versatile building block can then be utilized in a multitude of synthetic applications, furthering research and development in chemistry and the life sciences.

References

  • BYJU'S. Grignard Reagent. Available from: [Link]

  • PrepChem. Synthesis of heptenoic acid. Available from: [Link]

  • Organic Syntheses. PREPARATION OF BICYCLO[3.2.0]HEPT-3-EN-6-ONES: 1,4-DIMETHYLBICYCLO[3.2.0]HEPT-3-EN-6-ONE. Available from: [Link]

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Application Note & Protocol: Mastering the α-Alkylation of Isobutyrate Esters for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The α-alkylation of isobutyrate esters is a cornerstone carbon-carbon bond-forming reaction in modern organic synthesis, providing a direct route to α,α-disubstituted carboxylic acid derivatives. These motifs are prevalent in a wide array of pharmaceuticals, natural products, and bioactive molecules, making the mastery of this transformation critical for researchers in drug discovery and development. This guide offers an in-depth exploration of the theoretical underpinnings and practical execution of this reaction. We will dissect the mechanism of enolate formation, delve into the critical parameters governing reaction success—including base selection, solvent effects, and electrophile choice—and provide a detailed, field-proven protocol for the synthesis of α-alkylated isobutyrate esters.

Scientific Foundation: The Chemistry of Ester Enolates

The α-alkylation of an ester proceeds through the formation of a nucleophilic enolate intermediate, which subsequently attacks an electrophilic alkylating agent in a classic SN2 fashion.[1][2] The isobutyrate ester is an ideal substrate for generating a quaternary carbon center at the α-position upon alkylation.

Enolate Formation: The Critical Deprotonation Step

The journey begins with the deprotonation of the α-carbon. The acidity of the α-proton of an ester (pKa ≈ 25) is significantly lower than that of a ketone (pKa ≈ 20), necessitating the use of a strong, non-nucleophilic base to achieve complete and irreversible enolate formation.[3] Lithium diisopropylamide (LDA) is the base of choice for this transformation.[1][4]

Why LDA?

  • High Basicity: LDA is sufficiently basic to quantitatively deprotonate the ester, shifting the equilibrium entirely towards the enolate.[1]

  • Steric Hindrance: The bulky isopropyl groups on LDA prevent it from acting as a nucleophile and attacking the electrophilic carbonyl carbon of the ester, a common side reaction with smaller, strong bases like alkoxides.[2][5]

  • Low Temperature Reactivity: LDA is typically used at low temperatures (-78 °C), which helps to suppress unwanted side reactions and ensures kinetic control over the deprotonation process.[1][4]

The formation of the lithium enolate is a rapid and clean process under these conditions, setting the stage for the subsequent alkylation.

Caption: Formation of the nucleophilic lithium enolate from an isobutyrate ester using LDA.

The Alkylation Step: An SN2 Reaction

Once formed, the enolate anion acts as a potent carbon-based nucleophile. The subsequent introduction of an alkyl halide (R-X) initiates an SN2 reaction.[1][6] The enolate's α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the new carbon-carbon bond.

Key Considerations for the Electrophile:

  • Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl.

  • Steric Hindrance: As with all SN2 reactions, the electrophile must be sterically accessible. Methyl and primary alkyl halides are ideal substrates.[2] Secondary halides react sluggishly, and tertiary halides are unsuitable as they primarily lead to elimination products.[2]

Caption: SN2 reaction between the lithium enolate and an alkyl halide to yield the α-alkylated product.

Practical Application: A Validated Protocol

This protocol provides a robust method for the α-alkylation of a common substrate, tert-butyl isobutyrate.

Reagents and Equipment
Reagent/EquipmentPurpose
Anhydrous Tetrahydrofuran (THF)Reaction Solvent
DiisopropylamineLDA Precursor
n-Butyllithium (n-BuLi)LDA Precursor
tert-Butyl IsobutyrateStarting Ester
Alkyl Halide (e.g., Benzyl Bromide)Electrophile
Saturated Aqueous NH4ClQuenching Agent
Diethyl Ether or Ethyl AcetateExtraction Solvent
BrineWashing Agent
Anhydrous MgSO4 or Na2SO4Drying Agent
Schlenk Flasks/Dry GlasswareMaintain Anhydrous Conditions
Magnetic StirrerAgitation
Syringes and NeedlesAnhydrous Reagent Transfer
Low-Temperature Bath (-78 °C)Reaction Temperature Control
Rotary EvaporatorSolvent Removal
Silica Gel for ChromatographyProduct Purification
Step-by-Step Experimental Procedure

In Situ Preparation of LDA:

  • To a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) via syringe.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to pale yellow is typically observed.

  • Stir the solution at 0 °C for 15 minutes, then re-cool to -78 °C.[7]

Alkylation Reaction: 5. In a separate dry, nitrogen-flushed flask, dissolve tert-butyl isobutyrate (1.0 equivalent) in anhydrous THF. 6. Slowly add the solution of the ester to the freshly prepared LDA solution at -78 °C via syringe or cannula. Stir for 30-60 minutes to ensure complete enolate formation. 7. Add the alkyl halide (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C. 8. Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

Work-up and Purification: 9. Quench the reaction by slowly adding saturated aqueous NH4Cl solution. 10. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). 11. Combine the organic layers and wash with brine. 12. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. 13. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure α-alkylated isobutyrate ester.

Causality and Troubleshooting

ObservationPotential CauseSuggested Solution
Low or no product yieldIncomplete enolate formation due to moisture or impure reagents.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use freshly distilled solvents and titrate the n-BuLi solution.
Inactive alkylating agent.Use a fresh bottle of the alkyl halide or purify it before use.
Presence of starting materialInsufficient amount of base or reaction time for enolate formation.Use a slight excess of LDA (1.05-1.1 eq) and allow for adequate stirring time after ester addition.
Insufficient reaction time or temperature for alkylation.Allow the reaction to warm to room temperature and stir for a longer period (e.g., overnight).
Formation of side productsReaction temperature was too high during LDA or electrophile addition.Maintain a consistent low temperature (-78 °C) during the addition steps.
Use of a sterically hindered or reactive electrophile leading to elimination or other side reactions.Choose primary or methyl halides as electrophiles.[2]

Broader Implications and Advanced Concepts

The principles outlined here can be extended to more complex synthetic challenges.

  • Diastereoselective Alkylation: By employing chiral auxiliaries attached to the ester, it is possible to achieve high levels of diastereoselectivity in the alkylation step, providing access to enantiomerically enriched products.[8][9][10]

  • Chemoselectivity: In polyfunctional molecules, the high reactivity of the enolate can be harnessed for chemoselective alkylation in the presence of other functional groups, provided they are not acidic enough to be deprotonated by LDA.

  • Drug Development: The ability to introduce diverse alkyl groups at the α-position is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[11][12][13]

Conclusion

The α-alkylation of isobutyrate esters is a powerful and versatile transformation for the construction of quaternary carbon centers. A thorough understanding of the underlying mechanism, careful control of reaction parameters, and adherence to rigorous experimental technique are paramount for achieving high yields and purity. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this critical reaction in their synthetic endeavors.

References

  • Ji, X., et al. (2021). Catalyst-free synthesis of α,α-disubstituted carboxylic acid derivatives under ambient conditions via a Wolff rearrangement reaction. RSC Publishing.
  • Lion, C., & Dubois, J. E. (1982). Steric limits to ester alkylation; synthesis of highly hindered esters via hexamethylphosphoramide-favoured enolization. Journal of the Chemical Society, Perkin Transactions 1.
  • Lion, C., & Dubois, J. E. (1982).
  • Wang, C., et al. (2018). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. PMC - NIH.
  • Pawar, G. M., & Kappe, C. O. (2004).
  • Oltra, R. E., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters.
  • Unknown.
  • Unknown. (2014).
  • Unknown. Diastereoselective alkylation and methods for chiral auxiliary removal.
  • LibreTexts. (2025). 22.
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  • LibreTexts. (2020). 23.
  • Unknown. (2019).
  • Jasperse, J. Chem 342-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary 4. Unknown Source.
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  • West, R. B., et al. (2024).

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Application Notes & Protocols: 2,2-Dimethyl-6-heptenoic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,2-Dimethyl-6-heptenoic acid (CAS 50592-83-1), a unique and valuable building block for organic synthesis and medicinal chemistry. Its structure, which combines a sterically hindered carboxylic acid at a quaternary center with a reactive terminal alkene, offers a rich platform for the construction of complex molecular architectures.[1] We will detail the physicochemical properties, spectroscopic profile, and synthetic accessibility of this compound. The core of this document presents field-proven protocols for key transformations at both the olefin and carboxylic acid moieties, including oxidative functionalization, olefin metathesis, and sterically demanding coupling reactions. Furthermore, we explore its application in advanced synthetic strategies, such as intramolecular cyclizations, to highlight its potential in the synthesis of natural product analogs and novel pharmaceutical intermediates.[1]

Introduction and Physicochemical Profile

This compound is a bifunctional organic compound that serves as a powerful tool for synthetic chemists. The gem-dimethyl group at the α-carbon introduces significant steric hindrance around the carboxylic acid, influencing its reactivity and providing a stable scaffold.[1] Concurrently, the terminal C-C double bond provides a versatile handle for a wide array of chemical modifications, including additions, oxidations, and metathesis.[1] This duality makes it an ideal starting material for creating diverse molecular frameworks, particularly in the development of novel therapeutics and the total synthesis of complex natural products.

Physicochemical Data
PropertyValueSource
CAS Number 50592-83-1[1][2]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
IUPAC Name 2,2-dimethylhept-6-enoic acid[1]
SMILES CC(C)(CCCC=C)C(=O)O[1]
InChI Key MAJUYBYWDDTLMO-UHFFFAOYSA-N[1]
Expected Spectroscopic Profile

While a comprehensive, peer-reviewed spectroscopic profile is not widely published, the structure of this compound allows for the reliable prediction of its key NMR and IR signatures. This data is crucial for reaction monitoring and structural confirmation.

SpectroscopyExpected SignatureAssignment
¹H NMR (CDCl₃) ~11-12 ppm (bs, 1H)Carboxylic acid proton (-COOH)
~5.8 ppm (ddt, 1H)Internal vinyl proton (-CH=CH₂)
~5.0 ppm (m, 2H)Terminal vinyl protons (=CH₂)
~2.1 ppm (q, 2H)Allylic protons (-CH₂-CH=CH₂)
~1.5 ppm (m, 2H)Methylene protons (-CH₂-CH₂-C(CH₃)₂)
1.25 ppm (s, 6H)Gem-dimethyl protons (-C(CH₃)₂)
¹³C NMR (CDCl₃) ~184 ppmCarboxylic acid carbon (-COOH)
~138 ppmInternal vinyl carbon (-CH=CH₂)
~115 ppmTerminal vinyl carbon (=CH₂)
~46 ppmQuaternary carbon (-C(CH₃)₂)
~38 ppmMethylene carbon (-CH₂-C(CH₃)₂)
~33 ppmAllylic carbon (-CH₂-CH=CH₂)
~25 ppmGem-dimethyl carbons (-C(CH₃)₂)
FTIR (ATR) 2500-3300 cm⁻¹ (broad)O-H stretch (carboxylic acid)
~2960 cm⁻¹C-H stretch (sp³)
~1705 cm⁻¹C=O stretch (carboxylic acid)
~1640 cm⁻¹C=C stretch (alkene)

Synthetic Accessibility

A key consideration for any building block is its accessibility. The synthesis of this compound is commonly achieved through the α-alkylation of an isobutyrate ester, which efficiently establishes the critical quaternary carbon center.[1] This approach leverages the acidity of the α-proton, which can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate, followed by nucleophilic attack on an appropriate alkyl halide.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Saponification start Methyl Isobutyrate base LDA, THF, -78 °C start->base Deprotonation enolate Lithium Enolate Intermediate base->enolate ester_product Methyl 2,2-Dimethyl-6-heptenoate enolate:e->ester_product:w alkyl_halide 5-Bromo-1-pentene alkyl_halide->ester_product hydrolysis 1. NaOH, H₂O/MeOH 2. H₃O⁺ Workup ester_product->hydrolysis final_product This compound hydrolysis->final_product

Caption: General synthetic workflow for this compound.

Applications & Protocols: Transformations of the Terminal Alkene

The terminal alkene is a gateway to extensive functionalization. The following protocols outline key transformations that leverage this reactivity.

Protocol: Epoxidation to form 2,2-dimethyl-6-(oxiran-2-yl)pentanoic acid

Scientific Rationale: Epoxidation converts the terminal alkene into a reactive three-membered epoxide ring, a valuable intermediate for introducing nucleophiles.[1] meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, electrophilic oxidant that is relatively safe and effective for this transformation. The reaction is typically performed in a chlorinated solvent to ensure solubility of all components.

Step-by-Step Protocol:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.56 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Dissolve the starting material in dichloromethane (DCM, 40 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (~77% purity, 2.70 g, ~12.0 mmol, 1.2 equiv) in DCM (20 mL). Add this solution dropwise to the reaction flask over 15 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system. The disappearance of the starting material indicates completion (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 20 mL) to destroy excess peroxide. Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 20 mL) to remove m-chlorobenzoic acid, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the target epoxide.

G start 2,2-Dimethyl-6- heptenoic acid reagent m-CPBA, DCM 0 °C to RT start->reagent product 2,2-dimethyl-6-(oxiran-2-yl) pentanoic acid reagent->product G start 2,2-Dimethyl-6- heptenoic acid reagents 1. HATU, DIPEA, DMF 2. Amine (R-NH₂) start->reagents product N-Substituted Amide Product reagents->product G start 2,2-Dimethyl-6- heptenoic acid reagents I₂, NaHCO₃ H₂O/THF start->reagents product Iodolactone Product (6-membered ring) reagents->product

Sources

Application Notes and Protocols: Strategic Transformations of the Terminal Alkene in 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of a Bifunctional Building Block

2,2-Dimethyl-6-heptenoic acid is a versatile organic building block characterized by two key functional groups: a sterically hindered carboxylic acid and a terminal alkene.[1] This unique combination allows for orthogonal chemical modifications, making it a valuable precursor in the synthesis of complex molecules, including natural product analogs and pharmaceutical intermediates. The gem-dimethyl substitution alpha to the carboxyl group provides steric hindrance that can influence the reactivity of the acid moiety, while the terminal double bond offers a reactive handle for a wide array of chemical transformations.[2][3][4]

This guide provides an in-depth exploration of several key reactions targeting the terminal alkene of this compound. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven protocols, and discuss the strategic considerations that guide the choice of a particular reaction in a synthetic campaign.

Hydroboration-Oxidation: Anti-Markovnikov Hydration to a Primary Alcohol

The hydroboration-oxidation of terminal alkenes is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov addition of water across the double bond to yield a primary alcohol.[5][6][7][8][9] This regioselectivity is in direct contrast to acid-catalyzed hydration, which would produce a secondary alcohol. The reaction proceeds through a concerted syn-addition of a borane reagent (e.g., BH₃•THF) to the alkene, with the boron atom adding to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron with a hydroxyl group, yielding the primary alcohol with retention of stereochemistry.[8]

Reaction Principle and Mechanism

The hydroboration step involves the formation of a four-membered transition state where the π-bond of the alkene acts as a nucleophile, attacking the electrophilic boron atom. The concerted nature of this step ensures the syn-addition of the boron and hydrogen atoms across the double bond.[7] The subsequent oxidation proceeds via the formation of a hydroperoxide anion, which attacks the boron atom, followed by a 1,2-alkyl shift from boron to the adjacent oxygen atom. This process is repeated for all three alkyl groups on the boron, and the resulting trialkyl borate is then hydrolyzed to afford the alcohol.

hydroboration_oxidation cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step Alkene R-CH=CH₂ TransitionState [Four-membered transition state] Alkene->TransitionState π-attack Borane BH₃•THF Borane->TransitionState Alkylborane R-CH₂-CH₂-BH₂ TransitionState->Alkylborane Syn-addition Alkylborane_ox R-CH₂-CH₂-BH₂ Trialkylborate (R-CH₂-CH₂-O)₃B Alkylborane_ox->Trialkylborate Oxidation Oxidant H₂O₂, NaOH Oxidant->Trialkylborate Alcohol R-CH₂-CH₂-OH Trialkylborate->Alcohol Hydrolysis

Caption: Hydroboration-Oxidation Workflow.

Experimental Protocol: Synthesis of 2,2-Dimethyl-7-hydroxyheptanoic Acid

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex (1.1 eq of BH₃) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide (3.0 eq).

  • Carefully add 30% hydrogen peroxide (3.0 eq) dropwise, ensuring the temperature does not exceed 20 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Parameter Condition Rationale
Solvent Anhydrous THFStabilizes the borane reagent and is a suitable solvent for the reaction.
Temperature 0 °C to room temperatureControls the initial exothermic reaction and allows for complete hydroboration.
Reagents BH₃•THF, NaOH, H₂O₂Standard reagents for hydroboration-oxidation.
Work-up Extraction and chromatographyStandard procedure for isolation and purification of the alcohol product.

Epoxidation: Formation of a Versatile Oxirane Intermediate

Epoxidation of the terminal alkene in this compound provides access to a reactive epoxide (oxirane) ring. This three-membered heterocycle is a valuable synthetic intermediate that can undergo ring-opening reactions with a variety of nucleophiles to introduce diverse functional groups.[10][11] A common and reliable reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom to the double bond in a concerted, stereospecific manner.[12][13][14]

Reaction Principle and Mechanism

The epoxidation with m-CPBA proceeds through a concerted "butterfly" mechanism where the peroxyacid transfers an oxygen atom to the alkene.[10] The π-bond of the alkene acts as the nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid. This single-step mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[10]

epoxidation Alkene R-CH=CH₂ TransitionState [Concerted 'Butterfly' Transition State] Alkene->TransitionState mCPBA m-CPBA mCPBA->TransitionState Epoxide R-CH(O)CH₂ TransitionState->Epoxide Byproduct m-Chlorobenzoic Acid TransitionState->Byproduct

Caption: Epoxidation with m-CPBA.

Experimental Protocol: Synthesis of 2,2-Dimethyl-5-(oxiran-2-yl)pentanoic Acid

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium sulfite

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxide by column chromatography on silica gel.

Parameter Condition Rationale
Solvent Anhydrous DCMAprotic solvent that does not react with the epoxide.
Temperature 0 °C to room temperatureControls the exothermic reaction and prevents side reactions.
Reagent m-CPBAA commercially available and effective epoxidizing agent.
Work-up Quenching and washingRemoves excess peroxide and acidic byproducts.

Asymmetric Dihydroxylation: Enantioselective Synthesis of a Chiral Diol

The Sharpless asymmetric dihydroxylation allows for the enantioselective conversion of the terminal alkene to a vicinal diol.[15][16][17][18] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[16][18] The choice of ligand dictates the facial selectivity of the dihydroxylation, leading to the formation of one enantiomer of the diol in high excess.

Reaction Principle and Mechanism

The reaction mechanism involves the formation of an osmium(VIII)-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[16] This intermediate is then hydrolyzed to release the diol and a reduced osmium(VI) species. A stoichiometric co-oxidant, such as potassium ferricyanide(III), is used to regenerate the osmium(VIII) catalyst, allowing the catalytic cycle to continue.[19]

sharpless_dihydroxylation Alkene R-CH=CH₂ Intermediate [Cyclic Osmate Ester] Alkene->Intermediate Catalyst OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL) Catalyst->Intermediate Co-oxidant K₃[Fe(CN)₆] Co-oxidant->Catalyst Reoxidation Diol R-CH(OH)CH₂(OH) Intermediate->Diol Hydrolysis Diol->Catalyst Regeneration

Caption: Sharpless Asymmetric Dihydroxylation Cycle.

Experimental Protocol: Synthesis of (R)- or (S)-2,2-Dimethyl-6,7-dihydroxyheptanoic Acid

Materials:

  • This compound

  • AD-mix-α (for the (S)-diol) or AD-mix-β (for the (R)-diol)

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Prepare a solution of AD-mix-α or AD-mix-β in a 1:1 mixture of tert-butanol and water.

  • Add methanesulfonamide (1.0 eq) to the mixture.

  • Cool the mixture to 0 °C and add this compound (1.0 eq).

  • Stir the reaction vigorously at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding sodium sulfite and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude diol.

  • Purify the product by column chromatography on silica gel.

Parameter Condition Rationale
Reagent AD-mix-α or AD-mix-βCommercially available reagent mixtures containing the catalyst, ligand, and co-oxidant.
Solvent tert-Butanol/WaterA biphasic solvent system that facilitates the reaction.
Additive MethanesulfonamideAccelerates the hydrolysis of the osmate ester.[16]
Work-up Reductive quench and extractionSafely decomposes the osmium species and isolates the product.

Ozonolysis: Oxidative Cleavage to an Aldehyde or Carboxylic Acid

Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond.[20][21][22][23] The reaction of the terminal alkene in this compound with ozone will initially form an ozonide intermediate. The subsequent work-up conditions determine the final product. A reductive work-up (e.g., with dimethyl sulfide or zinc) will yield an aldehyde, while an oxidative work-up (e.g., with hydrogen peroxide) will produce a carboxylic acid.[24]

Reaction Principle and Mechanism

Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide.[24] The work-up cleaves the ozonide to yield the desired carbonyl compounds.

ozonolysis Alkene R-CH=CH₂ Molozonide [Primary Ozonide] Alkene->Molozonide Ozone O₃ Ozone->Molozonide Ozonide [Secondary Ozonide] Molozonide->Ozonide Rearrangement Products Aldehyde/Carboxylic Acid + Formaldehyde/Formic Acid Ozonide->Products Workup Reductive or Oxidative Work-up Workup->Products

Caption: Ozonolysis Reaction Pathway.

Experimental Protocol: Synthesis of 2,2-Dimethyl-6-oxohexanoic Acid (Reductive Work-up)

Materials:

  • This compound

  • Ozone (generated from an ozone generator)

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfide (DMS)

  • Round-bottom flask, magnetic stirrer, gas dispersion tube, cold bath (-78 °C)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add dimethyl sulfide (2.0 eq) and allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting aldehyde by column chromatography on silica gel.

Parameter Condition Rationale
Temperature -78 °CLow temperature is crucial to stabilize the ozonide intermediate.
Reagent OzoneThe oxidizing agent for cleaving the double bond.
Work-up Reagent Dimethyl sulfide (DMS)A mild reducing agent that converts the ozonide to aldehydes.
Safety Proper ventilation and handling of ozoneOzone is a toxic and reactive gas.

Olefin Metathesis: Carbon-Carbon Bond Formation

Olefin metathesis is a powerful reaction that enables the redistribution of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts).[25][26] For the terminal alkene of this compound, cross-metathesis with another olefin can be employed to construct more complex molecular architectures.[27] Ring-closing metathesis (RCM) is also a possibility if the molecule contains another double bond.[28]

Reaction Principle and Mechanism

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metal-alkylidene (carbene) complex. This complex undergoes a [2+2] cycloaddition with the alkene to form a metallacyclobutane intermediate.[28] This intermediate can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal-alkylidene, which continues the catalytic cycle.

metathesis Alkene1 R¹-CH=CH₂ Metallacyclobutane [Metallacyclobutane Intermediate] Alkene1->Metallacyclobutane Catalyst [Ru]=CH-R² Catalyst->Metallacyclobutane Alkene2 R¹-CH=CH-R² Metallacyclobutane->Alkene2 NewCatalyst [Ru]=CH₂ Metallacyclobutane->NewCatalyst Retro-[2+2]

Caption: Olefin Metathesis Catalytic Cycle.

Experimental Protocol: Cross-Metathesis with a Generic Alkene

Materials:

  • This compound

  • A partner alkene (e.g., an acrylate for the synthesis of γ-keto-α,β-unsaturated esters)[27]

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous and degassed

  • Schlenk flask, magnetic stirrer, inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the partner alkene (1.2 eq) in anhydrous and degassed DCM.

  • Add Grubbs' second-generation catalyst (typically 1-5 mol%).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Grubbs' second-generation catalystA highly active and functional group tolerant catalyst.
Solvent Anhydrous and degassed DCMPrevents catalyst deactivation by oxygen.
Atmosphere Inert (Nitrogen or Argon)Essential for maintaining catalyst activity.
Work-up Quenching with ethyl vinyl etherDeactivates the catalyst for easier purification.

Conclusion

The terminal alkene of this compound is a versatile functional group that can be selectively transformed into a variety of other valuable functionalities. The choice of reaction depends on the desired synthetic outcome, with each method offering unique advantages in terms of regioselectivity, stereoselectivity, and the nature of the introduced functional group. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this bifunctional building block in their synthetic endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols: m-CPBA Epoxidation of Alkenes.
  • Spivey, A. C., Hanson, R., Scorah, N., & Thorpe, S. J. (n.d.). Sharpless Asymmetric Dihydroxylation: Effect of Alkene Structure on Rates and Selectivity. Journal of Chemical Education. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]

  • Ahmad, S., et al. (2020). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. Retrieved from [Link]

  • Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link]

  • Taber, D. F. (2016). Reactions of Alkenes. Organic Chemistry Portal. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2015). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 6: Ozonolysis of an Alkene. Retrieved from [Link]

  • Scribd. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Retrieved from [Link]

  • Lebel, H., & Paquet, V. (2004). Highly efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Olefin Metathesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ozonolysis. Retrieved from [Link]

  • Taber, D. F. (2015). Reactions of Alkenes. Organic Synthesis: State of the Art, 2013-2015. Retrieved from [Link]

  • JoVE. (2017). Video: Ozonolysis of Alkenes: Principle and Applications. Retrieved from [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Alkenes – Reactions and Synthesis. Retrieved from [Link]

  • Reddy, P. V., et al. (2010). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Taber, D. F. (2008). Reactions of Alkenes. Organic Chemistry Portal. Retrieved from [Link]

  • Visualize Organic Chemistry. (n.d.). Alkene epoxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

Sources

Application Notes and Protocols: Esterification of 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-6-heptenoic acid is a valuable branched-chain carboxylic acid featuring a terminal double bond.[1] This unique combination of a sterically hindered acid moiety and a reactive alkene makes it a significant building block in organic synthesis, particularly for constructing complex molecular architectures and in medicinal chemistry.[1] The gem-dimethyl group at the α-position introduces significant steric hindrance, which can pose challenges for standard esterification procedures.[1]

This document provides a comprehensive guide to the esterification of this compound, outlining various methodologies, from classic acid-catalyzed reactions to milder, modern coupling techniques. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to aid in experimental design and troubleshooting.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50592-83-1[1][2][3]
Molecular Formula C9H16O2[1][3]
Molecular Weight 156.22 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not readily available
Solubility Expected to be soluble in organic solvents and sparingly soluble in water

Challenges in Esterification

The primary challenge in the esterification of this compound is the steric hindrance imparted by the two methyl groups adjacent to the carboxyl group.[1] This steric bulk can significantly slow down the rate of reaction in traditional methods like Fischer-Speier esterification.[4][5][6] Consequently, more forceful conditions or alternative activation methods are often necessary to achieve high yields.[1]

Recommended Esterification Methodologies

Several esterification methods can be employed, each with its own advantages and limitations. The choice of method will depend on the scale of the reaction, the nature of the alcohol, and the sensitivity of the substrates to acidic or basic conditions.

Fischer-Speier Esterification: The Classical Approach

Fischer-Speier esterification is a well-established method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[5][7][8] To overcome the equilibrium nature of the reaction, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[5][7][8]

Causality Behind Experimental Choices:

  • Acid Catalyst: Protonation of the carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][9][10]

  • Excess Alcohol/Water Removal: The reaction is reversible.[5][6][9] Using an excess of the alcohol reactant or removing water (e.g., with a Dean-Stark apparatus) shifts the equilibrium towards the product side, maximizing the yield of the ester.[5][7][9]

  • Reflux: Heating the reaction mixture under reflux increases the reaction rate and helps to overcome the activation energy barrier, which is heightened by steric hindrance.[11][12][13]

Experimental Protocol: Fischer-Speier Esterification of this compound with Ethanol

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of ethanol (e.g., 10-20 eq), which will also serve as the solvent.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require several hours to reach completion due to steric hindrance.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and add an organic solvent for extraction.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2,2-dimethyl-6-heptenoate.

  • Purify the crude ester by distillation under reduced pressure or by column chromatography on silica gel.[11][14][15]

Steglich Esterification: Mild and Efficient for Hindered Systems

The Steglich esterification is a powerful method for forming esters under mild conditions, making it particularly suitable for sterically hindered carboxylic acids and sensitive substrates.[4][16] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][16][17]

Causality Behind Experimental Choices:

  • DCC/EDC (Coupling Agent): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4]

  • DMAP (Catalyst): DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium species.[4][16] This intermediate is then readily attacked by the alcohol to form the ester, regenerating DMAP.[4] The use of DMAP significantly accelerates the reaction and suppresses the formation of N-acylurea byproducts.[4][17]

Experimental Protocol: Steglich Esterification of this compound with a Generic Alcohol (ROH)

Materials:

  • This compound

  • Alcohol (ROH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (HCl), dilute solution (e.g., 0.5 M)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • If using EDC, the urea byproduct is water-soluble and will be removed during the workup.[14]

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center.[18][19][20] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]

Causality Behind Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents combine to activate the alcohol, converting the hydroxyl group into a good leaving group.[18][21]

  • Carboxylic Acid as Nucleophile: The carboxylate anion, formed by deprotonation of the carboxylic acid, acts as the nucleophile and displaces the activated hydroxyl group in an SN2 fashion, leading to the formation of the ester with inverted stereochemistry.[20]

Experimental Protocol: Mitsunobu Esterification of a Chiral Secondary Alcohol with this compound

Materials:

  • Chiral secondary alcohol

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral secondary alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct, which can often be challenging to remove.[18][21] Purification is typically achieved by column chromatography on silica gel.

Visualization of the Esterification Workflow

Esterification_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants Carboxylic Acid + Alcohol Reaction_Vessel Reaction Setup (e.g., Reflux, Inert Atm.) Reactants->Reaction_Vessel Reagents Catalyst/Coupling Agents Reagents->Reaction_Vessel Workup Aqueous Workup (Neutralization, Extraction) Reaction_Vessel->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Final_Product Pure Ester Analysis->Final_Product

Caption: A generalized workflow for the esterification of this compound.

Comparative Summary of Esterification Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Acid catalyst (H₂SO₄, TsOH)High temperature (reflux)Inexpensive reagents, suitable for large scale.[9]Requires harsh conditions, equilibrium limited, not ideal for sensitive substrates.[5][22]
Steglich DCC or EDC, DMAPMild, room temperatureHigh yields for sterically hindered substrates, mild conditions.[4][16]Byproduct removal can be difficult (DCC), reagents are more expensive.[14]
Mitsunobu PPh₃, DEAD or DIADMild, low temperature to room temperatureInversion of stereochemistry at the alcohol center, mild conditions.[18][19][20]Stoichiometric byproducts are difficult to remove, sensitive to the pKa of the nucleophile.[18][21]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[23]

  • Concentrated acids are corrosive and should be handled with extreme care.[24][25]

  • Carbodiimides like DCC are potent allergens and should be handled with caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[23][25][26]

Characterization of the Ester Product

The final ester product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the ester.

References

  • Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterification product? Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • ACS Publications. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research, 48(13), 6237–6247.
  • J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Aus-e-tute. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • HSCprep. (n.d.). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]

  • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. (n.d.).
  • ResearchGate. (n.d.). Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Safety D
  • PubChem. (n.d.). 2,6-Dimethyl-5-heptenoic acid | C9H16O2 | CID 12584678. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • 6 - SAFETY D
  • PubMed. (n.d.). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Data for the Methyl Esters of Compounds 4 and 6 a. Retrieved from [Link]

  • PubChem. (n.d.). 6-Heptenoic acid, 2,6-dimethyl-3-oxo-, ethyl ester | C11H18O3 | CID 11275641. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of heptenoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Acetylhexanoic acid ethyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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Application Notes and Protocols for the Amidation of 2,2-Dimethyl-6-heptenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide bond formation is a cornerstone transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] The inherent stability and conformational properties of the amide linkage make it a ubiquitous feature in a vast array of biologically active molecules. This document provides a detailed guide for the amidation of 2,2-dimethyl-6-heptenoic acid, a sterically hindered carboxylic acid. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals seeking robust and efficient methods for the synthesis of amide derivatives from challenging substrates.

The direct condensation of a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, necessitating the activation of the carboxylic acid.[2] The choice of coupling reagent is paramount and is dictated by factors such as the steric hindrance of the substrates, the potential for racemization, and the desired reaction conditions.[2] This guide will focus on two of the most prevalent and effective coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt), and the uronium salt-based approach with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Mechanistic Insights: The Rationale Behind Reagent Selection

A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.[1] The steric hindrance imposed by the gem-dimethyl group at the α-position of this compound presents a significant challenge for amidation. This necessitates the use of highly reactive coupling agents to facilitate the formation of the amide bond.

EDC/HOBt Mediated Amidation

The EDC/HOBt system is a widely used and cost-effective choice for amide bond formation. The reaction proceeds through a two-step pathway:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive but unstable O-acylisourea intermediate.[1][2]

  • In-situ Ester Formation and Aminolysis: This intermediate is susceptible to racemization and other side reactions. The addition of HOBt intercepts the O-acylisourea to form a more stable HOBt-ester.[1][2] This active ester is then readily attacked by the amine nucleophile to yield the desired amide and regenerate HOBt.[1][2]

The presence of HOBt is critical as it not only minimizes racemization but also improves the overall efficiency of the coupling reaction.[3]

HATU Mediated Amidation

HATU is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered or electron-deficient substrates.[1][4] Its mechanism involves the formation of a highly reactive OAt-active ester.[1][2][5]

  • Deprotonation and Activation: In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[2] The resulting carboxylate attacks HATU to form the OAt-active ester, releasing a tetramethylurea byproduct.[1][2]

  • Accelerated Aminolysis: The amine then attacks this active ester to form the final amide product.[1][2] The nitrogen atom within the HOAt ring is believed to accelerate the coupling step through anchimeric assistance.

The following diagram illustrates the decision-making process for selecting an appropriate coupling reagent based on substrate properties and reaction considerations.

G start Select Coupling Reagent steric Are substrates sterically hindered? start->steric racemization Is racemization a concern? steric->racemization Yes cost Is cost a primary constraint? steric->cost No edc_hobt Use EDC/HOBt racemization->edc_hobt No hatu Use HATU racemization->hatu Yes cost->edc_hobt Yes cost->hatu No

Caption: Decision tree for selecting a coupling reagent.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amidation of this compound using EDC/HOBt

This protocol outlines a general procedure for the solution-phase amidation of this compound with a primary or secondary amine using EDC and HOBt.

Materials
ReagentMolar Equiv.
This compound1.0
Amine1.0 - 1.2
EDC·HCl1.1 - 1.5
HOBt1.1 - 1.5
DIPEA or Triethylamine (TEA)2.0 - 3.0
Anhydrous DMF or DCM-
Procedure
  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[2]

  • Dissolve the mixture in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[2]

  • Add DIPEA (2.5 equiv) dropwise to the cooled solution.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[2]

Protocol 2: Amidation of this compound using HATU

This protocol is particularly recommended for challenging couplings, including those with weakly nucleophilic amines or where steric hindrance is a major factor.

Materials
ReagentMolar Equiv.
This compound1.0
Amine1.0 - 1.2
HATU1.1 - 1.5
DIPEA2.0 - 3.0
Anhydrous DMF-
Procedure
  • In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) to the solution, followed by the dropwise addition of DIPEA (2.5 equiv).[5]

  • Stir the mixture at room temperature for 1-2 minutes to pre-activate the carboxylic acid, generating the OAt-active ester intermediate.[5]

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. For most peptide couplings, reaction times are significantly shorter, often between 5-30 minutes.[5] Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water to decompose any excess reagents.[5]

  • Extract the product with an organic solvent.

  • Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude amide via flash column chromatography or recrystallization.

The following diagram provides a visual representation of the general experimental workflow for both protocols.

G reagents 1. Combine Carboxylic Acid, Amine, and Additives dissolve 2. Dissolve in Anhydrous Solvent reagents->dissolve cool 3. Cool to 0 °C (for EDC/HOBt) dissolve->cool activate 4. Add Coupling Reagent and Base cool->activate react 5. Stir at Room Temperature activate->react workup 6. Aqueous Workup react->workup purify 7. Purify Product workup->purify product Pure Amide purify->product

Caption: General experimental workflow for amidation.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction due to steric hindrance.- Increase reaction time and/or temperature. - Switch to a more powerful coupling reagent like HATU. - Ensure all reagents are anhydrous to prevent hydrolysis of activated intermediates.[5]
Side Product Formation - Racemization of chiral centers. - Formation of N-acylurea byproduct with EDC.- Use an additive like HOBt or HOAt to suppress racemization.[2] - Ensure efficient stirring to minimize localized high concentrations of reagents.
Difficulty in Purification Urea byproducts from carbodiimide reagents can be difficult to remove.- For EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.[2] - For DCC, the urea byproduct is largely insoluble and can be removed by filtration.

Conclusion

The amidation of sterically hindered carboxylic acids such as this compound requires careful selection of coupling reagents and optimization of reaction conditions. Both the EDC/HOBt and HATU methods provide reliable pathways to the desired amide products, with HATU generally offering superior performance for more challenging substrates. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize a wide range of amide derivatives for applications in drug discovery and development.

References

  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram.
  • Inhibitor Research Hub. HATU: Gold Standard Peptide Coupling Reagent for Amide Bo...
  • Fisher Scientific. Amide Synthesis.
  • Wikipedia. HATU.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU.
  • Aapptec Peptides. Coupling Reagents.
  • Albericio, F. et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides.
  • PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • Fisher Scientific. Amide Synthesis.
  • PrepChem.com. Synthesis of heptenoic acid.
  • Organic Chemistry Portal. Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles.
  • Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • R Discovery. N-aryl Amides Research Articles.
  • ResearchGate. Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • ResearchGate. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides.
  • IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.
  • Semantic Scholar. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage..
  • ResearchGate. Amide Synthesis via Molecular Shuffling of Carboxylic Acids.

Sources

Application Note: 2,2-Dimethyl-6-heptenoic Acid as a Versatile Building Block in the Synthesis of Complex Molecules and Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2,2-Dimethyl-6-heptenoic acid in organic synthesis. Its unique structure, featuring a sterically hindered carboxylic acid, a quaternary dimethyl group, and a terminal alkene, makes it an invaluable scaffold for constructing complex molecular architectures reminiscent of natural products.[1] We will explore its synthetic accessibility, key chemical transformations, and provide detailed protocols for its practical use in the laboratory.

Introduction: A Unique Molecular Scaffold

This compound (CAS 50592-83-1) is a C9 branched-chain fatty acid characterized by two key reactive centers: a carboxylic acid and a terminal carbon-carbon double bond.[1] The presence of a gem-dimethyl group alpha to the carboxyl function introduces significant steric hindrance and a permanent quaternary center, a motif frequently found in bioactive natural products. This combination of features allows for a diverse range of chemical manipulations, making it a powerful tool for generating molecular complexity.

The primary value of this building block lies in the orthogonal reactivity of its functional groups. The terminal alkene is a versatile handle for a multitude of transformations including, but not limited to, olefin metathesis, hydrofunctionalization, epoxidation, and oxidative cleavage.[1] Simultaneously, the carboxylic acid can be readily converted into esters, amides, or other derivatives, or it can participate directly in cyclization reactions.[1] These attributes make this compound particularly useful for synthesizing natural product analogs and for investigating novel cyclization strategies.[1]

Synthetic Accessibility

The practical application of any building block begins with its availability. The synthesis of this compound and its analogs is well-established. A common and effective strategy involves the α-alkylation of an isobutyrate ester.[1] This approach leverages the acidity of the α-proton, which can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate is then reacted with a suitable electrophile, such as 5-bromo-1-pentene, to introduce the terminal alkene chain. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. This reliable method ensures a steady supply of the building block for synthetic campaigns.

Key Synthetic Transformations & Applications

The utility of this compound is best demonstrated by the array of selective transformations it can undergo. These reactions allow chemists to systematically build complexity and introduce new functionalities.

Transformations of the Terminal Alkene

The terminal double bond is the primary site for carbon skeleton elaboration and functionalization.

  • Oxidative Cleavage (Ozonolysis): The double bond can be cleanly cleaved using ozone (O₃). The choice of workup conditions determines the final product. A reductive workup with dimethyl sulfide (DMS) or zinc yields the corresponding aldehyde, 5,5-dimethyl-6-oxohexanoic acid, a valuable intermediate for subsequent reactions like Wittig olefination or reductive amination.[1]

  • Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), smoothly converts the alkene into an epoxide.[1] This creates a reactive three-membered ring that can be opened by various nucleophiles to install new stereocenters.

  • Dihydroxylation: The alkene can be converted to a vicinal diol. Syn-dihydroxylation is typically achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), yielding 6,7-dihydroxy-2,2-dimethylheptanoic acid.[1] This diol unit is a common feature in many polyketide natural products.

  • Olefin Metathesis: The terminal alkene is an excellent substrate for metathesis reactions. Cross-metathesis with other olefins allows for the synthesis of a wide variety of chain-elongated and functionalized products.[1] Self-metathesis can be used to produce a C14 dicarboxylic acid derivative.[1] For these reactions, the carboxylic acid is typically protected as an ester to prevent deactivation of the metathesis catalyst.[1]

Reactions Involving the Carboxylic Acid

The carboxylic acid moiety can be used as a handle for coupling reactions or can be modified to tune the molecule's properties.

  • Esterification and Amidation: Standard coupling conditions can be used to form esters and amides. This is often done to protect the acid during transformations at the alkene or to prepare final target molecules with specific pharmacophores.

  • Intramolecular Cyclizations: In suitable substrates derived from this compound, the carboxylic acid (or its activated form) can act as a nucleophile, attacking an electrophilic center installed at the other end of the chain (e.g., an epoxide), leading to the formation of lactones.

Diagram of Key Synthetic Pathways

G A This compound B Aldehyde (5,5-dimethyl-6-oxohexanoic acid) A->B 1. O3 2. DMS C Epoxide A->C m-CPBA D Diol (6,7-dihydroxy-2,2-dimethylheptanoic acid) A->D OsO4, NMO E Cross-Metathesis Product A->E Grubbs Cat., R-CH=CH2 F Ester / Amide A->F R'OH or R'2NH, Coupling Agent

Caption: Key transformations of this compound.

Experimental Protocols

The following protocols are provided as representative examples of the transformations discussed. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Oxidative Cleavage via Ozonolysis

This protocol describes the conversion of this compound to 5,5-dimethyl-6-oxohexanoic acid.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone generator

  • Dimethyl sulfide (DMS) (3.0 eq)

  • Argon or Nitrogen gas supply

  • Standard glassware for reactions at low temperature

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a 2:1 mixture of anhydrous DCM and MeOH in a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a mineral oil bubbler.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble argon or nitrogen through the solution for 10-15 minutes to remove oxygen.

  • Begin bubbling ozone through the solution. Monitor the reaction by TLC or by the appearance of a persistent blue color, indicating an excess of ozone.

  • Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with argon or nitrogen for 20-30 minutes to remove all residual ozone.

  • While maintaining the temperature at -78 °C, add dimethyl sulfide (3.0 eq) dropwise via syringe.

  • Workup: Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Let it stir for at least 4 hours or overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde, 5,5-dimethyl-6-oxohexanoic acid.[1]

Diagram of Ozonolysis Workflow

G cluster_protocol Ozonolysis Protocol Workflow node_style node_style step1 Step 1 Reaction Setup Dissolve starting material in DCM/MeOH. Cool to -78 °C. step2 Step 2 Ozonolysis Bubble O3 through solution until completion. step1->step2 Introduce Ozone step3 Step 3 Reductive Quench Purge with N2. Add Dimethyl Sulfide (DMS). step2->step3 Remove Excess O3 step4 Step 4 Workup & Purification Warm to RT. Concentrate and purify via chromatography. step3->step4 Isolate Product

Caption: A typical workflow for the ozonolysis protocol.

Protocol 2: Epoxidation with m-CPBA

This protocol details the synthesis of 2,2-dimethyl-6-(oxiran-2-yl)pentanoic acid.

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), and brine (1x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude epoxide can be purified by flash column chromatography if necessary.

Summary of Applications

The following table summarizes the key transformations and their utility in synthesis.

TransformationReagentsProduct Functional GroupSynthetic Application
Ozonolysis 1. O₃; 2. DMS or ZnAldehydeChain-shortening, introduction of a carbonyl for further C-C bond formation.[1]
Epoxidation m-CPBAEpoxidePrecursor for diols, amino alcohols, and other difunctionalized motifs.[1]
Dihydroxylation OsO₄, NMOVicinal DiolIntroduction of stereocenters, common motif in polyketide natural products.[1]
Cross-Metathesis Grubbs or Hoveyda-Grubbs Catalyst, Alkene PartnerInternal AlkeneCarbon chain elongation and construction of complex olefinic structures.[1]

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex organic molecules. Its distinct functional groups—a sterically shielded carboxylic acid and a reactive terminal alkene—can be manipulated with a high degree of chemoselectivity. The protocols and applications outlined in this guide demonstrate its potential for constructing core scaffolds of natural products and their analogs, providing a reliable platform for researchers in medicinal chemistry and total synthesis.

References

  • Synthesis of heptenoic acid. PrepChem.com. [Link]

  • PREPARATION OF BICYCLO[3.2.0]HEPT-3-EN-6-ONES: 1,4-DIMETHYLBICYCLO[3.2.0]HEPT-3-EN-6-ONE. Organic Syntheses Procedure. [Link]

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Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-6-heptenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 2,2-Dimethyl-6-heptenoic Acid

This compound is a unique bifunctional molecule that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure combines a sterically hindered carboxylic acid with a terminal alkene, offering two distinct points for chemical modification.[1] The gem-dimethyl group at the α-position introduces steric bulk, which can influence the reactivity of the adjacent carboxyl group and impart specific conformational constraints on its derivatives.[1] This structural feature is of particular interest in drug design, where modulation of a molecule's three-dimensional shape can enhance binding affinity and selectivity for biological targets.

The terminal double bond provides a versatile handle for a wide range of chemical transformations, including metathesis, hydrofunctionalization, and oxidative cleavage, allowing for the construction of more complex molecular architectures.[1] Consequently, derivatives of this compound, such as its esters and amides, are valuable intermediates in the synthesis of natural product analogs and novel therapeutic agents. These derivatives have potential applications in various fields, including the development of new anticancer, anti-inflammatory, and antimicrobial agents. The strategic incorporation of the 2,2-dimethyl-6-heptenyl moiety can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.

This guide provides detailed protocols for the synthesis of this compound and its subsequent conversion into ester and amide derivatives, addressing the challenges associated with its sterically hindered nature.

Synthesis of this compound

The most common and efficient strategy for the synthesis of this compound involves a two-step process: the α-alkylation of an isobutyrate ester followed by hydrolysis of the resulting ester.[1] This approach allows for the straightforward construction of the key quaternary carbon center.

Part 1: Synthesis of Methyl 2,2-Dimethyl-6-heptenoate

This protocol details the alkylation of methyl isobutyrate with 5-bromo-1-pentene. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative formation of the ester enolate while minimizing side reactions.

Experimental Protocol:

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Methyl isobutyrate

  • 5-Bromo-1-pentene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, syringes, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add methyl isobutyrate (1.0 equivalent) dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: To the enolate solution at -78 °C, add 5-bromo-1-pentene (1.2 equivalents) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to afford pure methyl 2,2-dimethyl-6-heptenoate as a colorless oil.

Expected Yield: 75-85%

Characterization Data for Methyl 2,2-Dimethyl-6-heptenoate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.80 (m, 1H), 4.99 (m, 2H), 3.65 (s, 3H), 2.05 (q, J = 7.2 Hz, 2H), 1.55 (m, 2H), 1.40 (m, 2H), 1.15 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 177.5, 138.5, 114.8, 51.8, 42.1, 38.2, 33.4, 25.0, 24.8.

  • IR (neat, cm⁻¹): 3077, 2952, 1735, 1641, 1145.

Synthesis_Workflow_Ester cluster_LDA LDA Preparation cluster_Alkylation Alkylation Diisopropylamine Diisopropylamine LDA LDA Solution Diisopropylamine->LDA in THF, -78°C to 0°C nBuLi n-BuLi nBuLi->LDA Enolate Lithium Enolate MethylIsobutyrate Methyl Isobutyrate MethylIsobutyrate->Enolate LDA, THF, -78°C ProductEster Methyl 2,2-Dimethyl-6-heptenoate Enolate->ProductEster BromoPentene 5-Bromo-1-pentene BromoPentene->ProductEster -78°C to RT

Caption: Workflow for the synthesis of methyl 2,2-dimethyl-6-heptenoate.

Part 2: Hydrolysis of Methyl 2,2-Dimethyl-6-heptenoate

The final step in the synthesis of the parent acid is the hydrolysis of the methyl ester. Saponification under basic conditions followed by an acidic workup is a reliable and high-yielding method.[2]

Experimental Protocol:

Materials:

  • Methyl 2,2-dimethyl-6-heptenoate

  • Methanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Saponification: In a round-bottom flask, dissolve methyl 2,2-dimethyl-6-heptenoate (1.0 equivalent) in methanol. Add an aqueous solution of sodium hydroxide (2.0 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting ester has been consumed.

  • Solvent Removal and Acidification: Allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated HCl.

  • Extraction and Purification: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield this compound as a colorless oil. The product is often of sufficient purity for subsequent steps, but can be further purified by distillation if required.

Expected Yield: 90-98%

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H), 5.79 (m, 1H), 4.98 (m, 2H), 2.06 (q, J = 7.2 Hz, 2H), 1.58 (m, 2H), 1.42 (m, 2H), 1.20 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 184.5, 138.4, 114.9, 41.8, 38.0, 33.3, 24.8, 24.6.

  • IR (neat, cm⁻¹): 3400-2400 (broad), 3077, 2975, 1705, 1641.

Synthesis of this compound Derivatives

The steric hindrance around the carboxylic acid moiety of this compound requires careful consideration when synthesizing its derivatives.[1]

Protocol 1: Esterification via Fischer Esterification

Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols under acidic catalysis.[3][4][5] To drive the equilibrium towards the product, a large excess of the alcohol is typically used.[4]

Experimental Protocol: Synthesis of Ethyl 2,2-Dimethyl-6-heptenoate

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dilute the residue with diethyl ether and wash with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ethyl 2,2-dimethyl-6-heptenoate can be purified by column chromatography on silica gel or by distillation.

Expected Yield: 65-75%

DerivativeAlcoholCatalystTypical Yield
Ethyl 2,2-dimethyl-6-heptenoateEthanolH₂SO₄70%
Methyl 2,2-dimethyl-6-heptenoateMethanolH₂SO₄72%
Protocol 2: Amide Synthesis using Coupling Reagents

Due to the steric hindrance of this compound, direct amidation is often inefficient. The use of coupling reagents is the preferred method for forming amide bonds under mild conditions.[6][7] The EDC/HOBt system is a common and effective choice.[8][9][10]

Experimental Protocol: Synthesis of N-Benzyl-2,2-dimethyl-6-heptenamide

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and benzylamine (1.1 equivalents) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add EDC·HCl (1.2 equivalents) portion-wise, followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzyl-2,2-dimethyl-6-heptenamide as a white solid or viscous oil.

Expected Yield: 80-90%

Characterization Data for N-Benzyl-2,2-dimethyl-6-heptenamide:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30 (m, 5H), 6.55 (br s, 1H), 5.75 (m, 1H), 4.95 (m, 2H), 4.40 (d, J = 5.6 Hz, 2H), 2.00 (q, J = 7.2 Hz, 2H), 1.50 (m, 2H), 1.35 (m, 2H), 1.18 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 178.2, 138.8, 138.6, 128.5, 127.4, 127.2, 114.7, 43.5, 42.5, 38.5, 33.5, 25.2, 24.9.

  • IR (KBr, cm⁻¹): 3295, 3075, 2950, 1640, 1545.

Amide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling CarboxylicAcid This compound ActiveEster HOBt Active Ester CarboxylicAcid->ActiveEster EDC_HOBt EDC / HOBt EDC_HOBt->ActiveEster DCM, 0°C ProductAmide N-Benzyl-2,2-dimethyl-6-heptenamide ActiveEster->ProductAmide Amine Benzylamine Amine->ProductAmide DIPEA, RT

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Conclusion

The protocols detailed in this guide provide robust and reproducible methods for the synthesis of this compound and its ester and amide derivatives. The strategic considerations for overcoming the steric hindrance of the carboxylic acid group are highlighted, offering valuable insights for researchers in organic synthesis and drug discovery. The versatility of this scaffold, with its dual functionality, makes it an attractive starting point for the development of novel molecules with potential therapeutic applications. Further exploration of the chemical space accessible from this compound is warranted and holds promise for the discovery of new chemical entities with valuable biological activities.

References

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - The Royal Society of Chemistry. (URL: not available)
  • Electronic Supplementary Inform
  • Fischer Esterification - J&K Scientific LLC. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7 - French-Ukrainian Journal of Chemistry. (URL: not available)
  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

Sources

Application Notes and Protocols for the Polymerization of 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the polymerization of 2,2-Dimethyl-6-heptenoic acid, a unique monomer possessing a sterically hindered carboxylic acid and a terminal olefin. While direct polymerization of this specific monomer is not extensively documented in peer-reviewed literature, this guide leverages established principles of polymer chemistry to propose and detail viable polymerization strategies. We will explore polycondensation via the carboxylic acid group and addition (co)polymerization through the terminal double bond. This application note offers theoretical insights, detailed experimental protocols, and characterization methods to enable researchers to harness the potential of this compound in the development of novel polymers for advanced applications, including drug delivery and specialty materials.

Introduction: The Unique Potential of this compound

This compound is a fascinating bifunctional monomer that presents both opportunities and challenges for polymer synthesis. Its structure is characterized by:

  • A carboxylic acid functional group, suitable for step-growth polymerization.

  • A gem-dimethyl group at the alpha-position to the carboxyl group, which introduces significant steric hindrance. This steric shield is anticipated to enhance the thermal stability and solubility of the resulting polymers by disrupting chain packing.

  • A terminal alkene (6-heptenoic moiety), which can potentially participate in chain-growth polymerization.

This unique combination of a polymerizable (or co-polymerizable) olefin and a condensable carboxylic acid makes this compound a promising candidate for creating polymers with tailored properties, such as hydrophobicity, and for subsequent functionalization.

This guide will provide a theoretical framework and practical starting points for the two most plausible polymerization routes.

Polymerization Strategies and Protocols

Strategy 1: Polycondensation of the Carboxylic Acid

The most direct route to forming a homopolymer from this compound is through self-condensation of the carboxylic acid to form a polyester. This method leverages the principles of step-growth polymerization, where monomers react to form dimers, trimers, and eventually long polymer chains, often with the elimination of a small molecule like water.[1][2]

Causality Behind Experimental Choices:

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid (PTSA), is employed to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of another monomer.

  • High Temperature and Vacuum: The reaction is an equilibrium process. To drive the reaction towards the formation of high molecular weight polymer, the water byproduct must be continuously removed. This is achieved by conducting the reaction at elevated temperatures and under vacuum.[3]

  • Steric Hindrance: The gem-dimethyl group adjacent to the carboxylic acid will sterically hinder the approach of the nucleophilic hydroxyl group. This is expected to decrease the rate of polymerization compared to unhindered linear carboxylic acids. Consequently, more forcing conditions (higher temperatures, longer reaction times, or a more efficient catalyst) may be necessary to achieve high molecular weight polymers.

cluster_polycondensation Polycondensation of this compound Monomer n (this compound) Polymer Polyester Monomer->Polymer  Δ, H+, -H2O Water n H2O

Caption: Polycondensation of this compound to form a polyester.

Experimental Protocol: Acid-Catalyzed Melt Polycondensation

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump through a cold trap.

  • Reagents:

    • This compound (1.0 mol)

    • p-Toluenesulfonic acid (PTSA) (0.005 mol, 0.5 mol%)

  • Procedure: a. Charge the reactor with this compound and PTSA. b. Flush the system with dry nitrogen for 15 minutes to remove air. c. Begin stirring and heat the reactor to 180°C under a slow stream of nitrogen. Water will begin to distill off. d. Maintain the temperature for 4-6 hours, monitoring the amount of water collected. e. Gradually reduce the pressure to <1 mmHg over 1 hour while increasing the temperature to 200-220°C. f. Continue the reaction under high vacuum for an additional 6-10 hours. The viscosity of the melt will increase significantly. g. To stop the reaction, discontinue heating and backfill the reactor with nitrogen. h. The polymer can be removed while still molten or after cooling to a solid.

  • Purification: Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and precipitate it into a non-solvent (e.g., cold methanol). Filter and dry the purified polymer under vacuum at 40-50°C.

Strategy 2: Radical Copolymerization via the Terminal Alkene

The terminal double bond of this compound is a non-activated olefin. Homopolymerization of such monomers via free-radical methods is generally inefficient due to the low reactivity of the double bond and potential side reactions.[4][5] However, this monomer can be effectively incorporated into a polymer chain via copolymerization with a more reactive, "activated" monomer such as an acrylate, methacrylate, or styrene.

Causality Behind Experimental Choices:

  • Comonomer: A monomer like methyl methacrylate (MMA) is chosen due to its high reactivity in radical polymerization.

  • Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a predictable rate to generate free radicals.[6]

  • Solvent: A non-reactive solvent like toluene is used to solubilize the monomers and the resulting polymer, allowing for better control over the reaction temperature and viscosity.

  • Monomer Feed Ratio: The composition of the final copolymer can be tuned by adjusting the initial ratio of the two monomers. The reactivity ratios of the two monomers will determine the final copolymer structure (e.g., random, alternating, or blocky).

cluster_copolymerization Radical Copolymerization Workflow Monomers This compound (M1) + Methyl Methacrylate (M2) Reaction Reaction Vessel (N2 atmosphere, 70°C) Monomers->Reaction Initiator AIBN Initiator Initiator->Reaction Solvent Toluene Solvent->Reaction Polymerization Polymerization Reaction->Polymerization Purification Precipitation in Methanol Polymerization->Purification Copolymer Purified Copolymer Purification->Copolymer

Caption: Workflow for the radical copolymerization of this compound.

Experimental Protocol: Free-Radical Solution Copolymerization

  • Reactor Setup: A round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents:

    • This compound (0.1 mol)

    • Methyl methacrylate (MMA) (0.9 mol), freshly passed through a column of basic alumina to remove inhibitor.

    • AIBN (0.01 mol, 1 mol% of total monomer)

    • Toluene (to achieve a 50% w/w solution of monomers)

  • Procedure: a. Add this compound, MMA, and toluene to the flask. b. Bubble dry nitrogen through the solution for 30 minutes to deoxygenate. c. Add the AIBN initiator to the solution. d. Place the flask in a preheated oil bath at 70°C and stir. e. Allow the reaction to proceed for 12-24 hours under a nitrogen atmosphere. f. To stop the reaction, cool the flask in an ice bath and expose the solution to air.

  • Purification: Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., methanol or hexane) to precipitate the copolymer. Filter the precipitate and wash with fresh non-solvent. Dry the purified copolymer in a vacuum oven at 50°C to a constant weight.

Polymer Characterization

A thorough characterization is essential to confirm the structure and properties of the synthesized polymers.

Technique Purpose Expected Results for Poly(2,2-dimethyl-6-heptenoate) Expected Results for Copolymer with MMA
FTIR Spectroscopy Confirm functional groupsDisappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch for the ester at ~1735 cm⁻¹.Presence of the C=O stretch from the MMA ester and the carboxylic acid C=O from the heptenoic acid monomer.
¹H and ¹³C NMR Determine polymer structure and compositionSignals corresponding to the polyester backbone. Absence of the carboxylic acid proton signal.Signals from both monomer units. The ratio of integrals can be used to determine the copolymer composition.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity (Đ)Provides information on the success of the polycondensation in achieving high molecular weight.Provides molecular weight distribution of the copolymer chains.
Differential Scanning Calorimetry (DSC) Measure thermal transitions (Tg, Tm)Determine the glass transition temperature and melting point (if crystalline). The gem-dimethyl group may lead to a higher Tg.A single Tg, indicating a random copolymer, with a value intermediate between the two homopolymers.
Thermogravimetric Analysis (TGA) Assess thermal stabilityDetermine the decomposition temperature. The sterically hindered backbone may enhance thermal stability.Provides information on the thermal stability of the copolymer.

Troubleshooting and Expert Insights

  • Low Molecular Weight in Polycondensation: This is the most likely challenge due to the steric hindrance of the gem-dimethyl group.

    • Solution: Increase reaction time and temperature. Ensure a high vacuum is achieved to efficiently remove water. Consider using a more reactive derivative of the carboxylic acid, such as an acid chloride or ester, for the polymerization.

  • Low Incorporation in Copolymerization: The low reactivity of the terminal alkene may lead to low incorporation of the this compound monomer into the copolymer.

    • Solution: Adjust the monomer feed ratio, using a higher proportion of the heptenoic acid monomer. Note that this may also decrease the overall polymerization rate. Analyze the copolymer composition at low conversion to determine reactivity ratios.

  • Alternative Strategies: For researchers seeking polymers with the alkene in the backbone, Acyclic Diene Metathesis (ADMET) polymerization could be considered.[7][8] However, this would require a preliminary synthetic step to convert the monounsaturated this compound into a diene.

Conclusion

This compound is a monomer with significant potential for creating novel polymers with enhanced thermal stability and tunable properties. While its steric hindrance presents a challenge for polycondensation, this can be overcome with optimized reaction conditions. The terminal alkene, while relatively unreactive in homopolymerization, allows for the incorporation of the monomer's unique structure into copolymers with more reactive monomers. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the polymerization of this promising monomer and developing new materials for a range of scientific and industrial applications.

References

  • Griswold, R. M., & Stradiotto, M. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • Guskova, E. A., et al. (2023). Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers. RSC Advances, 13(29), 20137-20144.
  • Hirano, T., & Yamada, B. (2003).
  • Poad, B. L. J., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • Wong, E. H. H., et al. (2000). Synthesis and Polymerization of Chiral Acrylamidosulfonic Acids. Macromolecules, 33(18), 6629–6634.
  • PrepChem.com. (n.d.). Synthesis of heptenoic acid. Retrieved from [Link]

  • Lyapkov, A., et al. (2018). METATHESIS REACTIONS IN POLYMER SYNTHESIS. Journal of Multidisciplinary Engineering Science and Technology (JMEST), 5(12).
  • Google Patents. (n.d.). US5494983A - Method for anionic polymerization of acrylic and methacrylic acid derivatives and acrylonitrile methacrylonitrile using resonance stabilized anions.
  • Google Patents. (n.d.). JPH0625318A - Method of anionic polymerization of acrylic acid, etc.
  • OpenStax. (2023). 31.
  • Tagawa, T., et al. (2017). Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents. ACS Omega, 2(6), 2639–2645.
  • Chemistry For Everyone. (2025).
  • Schwab, P., Grubbs, R. H., & Ziller, J. W. (1998). Ring-Opening Metathesis Polymerization from Surfaces. Journal of the American Chemical Society, 120(46), 12266–12267.
  • Wikipedia. (n.d.). Anionic addition polymerization. Retrieved from [Link]

  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).
  • Tucker, R. J., et al. (2020).
  • Chemistry LibreTexts. (2024). 31.
  • Organic Syntheses. (1997). PREPARATION OF BICYCLO[3.2.0]HEPT-3-EN-6-ONES: 1,4-DIMETHYLBICYCLO[3.2.0]HEPT-3-EN-6-ONE. Organic Syntheses, 74, 158.
  • Organic Chemistry Portal. (n.d.). α,β-Unsaturated compound synthesis by carboxylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.).
  • Chemistry LibreTexts. (2021). 18.
  • Truong, N. P., et al. (2017). Controlled poly(olefin)s via decarboxylation of poly(acrylic acid). Polymer Chemistry, 8(31), 4543-4548.
  • Organic Syntheses. (n.d.). MELDRUM'S ACID.
  • General Methods for preparing Polymers. (n.d.). Chapter 2.
  • Google Patents. (n.d.). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.
  • Migliore, N. (2022).
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Sources

Application Notes and Protocols for the Medicinal Chemistry Exploration of 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale for Investigation

2,2-Dimethyl-6-heptenoic acid is a unique aliphatic carboxylic acid characterized by a gem-dimethyl group alpha to the carboxyl function and a terminal olefin. While not widely documented as a pharmacologically active agent itself, its structural motifs are present in molecules of biological interest. The gem-dimethyl substitution can confer metabolic stability by preventing β-oxidation, a common metabolic pathway for fatty acids. The terminal alkene provides a handle for further chemical modification. This document serves as a comprehensive guide for the synthesis, characterization, and initial biological evaluation of this compound, providing a roadmap for its exploration in medicinal chemistry.

The investigation of this molecule is predicated on the known biological activities of structurally related fatty acids. Branched-chain fatty acids (BCFAs) and unsaturated fatty acids are known to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and metabolic modulatory activities[1][2][3]. For instance, certain BCFAs are known to modulate inflammatory signaling pathways such as NF-κB[1]. The structural features of this compound warrant its investigation as a potential modulator of similar pathways.

PART 1: Synthesis and Characterization of this compound

A robust and scalable synthesis is the first critical step in the exploration of a novel compound. The following protocol describes a reliable method for the preparation of this compound.

Synthetic Workflow Diagram

G A Ethyl Isobutyrate C Enolate Formation A->C Deprotonation B LDA in THF, -78 °C B->C E Alkylation C->E Nucleophilic Attack D 5-Bromo-1-pentene D->E F Ethyl 2,2-Dimethyl-6-heptenoate E->F H Saponification F->H G LiOH, THF/H2O G->H I This compound H->I

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl isobutyrate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 5-Bromo-1-pentene

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Enolate Formation:

    • To a flame-dried three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine to the cooled THF.

    • Slowly add n-BuLi solution dropwise via a syringe. Stir the mixture at -78 °C for 30 minutes to form a solution of Lithium diisopropylamide (LDA).

    • In a separate flask, dissolve ethyl isobutyrate in anhydrous THF.

    • Add the ethyl isobutyrate solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add 5-Bromo-1-pentene dropwise to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification of the Ester:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude ethyl 2,2-dimethyl-6-heptenoate.

    • Purify the crude ester by vacuum distillation or column chromatography on silica gel.

  • Saponification:

    • Dissolve the purified ethyl 2,2-dimethyl-6-heptenoate in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield this compound as a colorless oil.

Characterization Data
Analysis Expected Results
¹H NMR Peaks corresponding to the gem-dimethyl protons, methylene protons of the alkyl chain, terminal vinyl protons, and the carboxylic acid proton.
¹³C NMR Resonances for the quaternary carbon, carbons of the alkyl chain, olefinic carbons, and the carbonyl carbon.
Mass Spec Molecular ion peak corresponding to the calculated mass of C9H16O2.
Purity (GC/LC-MS) >95% for use in biological assays.

PART 2: Protocols for In Vitro Biological Screening

Given the structural similarities to bioactive fatty acids, a primary screening cascade should focus on inflammation, cancer cell proliferation, and metabolic targets.

Screening Cascade Diagram

G A This compound B Primary Screening A->B C Anti-inflammatory Assays B->C D Cytotoxicity Assays B->D E Metabolic Assays B->E F Secondary Screening & Mechanism of Action C->F Active Hits D->F Active Hits E->F Active Hits G Target Identification F->G H Lead Optimization G->H

Caption: Proposed screening cascade for this compound.

Protocol 1: Anti-inflammatory Activity in Macrophages

Rationale: Many fatty acids modulate the inflammatory response in macrophages. This assay will determine if this compound can suppress the production of pro-inflammatory cytokines.

Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.

Procedure:

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Plating: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat cells with various concentrations of the compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Protocol 2: Cytotoxicity Screening against Cancer Cell Lines

Rationale: Certain fatty acids have shown selective cytotoxicity towards cancer cells. This assay will assess the anti-proliferative effects of the compound.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung)) and a non-cancerous control cell line (e.g., HEK293).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 200 µM) for 72 hours.

  • Viability Assay (MTT or CellTiter-Glo®):

    • MTT: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution and read the absorbance at 570 nm.

    • CellTiter-Glo®: Add the reagent to the wells and measure luminescence.

  • Data Analysis: Plot cell viability against compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

PART 3: Structure-Activity Relationship (SAR) Exploration and Lead Optimization

Should the initial screening yield promising activity, the following strategies can be employed to explore the SAR and optimize the lead compound.

Conceptual Framework for SAR

G A This compound (Lead) B Modification of Alkene A->B Epoxidation, Dihydroxylation C Chain Length Variation A->C Shorter/Longer Chains D Bioisosteric Replacement of Carboxylic Acid A->D Tetrazole, Hydroxamic Acid, etc.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-Dimethyl-6-heptenoic acid (CAS 50592-83-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for obtaining high-purity this compound. As a valuable building block in organic synthesis, its purity is paramount for reproducible and successful downstream applications.[1]

I. Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurities in your crude product are largely dependent on the synthetic route employed. A common and efficient method for synthesizing this compound is the α-alkylation of an isobutyrate ester with a suitable five-carbon electrophile (e.g., 5-bromo-1-pentene), followed by hydrolysis.[2]

Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Ethyl isobutyrate (or other isobutyrate esters) and 5-bromo-1-pentene.

  • Byproducts of Alkylation: Di-alkylation products or byproducts from side reactions.

  • Residual Base: If a strong base like lithium diisopropylamide (LDA) is used for deprotonation, residual amines may be present.

  • Solvents: Residual reaction or extraction solvents.

  • Hydrolysis Byproducts: If the hydrolysis of the intermediate ester is incomplete, you may have the ethyl 2,2-dimethyl-6-heptenoate present.

Q2: My crude product is a dark oil. Is this normal, and how can I remove the color?

A2: A dark coloration in the crude product is not uncommon and can arise from impurities or degradation products formed during the reaction or workup. The color can often be removed during purification. Distillation is particularly effective at separating the desired product from non-volatile colored impurities. Column chromatography can also be employed to remove colored compounds.

Q3: I am having trouble separating my product from a close-boiling impurity. What are my options?

A3: If you are facing challenges with co-distillation of impurities, consider the following:

  • Fractional Distillation: Utilize a longer, more efficient distillation column (e.g., a Vigreux or packed column) to improve separation.

  • Column Chromatography: This is an excellent alternative for separating compounds with similar boiling points but different polarities. For this compound, both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective.

  • Chemical Treatment: In some cases, impurities can be selectively reacted to form a more easily separable compound. However, this approach requires careful consideration of the reactivity of your target molecule.

Q4: Can I purify this compound by crystallization?

A4: While crystallization is a powerful purification technique, it is generally more suitable for solid compounds. This compound is a liquid at room temperature, making crystallization challenging. Purification is typically achieved through distillation or chromatography.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Troubleshooting Distillation
Problem Potential Cause Recommended Solution
Bumping or Unstable Boiling Uneven heating of the distillation flask.Use a heating mantle with a stirrer for uniform heating. Add boiling chips or a magnetic stir bar to the distillation flask.
Product Not Distilling at Expected Temperature Incorrect pressure reading. Leaks in the vacuum system.Calibrate your pressure gauge. Check all joints and connections for leaks using a high-vacuum grease.
Low Recovery of Product Inefficient condensation. Product loss in the distillation column.Ensure a constant and sufficient flow of cold water through the condenser. Insulate the distillation column to minimize heat loss.
Product Purity is Low After Distillation Inadequate separation of close-boiling impurities.Use a fractional distillation column with a higher number of theoretical plates. Optimize the distillation rate; a slower rate generally provides better separation.
Troubleshooting Column Chromatography
Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities Incorrect mobile phase composition.Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation. A gradient elution may be necessary.
Streaking or Tailing of the Product Band The sample is too concentrated. The compound is interacting too strongly with the stationary phase.Dilute the sample before loading it onto the column. Add a small amount of a polar solvent (like acetic acid) to the mobile phase to reduce tailing of the carboxylic acid.
Cracking or Channeling of the Column Bed Improper packing of the column.Pack the column carefully and evenly to avoid air bubbles and channels.
Low Recovery of Product from the Column The product is irreversibly adsorbed onto the stationary phase.If using silica gel, deactivating it slightly with a small amount of water may help. Ensure the chosen solvent system is capable of eluting your product.

III. Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying several grams of crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin to slowly evacuate the system using the vacuum pump.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently with the heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. The boiling point will depend on the pressure.

  • Completion: Once the majority of the product has distilled, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.

IV. Visualization & Formatting

Diagrams

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_outcome Outcome Start Crude this compound Distillation Distillation Start->Distillation High boiling point impurities Chromatography Chromatography Start->Chromatography Close boiling point impurities Analysis Purity Check (GC/NMR) PureProduct Pure Product Analysis->PureProduct >95% Purity Repurify Repurify Analysis->Repurify <95% Purity Repurify->Distillation Repurify->Chromatography Distillation->Analysis Chromatography->Analysis

Caption: Decision workflow for the purification of this compound.

TroubleshootingDistillation Problem Distillation Issue LowPurity Low Purity Problem->LowPurity LowYield Low Yield Problem->LowYield Bumping Bumping Problem->Bumping Cause1 Inefficient Column LowPurity->Cause1 Cause2 System Leak LowYield->Cause2 Cause4 Poor Condensation LowYield->Cause4 Cause3 Uneven Heating Bumping->Cause3 Solution1 Use Fractional Column Cause1->Solution1 Solution2 Check Seals Cause2->Solution2 Solution3 Use Stirrer/Heating Mantle Cause3->Solution3 Solution4 Check Coolant Flow Cause4->Solution4

Caption: Troubleshooting logic for common distillation problems.

V. References

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-6-heptenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this valuable building block. Our goal is to empower you with the knowledge to identify and resolve common challenges, ensuring a successful and efficient synthesis.

I. Synthetic Overview: The α-Alkylation Approach

The most common laboratory-scale synthesis of this compound involves the α-alkylation of an isobutyrate ester, followed by hydrolysis. This method is favored for its directness in creating the quaternary carbon center.[1] The general reaction scheme is outlined below:

synthesis_overview methyl_isobutyrate Methyl Isobutyrate enolate Lithium Enolate methyl_isobutyrate->enolate LDA, THF, -78 °C alkylated_ester Methyl 2,2-Dimethyl-6-heptenoate enolate->alkylated_ester 5-Bromo-1-pentene final_product This compound alkylated_ester->final_product 1. NaOH, H₂O/MeOH 2. H₃O⁺ side_reactions cluster_c_alkylation C-Alkylation (Desired) cluster_o_alkylation O-Alkylation (Impurity) c_product Methyl 2,2-Dimethyl-6-heptenoate o_product Methyl 1-(pent-4-en-1-yloxy)-2-methylprop-1-en-1-oate enolate Lithium Enolate enolate->c_product C-attack enolate->o_product O-attack alkyl_halide 5-Bromo-1-pentene alkyl_halide->c_product alkyl_halide->o_product

Caption: Competing C-alkylation and O-alkylation pathways.

Troubleshooting Steps:

  • Choice of Base and Counterion: The nature of the counterion associated with the enolate plays a crucial role. Lithium ions (from LDA) chelate with the oxygen atom, favoring C-alkylation. Using bases with larger cations like potassium (e.g., KHMDS) can lead to a higher proportion of O-alkylation. Sticking with LDA is highly recommended.

  • Solvent Selection: The choice of solvent can influence the reaction outcome.

    • Polar aprotic solvents (like DMF or DMSO) can solvate the cation more effectively, leading to a more "naked" and reactive enolate, which can increase the proportion of O-alkylation.

    • Weakly polar solvents like THF are generally preferred as they promote the desired C-alkylation.

  • Alkylating Agent: "Softer" electrophiles tend to favor C-alkylation. For the alkylating agent 5-halo-1-pentene, the reactivity order is I > Br > Cl. While 5-bromo-1-pentene is commonly used, if O-alkylation is a persistent issue, using 5-iodo-1-pentene could favor the desired C-alkylation.

B. Elimination Impurity

The enolate is a strong base and can induce an E2 elimination reaction with the alkyl halide, particularly if the halide is sterically hindered. While 5-bromo-1-pentene is a primary halide and less prone to elimination, this side reaction can still occur, especially at higher temperatures. [2][3]The primary elimination byproduct would be 1,4-pentadiene.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (typically -78 °C) during the formation of the enolate and the subsequent addition of the alkyl halide. Allowing the reaction to warm prematurely can favor elimination.

  • Alkyl Halide Purity: Ensure the 5-bromo-1-pentene is free from secondary or tertiary halide impurities, which are more susceptible to elimination.

Quantitative Data Summary:

ParameterRecommended Condition for C-AlkylationRationale
Base Lithium Diisopropylamide (LDA)Lithium cation chelation favors C-alkylation.
Solvent Tetrahydrofuran (THF)Weakly polar solvent that does not excessively solvate the cation.
Temperature -78 °CMinimizes side reactions, including elimination.
Alkyl Halide 5-Iodo-1-pentene or 5-Bromo-1-pentene"Softer" halides favor C-alkylation.
Problem 2: Incomplete Reaction or Presence of Starting Materials

Symptom: GC-MS or NMR analysis of the crude product shows a significant amount of unreacted methyl isobutyrate.

Potential Cause: This issue can stem from incomplete deprotonation of the starting ester or deactivation of the enolate.

Troubleshooting Steps:

  • Anhydrous Conditions: LDA is a very strong base and will react readily with any protic sources, especially water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The THF solvent must be rigorously dried.

  • LDA Quality: The quality of the LDA is critical. It is often best to use freshly prepared LDA or a recently purchased, well-stored commercial solution. Titration of the LDA solution is recommended to determine its exact molarity.

  • Reaction Time and Temperature: After the addition of the alkyl halide at low temperature, the reaction may need to be stirred for several hours and in some cases, allowed to slowly warm to room temperature to ensure complete conversion. Monitor the reaction progress by TLC or GC.

III. Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the C-alkylated and O-alkylated products using NMR?

A1: ¹H and ¹³C NMR spectroscopy are powerful tools for this purpose.

  • C-Alkylated Product (Methyl 2,2-Dimethyl-6-heptenoate):

    • ¹H NMR: You will see a characteristic singlet for the two methyl groups on the quaternary carbon.

    • ¹³C NMR: A quaternary carbon signal will be present in the aliphatic region.

  • O-Alkylated Product (Ketene Acetal):

    • ¹H NMR: The signals for the methyl groups will be in a different chemical environment, likely appearing as two distinct signals due to the double bond. You will also observe vinylic proton signals.

    • ¹³C NMR: The spectrum will show signals for sp² hybridized carbons of the C=C double bond.

Q2: What is the best method for purifying the final product, this compound?

A2: After hydrolysis of the ester, the crude carboxylic acid can be purified by the following methods:

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., NaOH or NaHCO₃). The aqueous layer, containing the carboxylate salt, is then washed with an organic solvent to remove neutral impurities. Acidification of the aqueous layer will precipitate the pure carboxylic acid, which can then be extracted with an organic solvent, dried, and concentrated.

  • Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method.

Q3: Can I use a different base instead of LDA?

A3: While other strong, non-nucleophilic bases like lithium hexamethyldisilazide (LHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) can be used to form the enolate, LDA is generally preferred for the alkylation of simple esters to maximize C-alkylation due to the chelating effect of the lithium ion.

IV. Experimental Protocols

Detailed Synthesis of this compound

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl isobutyrate

  • 5-Bromo-1-pentene

  • Sodium hydroxide

  • Methanol

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to generate LDA.

    • Add methyl isobutyrate (1.0 equivalent) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • Add 5-bromo-1-pentene (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction can then be allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Ester Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 2,2-dimethyl-6-heptenoate. The crude ester can be purified by flash column chromatography on silica gel if necessary.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Wash the aqueous layer with diethyl ether to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2.

    • Extract the acidified aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

V. References

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 20). 22.7 Alkylation of Enolate Ions. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Bracher, P. (n.d.). Problem Solving with α-Carbonyl Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. Retrieved from [Link]

  • LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663–4668. [Link]

  • JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [ - Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-]. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of heptenoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-6-heptenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-6-heptenoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this valuable branched-chain carboxylic acid. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to help you navigate the common challenges and side reactions inherent in this multi-step synthesis, ensuring a successful and efficient outcome.

Synthesis Overview: A Common Pathway

The construction of the 2,2-dimethyl moiety, a quaternary carbon center, is a critical step in the synthesis of this compound.[1] A robust and frequently employed method involves the sequential α-alkylation of a propionate ester, followed by hydrolysis. The general pathway is outlined below:

  • Enolate Formation: Deprotonation of an ethyl or methyl propionate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form the kinetic enolate.[2][3][4]

  • First Alkylation: Reaction of the enolate with a suitable 5-carbon electrophile, such as 5-bromo-1-pentene, to form the main carbon chain.

  • Second Deprotonation & Alkylation: A second deprotonation at the α-carbon, followed by alkylation with a methylating agent (e.g., methyl iodide), creates the quaternary center.

  • Hydrolysis: Saponification of the resulting sterically hindered ester to yield the final this compound.

This seemingly straightforward process is prone to several side reactions that can significantly impact yield and purity. This guide will address these specific challenges.

Diagram: General Synthesis Pathway

Synthesis_Pathway cluster_reagents A Ethyl Propionate B Lithium Enolate A->B Deprotonation C Ethyl 2-methyl-6-heptenoate B->C C-Alkylation (SN2) D Quaternary Ester Intermediate (Ethyl 2,2-dimethyl-6-heptenoate) C->D Second Alkylation E This compound D->E Hydrolysis reagent1 1. LDA, THF, -78 °C reagent2 2. 5-Bromo-1-pentene reagent3 1. LDA, THF, -78 °C reagent4 2. Methyl Iodide reagent5 KOH or NaOH, H₂O/MeOH Heat

Caption: General synthetic route to this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Question 1: After the first alkylation with 5-bromo-1-pentene, my yield is very low and I see multiple unexpected products in my GC-MS analysis. What is going wrong?

Answer: This is a common issue that typically points to problems with either the enolate formation step or competing side reactions during alkylation. Let's break down the potential causes and solutions.

Potential Causes & Diagnostic Workflow:

  • Incomplete Enolate Formation: If deprotonation is not complete, the remaining propionate ester can act as an electrophile, leading to self-condensation products. The use of a strong, bulky base like LDA at low temperatures (-78 °C) is crucial to rapidly and irreversibly form the kinetic enolate, minimizing self-condensation.[2][4]

  • O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, side product).[5][6] The formation of an O-alkylated product, an enol ether, is a frequent side reaction.

  • Elimination Reaction: The alkyl halide (5-bromo-1-pentene) can undergo elimination (E2) promoted by the enolate base, leading to the formation of 1,4-pentadiene. This is more prevalent if the reaction temperature is allowed to rise prematurely.

Troubleshooting_Alkylation start Low Yield After First Alkylation cause1 Incomplete Enolate Formation (Self-Condensation) start->cause1 cause2 Competitive O-Alkylation (Enol Ether Formation) start->cause2 cause3 E2 Elimination of Alkyl Halide start->cause3 solution1 Ensure LDA is freshly prepared. Maintain -78 °C during formation and addition. cause1->solution1 solution2 Use soft electrophile (Alkyl Iodide). Use Li+ counterion. Use non-polar/aprotic solvent (THF). cause2->solution2 solution3 Maintain low temperature (-78 °C). Add alkyl halide slowly. cause3->solution3

Caption: Troubleshooting workflow for the initial alkylation step.

Solutions & Protocols:

  • Optimizing C-Alkylation: To favor the desired C-alkylation, several factors can be controlled. According to Hard-Soft Acid-Base (HSAB) theory, the carbon center of the enolate is a "softer" nucleophile than the oxygen. Therefore, using a "softer" electrophile will favor C-alkylation.[7]

FactorCondition for C-AlkylationRationale
Electrophile Use alkyl iodides (e.g., 5-iodo-1-pentene) instead of bromides.[7][8]Iodide is a better leaving group and a softer electrophile than bromide, promoting reaction at the soft carbon center.
Counter-ion Use Lithium (from LDA).[8]The small Li⁺ cation coordinates tightly with the oxygen atom, sterically hindering O-alkylation.
Solvent Use a non-polar aprotic solvent like THF.Polar aprotic solvents can solvate the cation, freeing the oxygen and increasing the chance of O-alkylation.[8]
  • Protocol for Enolate Formation:

    • Ensure your diisopropylamine and THF are anhydrous.

    • Prepare LDA in situ by adding n-butyllithium to diisopropylamine in THF at 0 °C.

    • Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath).

    • Slowly add the ethyl propionate dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.[2]

    • Slowly add the alkyl halide to the enolate solution, again maintaining -78 °C.

Question 2: The final hydrolysis step is not working. My ester is very resistant to saponification, and I'm getting low yields of the carboxylic acid.

Answer: This is a classic problem of hydrolyzing a sterically hindered ester. The two methyl groups adjacent to the carbonyl carbon create significant steric bulk, which shields the carbonyl from nucleophilic attack by hydroxide.[9][10][11] Standard saponification conditions (e.g., NaOH in aqueous methanol at reflux) are often sluggish and ineffective.[9]

Potential Causes:

  • Steric Hindrance: The primary cause is the difficulty of the hydroxide ion approaching the electrophilic carbonyl carbon.[11]

  • Reversion: Under equilibrium conditions, the reaction may not be driven to completion.

  • Degradation: Using excessively harsh conditions (very high temperatures or prolonged reaction times) can lead to decomposition of the product.

Solutions & Protocols:

To overcome the steric barrier, more forcing conditions or alternative reagents are necessary.

MethodReagents & ConditionsAdvantages & Considerations
High-Temperature Hydrolysis KOH, Ethylene Glycol, 180-190 °CA common brute-force method. Ethylene glycol allows for much higher reaction temperatures than water or methanol. Requires careful temperature control to avoid decomposition.
Non-Aqueous Saponification NaOH in MeOH/CH₂Cl₂ (1:9), Room Temp[9][12]A mild and efficient method reported for hindered esters. The poorly solvated hydroxide ion in the non-aqueous medium is more reactive.[9]
Lewis Acid Cleavage Boron Trichloride (BCl₃) in CH₂Cl₂, 0 °CEffective for cleaving hindered esters without affecting other functional groups like ethers. BCl₃ is highly reactive and requires careful handling.
  • Recommended Protocol (High-Temperature):

    • Dissolve the crude ester in ethylene glycol.

    • Add a large excess (5-10 equivalents) of potassium hydroxide pellets.

    • Heat the mixture to 180-190 °C with vigorous stirring under a reflux condenser.

    • Monitor the reaction by TLC or GC-MS. The reaction may take several hours.

    • After cooling, dilute the mixture with water and extract with a non-polar solvent (e.g., ether) to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated HCl to pH < 2, causing the carboxylic acid to precipitate or oil out.

    • Extract the product with ether, dry the organic layer, and remove the solvent.

Frequently Asked Questions (FAQs)

Q1: Why is LDA the preferred base for this reaction instead of something like sodium ethoxide? A: LDA (Lithium Diisopropylamide) is a strong, sterically hindered, non-nucleophilic base. This combination is critical. Its strength (pKa of diisopropylamine is ~36) ensures rapid and complete deprotonation of the ester (pKa ~25), preventing self-condensation.[4] Its steric bulk prevents it from acting as a nucleophile and attacking the ester's carbonyl group.[3] In contrast, a base like sodium ethoxide would establish an equilibrium and could also act as a nucleophile, leading to a mixture of products.

Q2: Can I perform the two alkylation steps in one pot? A: While technically possible, a stepwise approach is strongly recommended for controlling selectivity and maximizing yield. Performing a one-pot dialkylation would require adding both alkyl halides simultaneously, leading to a statistical mixture of mono-alkylated, di-alkylated (with two pentenyl groups, two methyl groups, or one of each), and unreacted starting material. A sequential process of deprotonation-alkylation-deprotonation-alkylation ensures the controlled formation of the desired product.

Q3: My final product contains impurities. What are the likely culprits? A: Besides unreacted starting materials, the most likely impurities are side products from the alkylation steps.

  • Ethyl 2-methyl-6-heptenoate: From incomplete second alkylation.

  • Ethyl 2-(pent-4-en-1-yl)propanoate: This is the same as the above, just named differently.

  • O-alkylated byproducts: Such as (Z)-1-ethoxy-1-(pent-4-en-1-yloxy)prop-1-ene.

  • Di-pentenylated ester: If the second deprotonation was followed by reaction with another molecule of 5-bromo-1-pentene (less likely if methyl iodide is added). Careful purification by column chromatography before the final hydrolysis step can help remove these impurities.

Q4: Are there alternative synthetic routes to this molecule? A: Yes, other methods exist for creating quaternary centers. For example, the malonic ester synthesis can be adapted. One could start with diethyl malonate, perform a dialkylation with 5-bromo-1-pentene and methyl iodide, followed by hydrolysis and decarboxylation.[13] Another approach could involve using Meldrum's acid, which has highly acidic protons and can be readily acylated and alkylated.[14] However, the sequential alkylation of a simple propionate ester remains a very common and direct approach.[1]

References
  • Directed Aldol Synthesis : Part 1 - Formation of E-Enolate and Z-Enolate. (2011). Notes.
  • Directed Aldol with LDA: Crossed Aldol Reactions via Kinetic Enolate Control.OrgoSolver.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.Arkivoc, vii, 308-319.
  • Alkylation of enolates.Organic Chemistry II Class Notes - Fiveable.
  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020). Chemistry LibreTexts.
  • This compound | CAS 50592-83-1.Benchchem.
  • Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. (2020). YouTube.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). ResearchGate.
  • Lithium enolates & enolate equivalents. (2024). Making Molecules.
  • Chemistry of Enolates - C vs O Alkylation. (2011). PharmaXChange.info.
  • Technical Support Center: Hydrolysis of Sterically Hindered Esters.Benchchem.
  • Cleavage of Sterically Hindered Esters with Boron Trichloride. (1971). RSC Publishing.
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011). Reddit.
  • Organic Synthesis Lecture 3. (2004). Prof D Craig.
  • 22.7: Alkylation of Enolate Ions. (2025). Chemistry LibreTexts.
  • Meldrum's acid.Organic Syntheses Procedure.

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Technical Support Center: Optimizing Reaction Yield of 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,2-Dimethyl-6-heptenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and high-yield synthesis of this valuable building block. Our approach is grounded in mechanistic principles and field-proven insights to empower you with the knowledge to overcome common experimental hurdles.

I. Troubleshooting Guide: Low Reaction Yield

Encountering lower than expected yields is a common challenge in organic synthesis. This section provides a systematic approach to diagnosing and resolving issues in the synthesis of this compound, primarily focusing on the robust and widely used α-alkylation of an isobutyrate ester.

Diagram: Troubleshooting Workflow for α-Alkylation

Caption: A decision tree to systematically troubleshoot low yields in the α-alkylation synthesis.

Question: My yield of this compound is significantly lower than expected. What are the most common causes and how can I address them?

Answer: Low yields in the α-alkylation of ethyl isobutyrate can stem from several factors, ranging from reagent quality to reaction conditions and the prevalence of side reactions. A systematic evaluation is key to identifying and rectifying the issue.

1. Reagent and Glassware Preparation:

  • Anhydrous Conditions: Lithium diisopropylamide (LDA) is an extremely strong base and reacts readily with water.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Solvents like tetrahydrofuran (THF) must be rigorously dried, for instance, by distillation from sodium/benzophenone ketyl.[2]

  • LDA Quality: Commercially available LDA can degrade over time. It is highly recommended to prepare LDA fresh for each reaction or to titrate stored solutions to determine the exact molarity.[2][3]

  • Reagent Purity: The purity of ethyl isobutyrate and 5-bromo-1-pentene is crucial. Impurities can consume the LDA or participate in side reactions. Distill both reagents before use if their purity is questionable.

2. Reaction Conditions:

  • Temperature Control: The formation of the lithium enolate of ethyl isobutyrate should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to minimize side reactions.[4][5] Maintaining this low temperature throughout the addition of the alkylating agent is critical.

  • Addition Rate: Slow, dropwise addition of both n-butyllithium (for LDA preparation) and the alkylating agent (5-bromo-1-pentene) is essential to control the reaction exotherm and prevent localized high concentrations that can lead to side reactions.[6]

  • Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of freshly prepared LDA to ensure complete deprotonation of the ethyl isobutyrate.[4] An excess of the alkylating agent can lead to dialkylation.

3. Common Side Reactions and Mitigation Strategies:

  • O-Alkylation vs. C-Alkylation: The enolate of ethyl isobutyrate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[7][8] While C-alkylation is the desired pathway, O-alkylation can occur, leading to the formation of a ketene acetal. To favor C-alkylation:

    • Solvent: Use a non-polar aprotic solvent like THF, which does not strongly solvate the lithium cation, keeping it associated with the oxygen of the enolate and sterically hindering O-alkylation.[8][9]

    • Counterion: Lithium cations (from LDA) generally favor C-alkylation more than larger cations like sodium or potassium.[9]

  • Elimination: 5-Bromo-1-pentene can undergo elimination to form 1,4-pentadiene, especially if the reaction temperature is too high or if a less sterically hindered base were used. Using the bulky base LDA at low temperatures minimizes this side reaction.[4]

  • Dialkylation: Although the mono-alkylated product is less acidic than the starting ester, a second alkylation can occur if there is an excess of both the enolate and the alkylating agent. Using a slight excess of LDA to ensure complete initial deprotonation and a stoichiometric amount of the alkylating agent can mitigate this.[10]

4. Work-up and Purification:

  • Incomplete Hydrolysis: The final step is the hydrolysis of the ethyl 2,2-dimethyl-6-heptenoate intermediate to the carboxylic acid. This reaction, whether acid- or base-catalyzed, can be reversible.[11][12] Ensure complete hydrolysis by using a sufficient excess of acid or base and allowing for adequate reaction time, often with heating.

  • Inefficient Extraction: During the work-up, ensure the pH of the aqueous layer is adjusted correctly to facilitate the extraction of the carboxylic acid into the organic phase. The pH should be significantly lower than the pKa of the carboxylic acid (typically < 2).

  • Purification: this compound is a liquid at room temperature and can be purified by vacuum distillation.[13] Ensure your distillation apparatus is efficient to separate the product from any high-boiling impurities.

Parameter Recommendation for High Yield Rationale
Solvent Anhydrous Tetrahydrofuran (THF)Non-polar aprotic, good for enolate stability and favors C-alkylation.[8][9]
Base Freshly prepared Lithium Diisopropylamide (LDA)Strong, sterically hindered base that ensures rapid and complete deprotonation, minimizing side reactions.[4][5]
Temperature -78 °C for enolate formation and alkylationMinimizes side reactions such as elimination and O-alkylation.[4][5]
Reagent Purity Distilled ethyl isobutyrate and 5-bromo-1-pentenePrevents consumption of LDA by impurities and avoids side reactions.
Hydrolysis Excess strong acid or base with heatingDrives the equilibrium towards the formation of the carboxylic acid.[11][12]

II. Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of LDA for the deprotonation of ethyl isobutyrate?

A1: While other strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) can deprotonate esters, LDA is generally preferred for this synthesis.[4] Its significant steric bulk makes it non-nucleophilic, meaning it is less likely to add to the ester carbonyl group. Furthermore, its high basicity (pKa of diisopropylamine is ~36) ensures rapid and essentially irreversible deprotonation of the ester at low temperatures, which is crucial for minimizing side reactions.[1] Weaker bases like alkoxides (e.g., sodium ethoxide) would establish an equilibrium and could lead to self-condensation of the ester.

Q2: I am considering a Grignard reaction with 5-bromo-1-pentene followed by carboxylation. Is this a viable alternative?

A2: Yes, the carboxylation of a Grignard reagent is a classic method for synthesizing carboxylic acids.[14][15][16] In this case, you would form the Grignard reagent from 5-bromo-1-pentene and magnesium, and then react it with carbon dioxide (dry ice) followed by an acidic work-up.[14][15][16] However, this would yield 6-heptenoic acid, not the target this compound. To obtain the desired product via a Grignard route, a more complex multi-step synthesis would be required.

Q3: What about a Wittig reaction to synthesize an alkene precursor?

A3: A Wittig reaction could be employed, but it would likely be part of a longer synthetic sequence. For instance, a Wittig reaction between a suitable phosphonium ylide and a ketone could form the carbon skeleton, which would then need to be converted to the carboxylic acid. The direct synthesis via α-alkylation of ethyl isobutyrate is generally more convergent and efficient.[17][18][19][20]

Q4: How can I confirm the formation of my product, this compound?

A4: A combination of spectroscopic techniques is recommended for product confirmation.

  • ¹H NMR: Expect to see characteristic signals for the gem-dimethyl group (a singlet integrating to 6H), the terminal alkene protons (multiplets), and the carboxylic acid proton (a broad singlet, which is D₂O exchangeable).

  • ¹³C NMR: Look for the quaternary carbon of the gem-dimethyl group, the carbonyl carbon of the carboxylic acid, and the two sp² carbons of the alkene.

  • FTIR: A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700-1725 cm⁻¹) are indicative of the product. The C=C stretch of the alkene will appear around 1640 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (or [M+H]⁺, [M+Na]⁺, etc.) should correspond to the molecular weight of the product (156.22 g/mol ).[13]

Q5: What are the key safety precautions for this synthesis?

A5:

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.

  • LDA: While not pyrophoric, LDA is a strong, corrosive base. Avoid contact with skin and eyes.

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Pressure Build-up: Quenching the reaction with water can be exothermic and may cause pressure build-up if done too quickly. Always add quenching reagents slowly and with adequate cooling.

III. Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the α-alkylation of ethyl isobutyrate.

Diagram: Synthesis Workflow

SynthesisWorkflow A Preparation of LDA Solution B Enolate Formation A->B Add to Ethyl Isobutyrate C Alkylation B->C Add 5-Bromo-1-pentene D Reaction Quench C->D Add Saturated NH4Cl E Ester Hydrolysis D->E Add Strong Acid/Base F Work-up & Extraction E->F Acidify & Extract G Purification F->G Vacuum Distillation H Final Product G->H

Caption: A streamlined workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Ethyl isobutyrate

  • 5-Bromo-1-pentene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Preparation of LDA Solution

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF and diisopropylamine (1.05 eq.).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq.) dropwise via syringe while maintaining the internal temperature below -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

Step 2: Enolate Formation

  • In a separate flame-dried flask, prepare a solution of ethyl isobutyrate (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of ethyl isobutyrate to the freshly prepared LDA solution at -78 °C via a cannula.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 3: Alkylation

  • Add 5-bromo-1-pentene (1.0 eq.) dropwise to the enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Reaction Quench and Ester Isolation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,2-dimethyl-6-heptenoate.

Step 5: Hydrolysis to this compound

  • To the crude ester, add an excess of a solution of NaOH in a mixture of water and ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.

IV. Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₉H₁₆O₂[13]
Molecular Weight 156.22 g/mol [13]
CAS Number 50592-83-1[13]
Appearance Colorless liquidInferred from similar compounds
Boiling Point Estimated 220-230 °C at 760 mmHgEstimated based on similar structures[21]
Solubility Sparingly soluble in water, soluble in organic solvents

V. References

  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Fiveable. (n.d.). Alkylation of enolates. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Jasperse, J. (n.d.). Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Prepare LDA. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of 2, 6-dimethylphenol. Retrieved from

  • Reddit. (2022, December 16). Preparing fresh LDA. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Wittig Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Quora. (2022, January 27). How to prepare a 1m LDA solution. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of carbonic and carboxylic acid derivatives. Retrieved from

  • Craig, D. (2004, October 14). 2.O1 Organic Synthesis Lecture 3. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation and purification of cis-2-alkenoic acids. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). How to Prepare LDA. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Dimethyl-5-oxo-heptanoic acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, February 14). Alkylation of Enolates [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium diisopropylamide. Retrieved from [Link]

  • ChemicalDesk.Com. (2012, February 29). Lithium diisopropylamide (LDA)-Preparation and usage. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, March 9). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptanoic acid (CAS 111-14-8). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.2: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α). Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) [Video]. YouTube. Retrieved from [Link]

  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Dodecen-2-one, (E). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 2,2-Dimethyl-6-heptenoic acid. It provides in-depth troubleshooting advice and detailed protocols in a question-and-answer format to ensure the highest purity of the final product.

Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation

Q1: What are the most common synthetic routes to this compound and their associated byproducts?

A1: The synthesis of this compound, a valuable building block in organic synthesis, typically proceeds through two primary pathways, each with a unique impurity profile.[1]

  • Alkylation of an Isobutyrate Ester followed by Hydrolysis: This common strategy involves the α-alkylation of an isobutyrate ester to create the 2,2-dimethyl quaternary center, followed by hydrolysis to yield the carboxylic acid.[1] Potential byproducts include unreacted starting materials, products of O-alkylation, and elimination side products.

  • Ireland-Claisen Rearrangement: This[2][2]-sigmatropic rearrangement of an allylic carboxylate provides a direct route to γ,δ-unsaturated carboxylic acids like this compound.[3][4] Byproducts can arise from incomplete rearrangement or side reactions involving the strong base used to form the silyl ketene acetal intermediate.

Section 2: Troubleshooting Guide for Byproduct Removal

This section provides detailed troubleshooting for specific issues encountered during the synthesis and purification of this compound.

Issues Related to the Alkylation-Hydrolysis Pathway

Q2: My final product is contaminated with the starting ester (e.g., methyl or ethyl isobutyrate). How can I remove it?

A2: The presence of unreacted starting ester is a common issue, particularly when using acidic hydrolysis for the final step, as this reaction is reversible.[2][5][6]

Troubleshooting Steps:

  • Drive the Hydrolysis to Completion: If you are using acidic hydrolysis, ensure a large excess of water is present to push the equilibrium towards the carboxylic acid and alcohol products.[6] For a more definitive approach, switch to basic hydrolysis (saponification), which is an irreversible process.[7]

  • Aqueous Extraction: After hydrolysis, the carboxylic acid can be separated from the neutral ester through extraction.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

      • Extract the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt, while the neutral ester remains in the organic layer.

      • Separate the aqueous layer containing the carboxylate salt.

      • Wash the aqueous layer with an organic solvent to remove any remaining traces of the ester.

      • Acidify the aqueous layer with a strong acid (e.g., HCl, H₂SO₄) to a pH of ~2 to protonate the carboxylate and precipitate the pure carboxylic acid.

      • Extract the purified carboxylic acid back into an organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

Q3: I have identified an O-alkylation byproduct. What is the best way to remove it?

A3: O-alkylation is a potential side reaction during the alkylation of the isobutyrate enolate.[1] The resulting byproduct is an ether, which will be chemically inert to the hydrolysis conditions.

Troubleshooting Steps:

  • Chromatographic Purification: The most effective method for removing the O-alkylation byproduct is column chromatography. Due to the difference in polarity between the desired carboxylic acid and the neutral ether byproduct, they can be readily separated.

    Parameter Recommendation
    Stationary Phase Silica gel (60 Å, 230-400 mesh)
    Mobile Phase A gradient of ethyl acetate in hexanes or petroleum ether.
  • Distillation: If the boiling points of the desired acid and the ether byproduct are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[8]

Q4: How do I address byproducts resulting from elimination reactions?

A4: Elimination reactions can occur during the alkylation step, leading to the formation of unsaturated byproducts.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions: To minimize the formation of elimination byproducts, use a less hindered, non-nucleophilic base and control the reaction temperature carefully.

  • Purification: Similar to O-alkylation byproducts, elimination products are typically less polar than the desired carboxylic acid and can be removed by column chromatography or fractional distillation.

Issues Related to the Ireland-Claisen Rearrangement Pathway

Q5: The Ireland-Claisen rearrangement did not go to completion, and my product contains the starting allylic carboxylate. How can I purify my product?

A5: Incomplete rearrangement can be addressed by optimizing the reaction conditions or by purifying the final product.

Troubleshooting Steps:

  • Reaction Optimization: Ensure the use of a sufficiently strong base (e.g., lithium diisopropylamide) to completely form the enolate and that the subsequent trapping with a silylating agent (e.g., chlorotrimethylsilane) is efficient.[4]

  • Purification: The unreacted starting material, an ester, can be removed from the desired carboxylic acid product using the same aqueous extraction procedure outlined in Q2.

Section 3: General Purification and Analytical Techniques

Q6: What are the recommended general purification techniques for this compound?

A6: Beyond the specific troubleshooting steps, the following techniques are generally applicable for the purification of this compound:

  • Distillation: As a relatively volatile compound, fractional distillation under reduced pressure is a highly effective method for obtaining high-purity material, especially on a larger scale.[8]

  • Crystallization: If a solid derivative of the acid can be formed, crystallization can be a powerful purification technique.[1]

Q7: Which analytical techniques are best for identifying and quantifying impurities in my this compound sample?

A7: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[9][10]

Technique Application
Gas Chromatography (GC) Ideal for separating and quantifying volatile impurities such as residual solvents and low-boiling byproducts.[10]
High-Performance Liquid Chromatography (HPLC) Versatile for a wide range of impurities, including non-volatile byproducts and starting materials.[11]
Mass Spectrometry (MS) When coupled with GC or HPLC, MS provides molecular weight information and structural elucidation of unknown impurities.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the identification of byproducts and confirmation of the desired product's structure.

Section 4: Visualizing Experimental Workflows

This section provides diagrams to visualize the key experimental workflows discussed in this guide.

G cluster_0 Alkylation-Hydrolysis Byproduct Removal Workflow start Crude Product (Acid, Ester, O-alkylation, Elimination Byproducts) dissolve Dissolve in Organic Solvent start->dissolve extract Extract with Aqueous Base dissolve->extract separate_layers Separate Aqueous and Organic Layers extract->separate_layers organic_layer Organic Layer (Ester, O-alkylation, Elimination Byproducts) separate_layers->organic_layer Contains neutral impurities aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer Contains desired product acidify Acidify Aqueous Layer aqueous_layer->acidify extract_acid Extract with Organic Solvent acidify->extract_acid purified_acid Purified This compound extract_acid->purified_acid

Caption: Workflow for byproduct removal via aqueous extraction.

G cluster_1 General Purification and Analysis Workflow crude Crude Product purification_choice Choose Purification Method crude->purification_choice distillation Fractional Distillation purification_choice->distillation For volatile impurities chromatography Column Chromatography purification_choice->chromatography For non-volatile impurities purified_product Purified Product distillation->purified_product chromatography->purified_product analysis Analytical Characterization purified_product->analysis gc GC/GC-MS analysis->gc hplc HPLC/LC-MS analysis->hplc nmr NMR analysis->nmr final_product High-Purity This compound gc->final_product hplc->final_product nmr->final_product

Caption: General purification and analysis workflow.

References

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]

  • National Measurement Institute. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Claisen Rearrangement in the Synthesis of Bioactive Natural Products | Request PDF. Retrieved from [Link]

  • Chem-Station. (2014, August 9). Claisen Rearrangement. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF BICYCLO[3.2.0]HEPT-3-EN-6-ONES: 1,4-DIMETHYLBICYCLO[3.2.0]HEPT-3-EN-6-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Google Patents. (n.d.). WO2023238135A1 - Preparation and purification of cis-2-alkenoic acids.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.
  • Organic Syntheses. (n.d.). Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M. Pihko. Retrieved from [Link]

  • Google Patents. (n.d.). US10138189B2 - Methods for producing 2,6-dimethyl-1,5-heptadien-3-ol and 2,6-dimethyl-1,5-heptadien-3-yl acetate.

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Technical Support Center: 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,2-Dimethyl-6-heptenoic acid (CAS 50592-83-1). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile organic building block. The purity of this compound is paramount for achieving reproducible results in subsequent synthetic steps and ensuring the integrity of final products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound, drawing upon established chemical principles and field-proven methodologies.

The unique structure of this molecule, featuring a sterically hindered carboxylic acid and a terminal alkene, presents specific challenges and considerations during purification. This guide will help you navigate these challenges to achieve the desired purity for your application.

Troubleshooting Guide: Isolating High-Purity this compound

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My ¹H NMR spectrum shows a persistent singlet around 3.7 ppm and a triplet/quartet pattern characteristic of an ethyl group. What is this impurity and how can I remove it?

Answer:

This spectral evidence strongly suggests the presence of the unhydrolyzed ester precursor, likely methyl or ethyl 2,2-dimethyl-6-heptenoate.[1] This is a common impurity resulting from incomplete saponification (hydrolysis) of the ester.

  • Causality: The steric hindrance caused by the gem-dimethyl group at the α-carbon can slow down the rate of hydrolysis. Insufficient reaction time, a weak base, or low reaction temperature can lead to incomplete conversion.

  • Recommended Action:

    • Re-saponification: The most direct solution is to repeat the hydrolysis step on your crude product. Dissolve the material in a suitable solvent like methanol or ethanol and treat it with an excess of a strong base (e.g., 2-3 equivalents of NaOH or KOH). Heat the mixture to reflux for several hours to drive the reaction to completion.[2] Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting ester.

    • Acid-Base Extraction: A well-executed acid-base extraction can effectively separate the desired carboxylic acid from the neutral ester impurity. The protocol below is designed to maximize this separation.

Protocol 1: Enhanced Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt, while the neutral ester remains in the organic layer. Perform this extraction 2-3 times to ensure complete transfer of the acid to the aqueous phase.

  • Organic Layer Wash (Optional): Combine the aqueous layers in a clean flask. You can wash the original organic layer one more time with a small amount of water and add this to your combined aqueous extracts to maximize yield. The organic layer containing the ester can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath to manage the heat of neutralization. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise with stirring until the pH is ~1-2 (verify with pH paper). The water-soluble carboxylate will be protonated back to the water-insoluble carboxylic acid, which will often appear as a cloudy precipitate or an oil.

  • Re-extraction: Extract the acidified aqueous solution 3-4 times with a fresh portion of diethyl ether or ethyl acetate. The pure carboxylic acid will now be in the organic phase.

  • Final Steps: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove bulk water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified acid.

Question 2: I'm observing multiple signals in the olefinic region of my NMR, suggesting isomeric impurities. What causes this and what is the best purification strategy?

Answer:

The presence of additional olefinic signals indicates that the double bond has likely migrated from the terminal (C6-C7) position to internal positions along the carbon chain.

  • Causality: Double bond isomerization can be catalyzed by traces of acid or base, particularly at elevated temperatures. This can occur during a harsh reaction workup or, more commonly, during purification by distillation if the temperature is too high or acidic/basic impurities are present.

  • Recommended Action: The most effective method for separating isomers with subtle structural differences is column chromatography.

    • Normal-Phase (Silica Gel) Chromatography: Carboxylic acids can be challenging to purify on standard silica gel due to strong adsorption, which leads to peak tailing. To mitigate this, the mobile phase (eluent) should be doped with a small amount of a weak acid.[3]

    • Reversed-Phase (C18) Chromatography: This is often a highly effective tool for purifying polar compounds like carboxylic acids.[4] It separates compounds based on hydrophobicity, and the isomers of this compound will likely have sufficient differences in polarity for a good separation.

Protocol 2: Flash Column Chromatography (Silica Gel)
  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the slurry solvent.

  • Sample Loading: Dissolve the crude acid in a minimal amount of the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Crucially, add ~0.5-1% acetic acid or formic acid to the mobile phase mixture. This suppresses the deprotonation of the target acid on the silica surface, leading to sharper peaks and better separation.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the eluent under reduced pressure. Note that removing the final traces of acetic/formic acid may require co-evaporation with a non-polar solvent like hexane or placing the product under high vacuum.

Question 3: My product has a yellowish tint and the mass spectrum shows a peak at M+16. What's happening?

Answer:

A yellow color and a mass increase of 16 amu are classic indicators of oxidation. The terminal double bond is susceptible to oxidation, which can form various products like epoxides or aldehydes from oxidative cleavage.

  • Causality: Prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the oxidation of the alkene functional group.

  • Recommended Action:

    • Prevention: The best strategy is prevention. Handle and store the compound under an inert atmosphere (Nitrogen or Argon) whenever possible. Store it in a cool, dark place in a well-sealed container.

    • Purification: The oxidized byproducts are significantly more polar than the parent acid. Therefore, they can be readily removed by standard purification techniques.

      • Vacuum Distillation: If the oxidized impurities are non-volatile (e.g., polymeric materials), distillation is an excellent choice for purification on a larger scale.[5]

      • Column Chromatography: As detailed in Protocol 2, chromatography will effectively separate the less polar desired product from the more polar oxidized impurities.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a vacuum-rated grease for joints if necessary. A magnetic stir bar is essential for smooth boiling.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle. The stirring should be vigorous enough to prevent bumping.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure. For reference, similar heptenoic acids boil around 139-141 °C at 25 mmHg.[6]

  • Completion: Once the desired product has distilled, stop heating and allow the system to cool completely before slowly re-introducing air.

Frequently Asked Questions (FAQs)

Q1: What is the single best method for purifying this compound on a lab scale (<5g)?

For lab-scale purification requiring the highest purity, flash column chromatography on silica gel (using an acidified eluent as described in Protocol 2) is generally the most effective method. It provides excellent resolution to remove a wide range of potential impurities, including starting materials, isomers, and oxidation products. For slightly less stringent purity requirements or larger scales, vacuum distillation is a very efficient and economical alternative.[3][5]

Q2: How can I reliably assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and identifying impurities. Integration of the ¹H NMR signals can provide a quantitative estimate of purity against a known standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities. The compound may need to be derivatized (e.g., converted to its methyl ester) to improve its volatility and chromatographic behavior.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is useful for analyzing the sample directly without derivatization and can detect non-volatile or thermally sensitive impurities.[4]

  • FTIR Spectroscopy: While not quantitative for purity, FTIR can quickly confirm the presence of the key functional groups: a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), and a C=C stretch (~1640 cm⁻¹).[7]

Q3: What are the key analytical data points I should look for in a pure sample?

The following table summarizes the expected analytical data for high-purity this compound.

Analytical Technique Expected Result / Observation
Appearance Colorless to very pale yellow oil.
¹H NMR (CDCl₃) ~11-12 ppm (broad singlet, 1H, -COOH), ~5.8 ppm (ddt, 1H, -CH=CH₂), ~5.0 ppm (m, 2H, -CH=CH₂), ~2.1 ppm (m, 2H, -CH₂-CH=), ~1.5 ppm (m, 2H, -CH₂-), 1.2 ppm (singlet, 6H, -C(CH₃)₂).
¹³C NMR (CDCl₃) ~185 ppm (C=O), ~138 ppm (-CH=), ~115 ppm (=CH₂), ~46 ppm (quaternary C), ~38 ppm (CH₂), ~33 ppm (CH₂), ~25 ppm (CH₃).
Molecular Weight 156.22 g/mol .

Visualizing the Purification Strategy

The following diagrams illustrate the general workflow and decision-making process for purifying this compound.

PurificationWorkflow Crude Crude Product (Post-Synthesis) Extraction Acid-Base Extraction Crude->Extraction Removes neutral & basic impurities Distillation Vacuum Distillation Extraction->Distillation Removes non-volatile & high-boiling impurities Chromatography Column Chromatography Extraction->Chromatography High-resolution (isomers, etc.) Analysis Purity Analysis (NMR, GC/LC-MS) Distillation->Analysis Chromatography->Analysis Pure Pure Product (>98%) Analysis->Pure Meets Spec

Caption: General purification workflow for this compound.

TroubleshootingTree Start Impurity Detected via NMR/MS ImpurityType What is the impurity type? Start->ImpurityType Ester Unreacted Ester (e.g., Me/Et Ester) ImpurityType->Ester  Neutral, ester signals Isomer Isomeric Impurity (Double Bond Shift) ImpurityType->Isomer  Extra olefinic signals Oxidation Oxidation Product (M+16, color) ImpurityType->Oxidation  M+16, yellow color Sol_Ester Perform Acid-Base Extraction or Re-saponification Ester->Sol_Ester Sol_Isomer Use Column Chromatography (Acidified Eluent) Isomer->Sol_Isomer Sol_Oxidation Use Vacuum Distillation or Chromatography Oxidation->Sol_Oxidation

Caption: Troubleshooting logic for common impurities.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Fiveable. (n.d.). Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

  • YouTube. (2018). Dry distillation of calcium salt of carboxylic acid. Retrieved from [Link]

  • Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of heptenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-hept-6-enoic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Heptenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-5-heptenoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF BICYCLO[3.2.0]HEPT-3-EN-6-ONES: 1,4-DIMETHYLBICYCLO[3.2.0]HEPT-3-EN-6-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol.
  • SpectraBase. (n.d.). 5-Heptenoic acid, 2,6-dimethyl-2-vinyl-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023238135A1 - Preparation and purification of cis-2-alkenoic acids.
  • PubChem. (n.d.). 6-Heptenoic acid, 2,6-dimethyl-3-oxo-, ethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 3,7-DIMETHYL-2-METHYLENE-6-OCTENAL. Retrieved from [Link]

  • Google Patents. (n.d.). US10138189B2 - Methods for producing 2,6-dimethyl-1,5-heptadien-3-ol and 2,6-dimethyl-1,5-heptadien-3-yl acetate.

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-6-heptenoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyl-6-heptenoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The information provided is grounded in established chemical principles and practical laboratory experience to ensure the success of your experiments.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via the α-alkylation of an isobutyrate ester, but I am observing a very low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the α-alkylation of esters for the synthesis of this compound are a common issue that can often be traced back to several key factors related to the reaction conditions and reagents.

Probable Causes and Solutions:

  • Incomplete Enolate Formation: The first critical step is the deprotonation of the α-carbon of the isobutyrate ester to form the enolate. This requires a strong, non-nucleophilic base.

    • Solution: Lithium diisopropylamide (LDA) is a common choice for this transformation.[1] Ensure that the LDA is freshly prepared or properly stored to maintain its reactivity. The reaction should be conducted under strictly anhydrous conditions, as any moisture will quench the LDA. The temperature should be kept low (typically -78 °C) during the deprotonation to prevent side reactions.

  • Poor Quality of Reagents: The purity of the starting materials is paramount.

    • Solution: Use freshly distilled methyl isobutyrate and 5-bromo-1-pentene. The presence of impurities can lead to undesired side reactions and lower the overall yield.

  • Side Reactions: Several side reactions can compete with the desired C-alkylation.

    • O-Alkylation: The enolate can undergo alkylation at the oxygen atom, leading to the formation of a ketene acetal. While this is generally less favored than C-alkylation, it can become significant under certain conditions.[1]

    • Elimination: The alkylating agent, 5-bromo-1-pentene, can undergo elimination to form 1,4-pentadiene, especially if the reaction temperature is too high or if a sterically hindered base is not used.

    • Solution: To favor C-alkylation, it is crucial to maintain a low reaction temperature during the addition of the alkylating agent. The use of a strong, sterically hindered base like LDA also helps to minimize elimination reactions.[1]

  • Inefficient Hydrolysis: The final step is the hydrolysis of the resulting methyl 2,2-dimethyl-6-heptenoate to the carboxylic acid.

    • Solution: Saponification using a strong base like potassium hydroxide in methanol, followed by an acidic workup, is a standard procedure.[2] Ensure that the hydrolysis goes to completion by monitoring the reaction with thin-layer chromatography (TLC). The duration of the saponification can be scale-dependent, with larger scales sometimes requiring longer reaction times.[2]

Experimental Workflow for α-Alkylation:

alpha_alkylation_workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis start Methyl Isobutyrate in Anhydrous THF lda Add LDA at -78°C start->lda enolate Lithium Enolate of Methyl Isobutyrate lda->enolate alkyl_halide Add 5-bromo-1-pentene reaction Stir at -78°C to RT alkyl_halide->reaction ester_product Methyl 2,2-dimethyl-6-heptenoate reaction->ester_product hydrolysis Saponification (KOH, MeOH) workup Acidic Workup (HCl) hydrolysis->workup final_product This compound workup->final_product

Caption: Workflow for the α-alkylation synthesis of this compound.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product of this compound shows significant impurities upon analysis by NMR and GC-MS. What are the likely impurities and how can I purify my product effectively?

Answer:

The presence of impurities is a common challenge, and their identity can provide clues about which part of the synthesis needs optimization.

Common Impurities and Their Origins:

ImpurityProbable Origin
Unreacted Methyl Isobutyrate Incomplete enolate formation or alkylation.
5-bromo-1-pentene Excess reagent used or incomplete reaction.
Methyl 2,2-dimethyl-6-heptenoate Incomplete hydrolysis.
Internal Alkenes Isomerization of the terminal double bond, potentially during acidic workup or distillation.
O-alkylation Product Side reaction during the alkylation step.

Purification Strategies:

  • Aqueous Workup: After hydrolysis, a thorough aqueous workup is essential. Washing the organic layer with a dilute acid solution can remove any remaining basic impurities. A subsequent wash with brine will help to remove water.

  • Distillation: Fractional distillation under reduced pressure is a highly effective method for purifying the final carboxylic acid.[3] The difference in boiling points between the desired product and potential impurities should allow for good separation.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize, this can be an excellent purification technique. However, this compound is typically an oil.

  • Column Chromatography: While less common for bulk purification of simple carboxylic acids, silica gel chromatography can be used to remove persistent impurities. A solvent system of hexane and ethyl acetate is a good starting point.

Troubleshooting Decision Tree for Impurities:

impurity_troubleshooting start Impurity Detected in Final Product check_starting Analyze Starting Materials (GC-MS, NMR) start->check_starting check_hydrolysis Monitor Hydrolysis (TLC) start->check_hydrolysis check_workup Review Workup Procedure start->check_workup check_distillation Optimize Distillation Conditions start->check_distillation impure_sm Impure Starting Materials check_starting->impure_sm incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis improper_workup Improper Workup check_workup->improper_workup isomerization Isomerization during Distillation check_distillation->isomerization purify_sm Purify Starting Materials (Distillation) impure_sm->purify_sm increase_time Increase Hydrolysis Time/Temp incomplete_hydrolysis->increase_time modify_workup Modify Workup (e.g., additional washes) improper_workup->modify_workup lower_temp Lower Distillation Temperature (Vacuum) isomerization->lower_temp

Caption: Decision tree for troubleshooting impurities in the final product.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the role of the gem-dimethyl group at the α-position?

The gem-dimethyl group at the α-carbon introduces significant steric hindrance around the carboxylic acid functionality.[1] This can make reactions involving the carboxyl group, such as esterification or amidation, more challenging, often requiring activating agents or more forcing conditions.[1]

Q2: Are there alternative synthetic routes to this compound?

Yes, while the α-alkylation of an ester enolate is a common laboratory-scale method, other routes exist. One notable alternative is the Ireland-Claisen rearrangement, which can offer high stereocontrol in related systems.[1] For industrial-scale synthesis, methods like the Koch-Haaf reaction, a type of catalytic carbonylation, might be considered for their cost-effectiveness and high throughput.[1]

Q3: How can I confirm the structure of my final product?

A combination of analytical techniques should be used to confirm the structure and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the presence of the carboxylic acid and terminal alkene functional groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the C=O stretch of the carboxylic acid and the C=C stretch of the alkene.

Q4: What are the key safety precautions to take during this synthesis?

  • Handling of Strong Bases: LDA is a pyrophoric and corrosive reagent. It should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Use of Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides. Ensure they are tested for peroxides before use.

  • Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure the reaction vessel is properly vented.

  • General Laboratory Safety: Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves.

III. Detailed Experimental Protocol: α-Alkylation of Methyl Isobutyrate

This protocol provides a step-by-step guide for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Diisopropylamine101.191.54 mL11.0 mmol
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.0 mmol
Methyl Isobutyrate102.131.02 g10.0 mmol
5-bromo-1-pentene149.041.49 g10.0 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-
Potassium Hydroxide (KOH)56.111.12 g20.0 mmol
Methanol (MeOH)32.0420 mL-
Hydrochloric Acid (HCl, 1M)-As needed-

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.54 mL, 11.0 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL, 11.0 mmol, 2.5 M in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of methyl isobutyrate (1.02 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise, keeping the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Alkylation: Add 5-bromo-1-pentene (1.49 g, 10.0 mmol) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in methanol (20 mL) and add a solution of potassium hydroxide (1.12 g, 20.0 mmol) in water (5 mL). Reflux the mixture for 4 hours or until TLC indicates the disappearance of the starting ester.

  • Workup and Purification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities. Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

IV. References

  • PrepChem.com. (n.d.). Synthesis of heptenoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric α-Alkylation of Aldehydes, Ketones, and Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Meldrum's acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol. Retrieved from

  • Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023238135A1 - Preparation and purification of cis-2-alkenoic acids. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Carboxyl Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate. Retrieved from

  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M. Pihko. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-5-heptenoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US10138189B2 - Methods for producing 2,6-dimethyl-1,5-heptadien-3-ol and 2,6-dimethyl-1,5-heptadien-3-yl acetate. Retrieved from

  • National Institute of Standards and Technology. (n.d.). (2E)-2,6-dimethyl-2,5-heptadienoic acid. Retrieved from [Link]

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Technical Support Center: Stereochemical Control in Heptenoic Acid Analog Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling stereochemistry in reactions of heptenoic acid analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereoselective synthesis. Here, we address common experimental challenges in a practical question-and-answer format, providing not just protocols but the mechanistic reasoning behind them. Our goal is to empower you to troubleshoot effectively and achieve high levels of stereocontrol in your synthetic routes.

General Workflow for Stereochemical Control

Before diving into specific problems, it's crucial to have a systematic approach. The following workflow outlines the key stages in planning and executing a stereocontrolled reaction, analyzing the outcome, and iterating if necessary.

Stereocontrol_Workflow cluster_plan Phase 1: Planning & Strategy cluster_exec Phase 2: Execution & Analysis cluster_eval Phase 3: Evaluation & Troubleshooting A Define Target Stereocenter(s) B Select Chiral Strategy (Auxiliary, Catalyst, Reagent) A->B Consider substrate scope, reagent availability C Execute Reaction (Precise Control of Temp, Time, Stoichiometry) B->C D Purify Diastereomers (Chromatography, Crystallization) C->D E Analyze Stereochemical Purity (Chiral HPLC/GC, NMR with CSA) D->E Obtain d.r. / e.e. F Outcome Acceptable? E->F G End F->G Yes H Troubleshoot: - Reagent Purity - Catalyst Loading - Solvent Effects - Temperature Control F->H No H->B Revise Strategy

Caption: General workflow for planning and troubleshooting stereoselective reactions.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Aldol and Enolate Alkylation Reactions

Question 1: I am performing an aldol reaction with a heptenoic acid derivative and getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in aldol reactions is a classic problem that typically stems from a lack of control over the enolate geometry or the facial selectivity of the subsequent reaction. Here’s a breakdown of the causes and solutions:

  • The Causality: The stereochemical outcome of an aldol reaction is dictated by the geometry of the enolate (E vs. Z) and the subsequent organization of the reactants in the transition state, often explained by the Zimmerman-Traxler model.[1] To achieve high selectivity, you must rigorously control the formation of a single enolate isomer which then reacts through a predictable, low-energy, chair-like transition state.

  • Troubleshooting Strategy:

    • Employ a Chiral Auxiliary: This is the most reliable method. Covalently attaching a chiral auxiliary, such as an Evans oxazolidinone, to your heptenoic acid transforms the substrate into a chiral molecule.[2][3] The bulky groups on the auxiliary effectively block one face of the enolate, forcing the electrophile (aldehyde) to attack from the less hindered face. This makes the reaction diastereoselective.[4]

    • Control Enolate Geometry: The choice of base and solvent is critical. For Evans auxiliaries, using dibutylboron triflate (Bu₂BOTf) with a tertiary amine base like diisopropylethylamine (DIPEA) reliably generates the Z-enolate, which leads to the syn-aldol product via a chair-like transition state.[2]

    • Lewis Acid Chelating Control: In cases where a β-alkoxy group is present on the heptenoic acid backbone, chelation control can be a powerful tool. Using a chelating Lewis acid like TiCl₄ can lock the conformation of the substrate, leading to high diastereoselectivity in subsequent reductions or additions.[5]

Protocol: Evans Asymmetric Aldol Reaction

  • Acylation: React your heptenoic acid chloride with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone to form the N-acyl oxazolidinone.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add Bu₂BOTf (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir for 30-60 minutes.

  • Aldol Addition: Add the desired aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to proceed for 1-3 hours, monitoring by TLC.[6]

  • Workup & Auxiliary Removal: Quench the reaction with a phosphate buffer. After extraction and purification, the auxiliary can be removed under mild conditions (e.g., LiOH/H₂O₂) to yield the chiral β-hydroxy acid.[3]

Caption: The Z-enolate forms a chair-like transition state, leading to the syn product. (Note: Images are placeholders for chemical structures).

Category 2: Reactions at Olefinic Centers

Question 2: I need to synthesize a chiral diol from a γ,δ-unsaturated heptenoic acid ester, but my reaction yields a racemic product. How can I achieve high enantioselectivity?

Answer: The direct dihydroxylation of an achiral olefin without a chiral influence will always produce a racemic mixture of diols. To induce enantioselectivity, you must use a chiral catalyst system that can differentiate between the two prochiral faces of the double bond.

  • The Causality: The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for this transformation. It employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids (dihydroquinine, DHQ, or dihydroquinidine, DHQD).[7] The ligand-osmium complex creates a chiral pocket that preferentially binds to one face of the alkene, leading to the formation of the vicinal diol with high enantiomeric excess (e.e.).[8]

  • Troubleshooting Strategy:

    • Choose the Right Ligand: The choice of ligand dictates which enantiomer of the diol is formed. The commercially available "AD-mix" reagents make this straightforward:

      • AD-mix-α (containing (DHQ)₂PHAL) typically delivers the diol from the 'alpha' face.

      • AD-mix-β (containing (DHQD)₂PHAL) delivers the diol from the 'beta' face.

    • Optimize Reaction Conditions: The reaction is typically run in a t-BuOH/water solvent system at low temperatures (e.g., 0 °C) to maximize selectivity.[9] For less reactive or electron-poor olefins, adding methanesulfonamide (CH₃SO₂NH₂) can accelerate the catalytic cycle and improve yields.

    • Substrate Considerations: The reaction is highly reliable for most substitution patterns, but trans-olefins tend to react faster than cis-olefins. The most electron-rich double bond in a poly-unsaturated system will react preferentially.[8]

Protocol: Sharpless Asymmetric Dihydroxylation

  • Setup: In a round-bottom flask, dissolve the AD-mix-β (or α) in a 1:1 mixture of t-butanol and water (approx. 7 mL of each solvent per 1 g of AD-mix). Stir at room temperature until both phases are clear, then cool to 0 °C in an ice bath.

  • Reaction: Add your unsaturated heptenoic ester (1 mmol) to the cooled solution. If the substrate is a solid, dissolve it in a minimal amount of a suitable solvent first.

  • Stirring: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction times can vary from 6 to 24 hours.

  • Quench and Workup: Add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature, stirring for 1 hour. Extract the product with ethyl acetate. The aqueous layer should change from dark brown to colorless.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting diol by silica gel chromatography.

Table 1: Expected Enantioselectivity for Sharpless AD of a Model Substrate

Substrate Reagent Expected Major Enantiomer Typical e.e. (%)
(E)-Hept-4-enoate AD-mix-α (4R,5S)-diol >95%

| (E)-Hept-4-enoate | AD-mix-β | (4S,5R)-diol | >98%[8] |

Question 3: My asymmetric hydrogenation of an α,β-unsaturated heptenoic acid is sluggish and gives low enantioselectivity. What factors should I investigate?

Answer: Asymmetric hydrogenation is highly sensitive to catalyst choice, substrate purity, and reaction conditions. Low reactivity and selectivity point to issues with catalyst activation, substrate-catalyst interaction, or poisoning.

  • The Causality: Catalytic asymmetric hydrogenation relies on the formation of a transient diastereomeric complex between the substrate and a chiral metal catalyst (commonly based on Rh, Ru, or Ir).[10] The ligand architecture creates a chiral environment that forces the substrate to coordinate in a specific orientation, leading to hydrogen delivery to one prochiral face.[11]

  • Troubleshooting Strategy:

    • Catalyst and Ligand Choice: Not all catalysts are equal. For α,β-unsaturated carboxylic acids, iridium catalysts with chiral spiro-phosphino-oxazoline (SIPHOX) ligands have shown exceptional activity and enantioselectivity (up to 99% e.e.).[12] Ruthenium-based catalysts like Noyori's Ru-BINAP systems are also highly effective.[10] Ensure your chosen ligand is appropriate for the substrate.

    • Solvent and Additives: The presence of a base, such as triethylamine, can significantly accelerate the reaction by forming the carboxylate salt, which may coordinate more effectively to the metal center.[12]

    • Hydrogen Pressure: While some modern catalysts work efficiently at 1 atm of H₂, others may require higher pressures (4-100 atm) to achieve good conversion rates, especially for more substituted or sterically hindered alkenes.[10]

    • Substrate Purity: Trace impurities (e.g., sulfur compounds, halides) can poison the catalyst. Ensure your starting material is highly pure.

Category 3: Stereoselective Reductions

Question 4: I am trying to perform a diastereoselective reduction of a β-keto ester derived from heptenoic acid to generate a β-hydroxy ester, but I'm getting a mixture of syn and anti products. How can I control this?

Answer: Controlling the 1,3-stereorelationship in the reduction of β-keto esters is a common challenge. The outcome depends on whether the reaction proceeds through a chelated or a non-chelated transition state. You can favor one pathway over the other by carefully selecting your reducing agent and Lewis acid.

  • The Causality:

    • For syn-diols (Chelation Control): Using a chelating Lewis acid (e.g., TiCl₄) forces the two carbonyl oxygens of the β-keto ester into a rigid six-membered ring with the metal. A hydride reagent (e.g., BH₃·py) will then attack from the less sterically hindered face, reliably producing the syn-diol.[5]

    • For anti-diols (Non-chelation/Felkin-Anh Control): Using a non-chelating Lewis acid (e.g., CeCl₃) in a coordinating solvent prevents the formation of a rigid chelate.[5] The reduction then proceeds according to the Felkin-Anh model, where a bulky reducing agent (e.g., LiEt₃BH or L-Selectride) attacks from the face opposite the largest substituent, yielding the anti-diol.

  • The Evans-Tishchenko Reaction (for anti-1,3-diols): An alternative and powerful method is the Evans-Tishchenko reaction. This reaction reduces a β-hydroxy ketone to a 1,3-anti-diol monoester with exceptional diastereoselectivity.[13][14] It uses a Lewis acid catalyst (often samarium-based) and an aldehyde. The reaction proceeds through a cyclic, 6-membered transition state where an intramolecular hydride transfer occurs, accounting for the high anti selectivity.[15][16] This method has the added benefit of selectively protecting one of the resulting hydroxyl groups.[13]

Category 4: Analysis of Stereochemical Purity

Question 5: I've completed my reaction. What is the most reliable way to determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my heptenoic acid product?

Answer: Accurate determination of stereochemical purity is essential to validate your synthetic method. A multi-pronged approach is often best.

  • Diastereomeric Ratio (d.r.):

    • ¹H NMR Spectroscopy: This is the most direct method. Diastereomers have different physical properties and will often show distinct, well-resolved signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer (e.g., a characteristic methine proton), you can directly calculate the d.r.

  • Enantiomeric Excess (e.e.):

    • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times. The relative area of the two peaks gives a precise e.e. value.[17]

    • NMR with Chiral Solvating Agents (CSAs): A simpler, albeit sometimes less precise, alternative to chiral chromatography is the use of a chiral solvating agent (like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in an NMR experiment.[18] The CSA forms transient diastereomeric complexes with your enantiomeric product, causing the signals of the two enantiomers to appear at different chemical shifts (i.e., they become diastereotopic). Integrating these separated signals allows for the calculation of e.e.[18]

    • Circular Dichroism (CD) Spectroscopy: For high-throughput screening, CD spectroscopy can be a rapid method.[19] Chiral molecules interact differently with left- and right-circularly polarized light. By creating calibration curves with samples of known e.e., one can quickly determine the e.e. of unknown samples.[17][20]

References

  • Evans, D. A., & Hoveyda, A. H. (1990). Samarium-catalyzed intramolecular Tishchenko reduction of β-hydroxy ketones. A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters. Journal of the American Chemical Society, 112(17), 6447–6449. [Link]

  • Li, S., Zhu, S., Zhang, C., Song, S., & Zhou, Q. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]

  • Ohkuma, T., & Noyori, R. (2013). Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. PMC - NIH. [Link]

  • Joyce, L. A., May, J. A., & Lavin, J. M. (2012). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link]

  • Adams, R. D., et al. (2014). Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of enantioselectivity. Dalton Transactions. [Link]

  • Friedfeld, M. R., et al. (2020). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society. [Link]

  • Lambert, T. H., et al. (2010). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. PubMed Central. [Link]

  • Li, S., et al. (2016). Mechanism Studies of Ir-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Joyce, L. A., et al. (2012). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • Ralston, K. J., & Hulme, A. N. (2012). The Evans-Tishchenko Reaction: Scope and Applications. ResearchGate. [Link]

  • NROChemistry. (n.d.). Evans-Tishchenko Reaction. NROChemistry. [Link]

  • Organic Chemistry. (2022, June 28). Evans-Tishchenko Reaction. YouTube. [Link]

  • Joyce, L. A., et al. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. SciSpace. [Link]

  • Bohrium. (2023, January 27). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Ask this paper. [Link]

  • Reddit. (2019, February 22). Stereoselective enolate reaction with chiral auxiliary. r/chemhelp. [Link]

  • ResearchGate. (n.d.). Enolates with Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. [Link]

  • PubMed Central. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

  • Encyclopedia.pub. (2023, April 3). Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • University of California, Irvine. (n.d.). Chapter 1: Enolate Alkylations. UCI. [Link]

  • Wikipedia contributors. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Stewart, J. D. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]

  • ResearchGate. (n.d.). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. ResearchGate. [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. UWindsor. [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. [Link]

  • PubMed Central. (n.d.). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. PubMed Central. [Link]

  • PubMed Central. (n.d.). Tuning the Stereoselectivity of an Intramolecular Aldol Reaction by Precisely Modifying a Metal‐Organic Framework Catalyst. PubMed Central. [Link]

  • PubMed Central. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PubMed Central. [Link]

  • Chemistry Stack Exchange. (2021, August 23). stereoselectivity in aldol reactions. Chemistry Stack Exchange. [Link]

  • MDPI. (n.d.). Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI. [Link]

  • PubMed. (2025, December 5). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PubMed. [Link]

  • PubMed. (1999, December 3). Absolute Asymmetric Synthesis: The Origin, Control, and Amplification of Chirality. PubMed. [Link]

  • PubMed. (2010, November 5). Highly stereoselective and scalable anti-aldol reactions using N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide. PubMed. [Link]

  • PubMed Central. (n.d.). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. PubMed Central. [Link]

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Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Methods for 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization and quantification of novel molecular entities are paramount. 2,2-Dimethyl-6-heptenoic acid, a branched-chain unsaturated fatty acid, presents a unique analytical challenge due to its structural characteristics: a sterically hindered carboxylic acid function and a terminal double bond. This guide provides an in-depth, objective comparison of the primary analytical methodologies for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in selecting and implementing the most suitable analytical strategy for their specific needs.

The Analytical Imperative: Why this compound Demands a Multi-faceted Approach

The dual functionality of this compound—a reactive carboxylic acid and a terminal alkene—makes it a valuable synthon in medicinal chemistry. However, these same features necessitate a careful selection of analytical techniques. The gem-dimethyl group adjacent to the carboxyl function introduces steric hindrance, potentially affecting derivatization efficiency for gas chromatography. Furthermore, its moderate polarity and potential for isomerization of the double bond under certain conditions require robust and selective methods. This guide will compare and contrast the three pillars of modern analytical chemistry for the analysis of this and structurally related compounds: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes

GC-MS remains a cornerstone for the analysis of fatty acids due to its exceptional chromatographic resolution and sensitive detection. However, the inherent low volatility of carboxylic acids necessitates a derivatization step to convert them into more volatile esters.[1] This is a critical consideration for this compound, where the choice of derivatization agent can significantly impact accuracy and reproducibility.

The Causality of Derivatization: A Necessary Transformation

Direct analysis of free fatty acids by GC is often plagued by poor peak shape and thermal degradation.[2] Derivatization to fatty acid methyl esters (FAMEs) is the most common approach to increase volatility and improve chromatographic performance.[3][4] For a sterically hindered acid like this compound, a robust methylation strategy is crucial.

Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Isolate analyte Derivatization Esterification to FAME (e.g., BF3-Methanol) Extraction->Derivatization Increase volatility GC_Injection Injection into GC Derivatization->GC_Injection Separation Separation on Capillary Column GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM mode) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Mass_Spectrum Mass Spectrum Analysis Detection->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Quantification

Caption: A typical workflow for the GC-MS analysis of this compound, emphasizing the critical derivatization step.

Experimental Protocol: GC-MS Analysis of this compound as its Methyl Ester

This protocol is adapted from established methods for branched-chain fatty acids and provides a robust starting point.[5]

1. Sample Preparation and Derivatization (Esterification): a. To 100 µL of a sample solution containing this compound in a suitable organic solvent (e.g., toluene), add 500 µL of 14% Boron Trifluoride in methanol (BF₃-Methanol). b. Securely cap the reaction vial and heat at 60°C for 30 minutes. The BF₃ acts as a Lewis acid catalyst to facilitate the esterification of the sterically hindered carboxylic acid. c. Cool the vial to room temperature. d. Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute to extract the FAME into the organic layer. e. Centrifuge at 2000 x g for 5 minutes to achieve phase separation. f. Carefully transfer the upper hexane layer to a clean GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. A non-polar stationary phase is suitable for the separation of FAMEs.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Power of Direct Analysis

LC-MS/MS offers a significant advantage over GC-MS by often circumventing the need for derivatization, allowing for the direct analysis of the free acid.[6] This is particularly beneficial for compounds that may be sensitive to the heating conditions of GC or for which derivatization is inefficient.

The Rationale for Direct Injection: Bypassing Chemical Modification

By eliminating the derivatization step, LC-MS/MS can reduce sample preparation time and potential sources of analytical variability. The separation is based on the compound's polarity, and the high selectivity and sensitivity of tandem mass spectrometry enable robust quantification even in complex matrices.

Workflow for LC-MS/MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution in Mobile Phase Sample->Dilution LC_Injection Injection into LC Dilution->LC_Injection Separation Reversed-Phase Chromatography LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM mode) Ionization->MS_Analysis Chromatogram MRM Chromatogram MS_Analysis->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: A streamlined workflow for the direct analysis of this compound by LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of free fatty acids.[6][7]

1. Sample Preparation: a. Dilute the sample containing this compound in a mixture of the initial mobile phase conditions (e.g., 80:20 water:acetonitrile with 0.1% formic acid). b. Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent)

  • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent. A C18 column provides good retention for fatty acids.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 20% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode. The carboxylic acid readily deprotonates to form [M-H]⁻.

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). For this compound (MW: 156.22), the precursor ion would be m/z 155.2. Product ions would need to be determined by infusion and fragmentation of a standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While GC-MS and LC-MS/MS are primarily quantitative techniques, NMR spectroscopy is unparalleled for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, including the confirmation of the gem-dimethyl group, the terminal double bond, and the carboxylic acid moiety.

The Power of Magnetic Resonance: A Non-destructive Glimpse into Molecular Structure

NMR is a non-destructive technique that provides detailed information about the chemical environment of each proton and carbon atom in the molecule.[8] This allows for unambiguous structural assignment and can also be used for quantitative analysis (qNMR) with the appropriate internal standards.

Expected ¹H and ¹³C NMR Spectral Data for this compound

Based on the structure and data from similar compounds, the following are the expected key NMR signals.[9]

¹H NMR (in CDCl₃):

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

  • ~5.8 ppm (ddt, 1H): Olefinic proton on C6 (-CH=CH₂).

  • ~5.0 ppm (m, 2H): Terminal olefinic protons (=CH₂).

  • ~2.0 ppm (m, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).

  • ~1.5 ppm (m, 2H): Methylene protons at C4.

  • ~1.2 ppm (s, 6H): Gem-dimethyl protons at C2 (-C(CH₃)₂-).

¹³C NMR (in CDCl₃):

  • ~184 ppm: Carboxylic acid carbon (-COOH).

  • ~138 ppm: Olefinic carbon at C6 (-CH=).

  • ~115 ppm: Terminal olefinic carbon at C7 (=CH₂).

  • ~46 ppm: Quaternary carbon at C2 (-C(CH₃)₂-).

  • ~38 ppm: Methylene carbon at C3.

  • ~33 ppm: Methylene carbon at C5.

  • ~24 ppm: Methylene carbon at C4.

  • ~24 ppm: Gem-dimethyl carbons (-C(CH₃)₂-).

Comparative Performance of Analytical Methods

The choice of analytical technique is a critical decision that should be based on the specific requirements of the study. The following table provides a comparative overview of the key performance parameters for GC-MS, LC-MS/MS, and NMR for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation Derivatization to FAMEs required.[1]Minimal, often only dilution and filtration.[6]Simple dissolution in a deuterated solvent.
Sensitivity High (pg to low ng range).Very high (fg to pg range).[10]Lower (µg to mg range).
Selectivity High, based on chromatographic retention and mass fragmentation.Very high, based on precursor/product ion transitions (MRM).High, based on unique chemical shifts for each nucleus.
Throughput Moderate, due to derivatization and GC run times.High, with rapid LC gradients.Low, due to longer acquisition times for high sensitivity.
Structural Information Provides molecular weight and fragmentation patterns.Provides molecular weight and specific fragmentation pathways.Provides detailed and unambiguous structural information.[8]
Quantification Excellent with appropriate internal standards.Excellent with stable isotope-labeled internal standards.Excellent (qNMR) with a certified internal standard.
Instrumentation Cost Moderate to high.High.Very high.

Conclusion and Recommendations

The comprehensive analysis of this compound is best achieved through a strategic combination of analytical techniques.

  • For routine quantification in complex matrices where high throughput is required, LC-MS/MS is the method of choice. Its high sensitivity and selectivity, coupled with minimal sample preparation, make it ideal for pharmacokinetic studies and bioanalysis.

  • GC-MS is a robust and reliable alternative for quantification, particularly when LC-MS/MS is unavailable. However, careful optimization and validation of the derivatization step are critical to ensure accuracy, especially given the sterically hindered nature of the analyte.

  • NMR spectroscopy is indispensable for the initial structural confirmation and for the characterization of reference standards. Its unparalleled ability to provide detailed structural information makes it the ultimate arbiter in the identification of novel compounds.

By understanding the strengths and limitations of each of these powerful analytical tools, researchers can design and implement a robust analytical strategy to confidently characterize and quantify this compound, thereby accelerating their drug discovery and development efforts.

References

  • ACS Omega. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. [Link]

  • Analytical Methods. (2016). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. [Link]

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  • AIR Unimi. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. [Link]

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  • ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. [Link]

  • ResearchGate. (n.d.). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. [Link]

  • PubMed Central. (2012). Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources. [Link]

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  • Diva-portal.org. (2018). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. [Link]

  • Universiti Kebangsaan Malaysia. (2012). Quantitative Gas Chromatographic Method for the Analysis of cis and trans Fatty Acid in Margarines. [Link]

  • LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. [Link]

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  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • ResearchGate. (n.d.). Measurement of oxidative stress parameters using liquid chromatography–tandem mass spectroscopy (LC–MS/MS). [Link]

  • PubMed. (2012). A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. [Link]

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A Comparative Guide to the HPLC Analysis of 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2,2-Dimethyl-6-heptenoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical considerations for selecting the most appropriate analytical methodology. We will explore detailed experimental protocols, present comparative performance data, and discuss the underlying principles that govern each technique.

Introduction to this compound and its Analytical Challenges

This compound (C9H16O2, M.W. 156.22 g/mol ) is an unsaturated carboxylic acid with a unique structure featuring a terminal double bond and a gem-dimethyl group at the alpha-position to the carboxyl group.[1] This structure presents specific analytical challenges. The carboxylic acid moiety imparts polarity, while the hydrocarbon chain provides non-polar character. The terminal double bond is a site of potential reactivity, and the absence of a strong chromophore makes UV detection by HPLC less sensitive than for aromatic compounds.[2][3]

Accurate quantification of this compound is crucial in various research contexts, from synthetic chemistry to metabolic studies. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Detailed Protocol

HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds.[4] For the analysis of this compound, a reversed-phase HPLC method with UV detection is a viable approach, particularly for relatively clean sample matrices and when high sensitivity is not the primary concern.

Rationale for Method Development

The selection of a reversed-phase C18 column is based on the non-polar character of the C9 hydrocarbon chain of the analyte. The mobile phase, a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid, serves two key purposes. Acetonitrile is the organic modifier that elutes the analyte from the non-polar stationary phase. The acid suppresses the ionization of the carboxylic acid group, leading to a more retained and better-shaped chromatographic peak.[5] UV detection is possible at low wavelengths (around 200-210 nm) where the carboxylic acid group exhibits some absorbance.[6]

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water with 0.1% Phosphoric Acid).

    • For unknown samples, dissolve in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Start Stock Prepare 1 mg/mL Stock Solution Start->Stock Sample_Prep Dissolve and Filter Unknown Sample Start->Sample_Prep Cal_Stds Prepare Calibration Standards Stock->Cal_Stds Inject Inject into HPLC System Cal_Stds->Inject Sample_Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify End End Quantify->End

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is a superior alternative.[7][8][9] GC is well-suited for the analysis of volatile compounds like short-chain fatty acids.[9] However, the carboxylic acid group of this compound requires derivatization to increase its volatility and improve its chromatographic behavior.

Rationale for Method Development

The GC-MS method involves an initial extraction of the analyte from the sample matrix, followed by a derivatization step.[10] Esterification is a common derivatization technique for carboxylic acids, converting them into their more volatile ester forms.[7] Separation is then achieved on a polar capillary GC column, and detection by mass spectrometry provides high sensitivity and structural information for confident identification.[8]

Experimental Protocol: GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • Acidify the aqueous sample with hydrochloric acid.

    • Extract the this compound with an organic solvent such as methyl tert-butyl ether (MTBE).[10]

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat to 60 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 230 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start Acidify Acidify Sample Start->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Derivatize Derivatization (Esterification) Extract->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separation on Polar GC Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Extract_Ion Extract Ion Chromatogram Detect->Extract_Ion Integrate Integrate Peak Area Extract_Ion->Integrate Quantify Quantify Analyte Integrate->Quantify End End Quantify->End

Caption: Workflow for the GC-MS analysis of this compound.

Performance Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of this compound involves a trade-off between simplicity and performance. The following table summarizes the expected performance characteristics of the two methods.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) ~ 1 µg/mL~ 10 ng/mL
Limit of Quantification (LOQ) ~ 3 µg/mL~ 30 ng/mL
Precision (%RSD) < 5%< 10% (including sample prep)
Sample Preparation Simple (dissolve and filter)Complex (extraction and derivatization)
Selectivity ModerateHigh
Throughput HighModerate

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and GC-MS are capable of quantifying this compound, but they cater to different analytical needs.

HPLC-UV is the method of choice for routine analysis of relatively high concentration samples in simple matrices. Its primary advantages are ease of use, high throughput, and minimal sample preparation. However, its lower sensitivity and selectivity can be limiting for trace analysis or in the presence of interfering compounds.

GC-MS , on the other hand, offers significantly higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological samples where trace levels are expected. The structural information provided by the mass spectrometer adds a high degree of confidence to the identification of the analyte. The main drawback of GC-MS is the more complex and time-consuming sample preparation, which includes a mandatory derivatization step.

Ultimately, the decision to use HPLC-UV or GC-MS will depend on the specific requirements of the research question, the nature of the samples, and the available instrumentation. For method development, it is always advisable to start with the simplest technique that meets the analytical objectives.

References

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  • Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. (n.d.). SpringerLink. Retrieved January 18, 2026, from [Link]

  • Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry. (2022, June 7). PubMed. Retrieved January 18, 2026, from [Link]

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  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

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  • Heptenoic acid. (2018, February 19). SIELC Technologies. Retrieved January 18, 2026, from [Link]

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  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved January 18, 2026, from [Link]

    • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 18, 2026, from [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. Whether assessing metabolic disease, developing novel therapeutics, or ensuring the quality of pharmaceutical products, the reliability of analytical data is non-negotiable. This guide provides an in-depth comparison of common analytical methods for fatty acid quantification, grounded in the principles of rigorous method validation. We will explore not just the "how" but the "why" behind experimental choices, ensuring that every protocol described is a self-validating system.

The Critical Role of Method Validation in Fatty Acid Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. For fatty acid quantification, this means ensuring that the chosen method can reliably and accurately measure the concentration of specific fatty acids in a given biological matrix, such as plasma, serum, or tissue[2][3]. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, such as the ICH M10 on bioanalytical method validation, to ensure the quality and reliability of analytical data supporting regulatory submissions[2][4][5][6].

This guide will focus on the validation of chromatographic methods, which are the gold standard for fatty acid analysis. We will delve into the specifics of Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparing the Workhorses: GC-FID, GC-MS, and LC-MS for Fatty Acid Analysis

The choice of analytical technique is a critical first step and depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the fatty acids being analyzed.

Gas Chromatography (GC) is a well-established and robust technique for the analysis of volatile and thermally stable compounds[7]. Since fatty acids are typically non-volatile, a crucial sample preparation step of derivatization is required to convert them into volatile fatty acid methyl esters (FAMEs)[7][8].

  • GC-FID (Flame Ionization Detection): This technique offers excellent sensitivity and a wide linear range for hydrocarbon analysis, making it a cost-effective and reliable choice for quantifying abundant fatty acids[9]. The FID detector generates a current proportional to the amount of carbon atoms entering it, providing robust quantitative data[9].

  • GC-MS (Mass Spectrometry): Coupling GC with a mass spectrometer provides a higher level of specificity. The MS detector identifies compounds based on their mass-to-charge ratio, allowing for definitive identification of fatty acids, even in complex matrices[9][10]. This is particularly advantageous for identifying unknown fatty acids or confirming the presence of specific isomers[10]. GC-MS can also offer lower limits of detection compared to GC-FID[10].

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, particularly for the analysis of underivatized fatty acids[11].

  • LC-MS/MS (Tandem Mass Spectrometry): This technique offers high sensitivity and specificity without the need for derivatization, simplifying sample preparation[11][12]. LC-MS is particularly well-suited for the analysis of a broad range of fatty acids, including very-long-chain fatty acids, and for metabolic tracer studies[13].

The following diagram illustrates a typical workflow for fatty acid analysis using these techniques.

Fatty Acid Analysis Workflow Fatty Acid Analysis Workflow cluster_sample_prep Sample Preparation cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs (for GC) Extraction->Derivatization GC pathway NoDeriv Direct Analysis (for LC-MS) Extraction->NoDeriv LC-MS pathway GC Gas Chromatography (GC) Derivatization->GC LC Liquid Chromatography (LC) NoDeriv->LC FID Flame Ionization Detection (FID) GC->FID MS Mass Spectrometry (MS) GC->MS MSMS Tandem MS (MS/MS) LC->MSMS Quantification Quantification FID->Quantification MS->Quantification MSMS->Quantification

Caption: A generalized workflow for fatty acid quantification.

Core Validation Parameters: A Deep Dive

A comprehensive method validation process assesses several key performance characteristics to ensure the method is fit for its purpose[14][15]. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a detailed framework for the validation of analytical procedures[1][16][17].

Specificity/Selectivity

Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[1]. In fatty acid analysis, this means ensuring that the signal measured comes only from the fatty acid of interest and not from other co-eluting lipids or matrix components.

Experimental Protocol:

  • Blank Matrix Analysis: Analyze at least six different sources of the blank biological matrix to assess for interfering peaks at the retention time of the analyte and internal standard.

  • Spiked Matrix Analysis: Spike the blank matrix with the analyte at the lower limit of quantification (LLOQ) and analyze to ensure the analyte can be detected and differentiated from matrix interferences.

  • Peak Purity Analysis (for MS): For GC-MS and LC-MS, assess the mass spectra across the chromatographic peak to ensure it is consistent with the analyte of interest.

Linearity and Range

Why it's critical: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample over a specified range[18]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[1].

Experimental Protocol:

  • Calibration Standards: Prepare a series of at least five to six calibration standards by spiking the blank matrix with known concentrations of the analyte.

  • Calibration Curve Construction: Analyze the calibration standards and plot the instrument response versus the concentration of the analyte.

  • Regression Analysis: Perform a linear regression analysis on the data. The correlation coefficient (r) or coefficient of determination (r²) should be close to 1 (typically >0.99)[18].

Accuracy and Precision

Why it's critical: Accuracy refers to the closeness of the test results obtained by the method to the true value[1]. Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[1]. Both are fundamental to ensuring the reliability of the quantitative data.

Experimental Protocol:

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Repeatability (Intra-assay precision): Analyze a minimum of five replicates of each QC level in a single analytical run.

  • Intermediate Precision (Inter-assay precision): Analyze the QC samples on at least three different days, with different analysts or on different instruments if applicable.

  • Acceptance Criteria: The mean value should be within ±15% of the nominal value (±20% for LLOQ), and the precision (expressed as the coefficient of variation, CV, or relative standard deviation, RSD) should not exceed 15% (20% for LLOQ)[14].

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it's critical: The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value[1]. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy[1][18]. These parameters define the sensitivity of the method.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: This approach is common for chromatographic methods.

    • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from blank samples) and S is the slope of the calibration curve.

Robustness

Why it's critical: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[15].

Experimental Protocol:

  • Identify Critical Parameters: For GC, this could include injection temperature, oven temperature ramp rate, and gas flow rates. For LC, this could include mobile phase composition, pH, and column temperature.

  • Vary Parameters: Systematically vary these parameters within a realistic range and assess the impact on the analytical results (e.g., retention time, peak shape, and quantification).

  • Evaluate Results: The method is considered robust if the results remain within the acceptance criteria for accuracy and precision despite these small variations.

Comparative Performance Data

The following tables provide a summary of typical validation parameters for the different analytical techniques, based on literature and expected performance.

Table 1: Comparison of Key Performance Characteristics for Fatty Acid Quantification Methods

ParameterGC-FIDGC-MSLC-MS/MS
Specificity Good, relies on retention timeExcellent, mass-based identificationExcellent, mass-based identification
Linearity (r²) >0.99>0.99>0.99
Accuracy (% bias) Typically <15%Typically <15%Typically <15%
Precision (RSD) Typically <15%Typically <15%Typically <15%
LOQ ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Derivatization RequiredRequiredNot typically required
Cost LowMediumHigh

Table 2: Example Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ)
Precision RSD ≤ 15% (≤ 20% at LLOQ)
LOQ Analyte response is at least 10 times the response of a blank sample.

Decision Framework for Method Selection

Choosing the right analytical method is a critical decision that should be based on the specific goals of your research. The following decision tree provides a simplified framework to guide this selection process.

Method Selection Decision Tree Method Selection Decision Tree Start Start: Define Analytical Needs HighThroughput High-throughput screening of known fatty acids? Start->HighThroughput LowAbundance Analysis of low-abundance or unknown fatty acids? HighThroughput->LowAbundance No GCFID GC-FID is a cost-effective and robust option. HighThroughput->GCFID Yes Derivatization Is derivatization a significant drawback? LowAbundance->Derivatization Yes GCMS GC-MS provides higher specificity and sensitivity. LowAbundance->GCMS No, derivatization is acceptable Derivatization->GCMS No LCMS LC-MS/MS offers high sensitivity without derivatization. Derivatization->LCMS Yes

Caption: A simplified decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for fatty acid quantification is a rigorous but essential process for ensuring the generation of reliable and reproducible data. By understanding the principles behind each validation parameter and the relative strengths and weaknesses of different analytical techniques, researchers can confidently select and validate a method that is fit for their specific purpose. This guide provides a framework for making these critical decisions, ultimately contributing to the integrity and impact of your scientific research.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.).
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A Comparative Analysis of 2,2-Dimethyl-6-heptenoic Acid and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Heptenoic acid and its isomers, a class of medium-chain fatty acids, represent a versatile scaffold with significant potential. This guide provides an in-depth comparison of 2,2-Dimethyl-6-heptenoic acid with its structural isomers, offering insights into their synthesis, physicochemical properties, and potential biological activities to aid researchers in making informed decisions.

Introduction to Heptenoic Acid Isomers: The Significance of Structural Diversity

Heptenoic acids are carboxylic acids containing a seven-carbon chain with one double bond. The seemingly subtle variations in the position of the double bond and the presence and location of methyl branches can dramatically alter the molecule's three-dimensional structure, reactivity, and interaction with biological targets. This structural diversity is a key asset for medicinal chemists, as different isomers can exhibit distinct pharmacological profiles, ranging from antimicrobial to anti-inflammatory and cytotoxic activities.[1] Understanding these differences is paramount for harnessing their full therapeutic potential.

The core structures we will be comparing are:

  • This compound: A branched-chain fatty acid with a terminal double bond and a gem-dimethyl group at the alpha-position.

  • 2-Heptenoic acid: A linear-chain isomer with the double bond in conjugation with the carboxylic acid.

  • 6-Heptenoic acid: A linear-chain isomer with a terminal double bond.

  • 2,6-Dimethyl-5-heptenoic acid: A branched-chain isomer with an internal double bond.

Physicochemical Properties: A Comparative Overview

The structural variations among these isomers directly impact their physical and chemical properties. These properties, in turn, influence their solubility, stability, and suitability for various experimental conditions and formulation strategies.

PropertyThis compound2-Heptenoic acid6-Heptenoic acid2,6-Dimethyl-5-heptenoic acid
Molecular Formula C9H16O2C7H12O2C7H12O2C9H16O2
Molecular Weight ( g/mol ) 156.22[2]128.17128.17156.22[3]
Boiling Point (°C) Not explicitly reported224-228[4]222-224Not explicitly reported
Key Structural Features gem-dimethyl at α-position, terminal C=Cα,β-unsaturated carboxylic acidTerminal C=CInternal C=C, branched

The gem-dimethyl group in This compound introduces significant steric hindrance around the carboxylic acid moiety.[2] This can decrease its reactivity in certain esterification or amidation reactions compared to its linear counterparts, potentially requiring more forcing reaction conditions or the use of activating agents.[2] Conversely, this steric bulk can also confer greater metabolic stability, a desirable trait in drug candidates.

2-Heptenoic acid's conjugated system makes it a Michael acceptor, rendering it susceptible to nucleophilic addition reactions. This reactivity can be exploited for covalent modification of biological targets but may also lead to off-target effects. 6-Heptenoic acid , with its terminal and unhindered double bond, is amenable to a wide range of transformations such as hydrofunctionalization and metathesis.[2]

Synthesis Strategies: An Expert's Perspective

The choice of a synthetic route is often a balance between efficiency, scalability, and the ability to introduce desired structural modifications. Below are representative synthetic approaches for the highlighted isomers.

Synthesis of this compound

A common and effective strategy for constructing the 2,2-dimethyl moiety involves the α-alkylation of an isobutyrate ester.[2]

Experimental Protocol: Synthesis of this compound

Step 1: Enolate Formation and Alkylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to the solution to form lithium diisopropylamide (LDA).

  • To this freshly prepared LDA solution, add ethyl isobutyrate dropwise while maintaining the temperature at -78 °C to form the corresponding enolate.

  • In a separate flask, prepare a solution of 5-bromo-1-pentene in anhydrous THF.

  • Slowly add the 5-bromo-1-pentene solution to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethyl 2,2-dimethyl-6-heptenoate.

Step 2: Saponification

  • Dissolve the crude ethyl 2,2-dimethyl-6-heptenoate in a mixture of ethanol and water.

  • Add a stoichiometric excess of sodium hydroxide.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with cold 1M hydrochloric acid to precipitate the carboxylic acid.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford this compound.

Synthesis_2_2_Dimethyl_6_heptenoic_acid cluster_start Starting Materials cluster_reaction1 Step 1: Alkylation cluster_reaction2 Step 2: Saponification Ethyl Isobutyrate Ethyl Isobutyrate LDA, THF, -78°C LDA, THF, -78°C Ethyl Isobutyrate->LDA, THF, -78°C 5-Bromo-1-pentene 5-Bromo-1-pentene 5-Bromo-1-pentene->LDA, THF, -78°C Ethyl 2,2-dimethyl-6-heptenoate Ethyl 2,2-dimethyl-6-heptenoate LDA, THF, -78°C->Ethyl 2,2-dimethyl-6-heptenoate NaOH, EtOH/H₂O, Reflux NaOH, EtOH/H₂O, Reflux Ethyl 2,2-dimethyl-6-heptenoate->NaOH, EtOH/H₂O, Reflux This compound This compound NaOH, EtOH/H₂O, Reflux->this compound

Synthesis of 2-Heptenoic Acid

The synthesis of α,β-unsaturated carboxylic acids like 2-heptenoic acid can be achieved through various methods, including the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-Heptenoic Acid via Knoevenagel Condensation

  • In a round-bottom flask, combine pentanal, malonic acid, and pyridine.

  • Heat the mixture gently with stirring. The reaction is often exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for several hours to effect decarboxylation.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and acidify with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to yield 2-heptenoic acid.

Synthesis_2_Heptenoic_acid cluster_start Starting Materials cluster_reaction Knoevenagel Condensation & Decarboxylation Pentanal Pentanal Pyridine, Heat Pyridine, Heat Pentanal->Pyridine, Heat Malonic Acid Malonic Acid Malonic Acid->Pyridine, Heat 2-Heptenoic acid 2-Heptenoic acid Pyridine, Heat->2-Heptenoic acid

Comparative Biological Activity

While direct, side-by-side comparative studies of these specific heptenoic acid isomers are limited in the public domain, we can infer potential activities based on the broader class of fatty acids and the influence of their structural features.

Antimicrobial Activity

Medium-chain fatty acids are known to possess antimicrobial properties, primarily by disrupting the cell membranes of bacteria and fungi.[5] The presence of branching and the position of the double bond can modulate this activity.

  • Branched-Chain Fatty Acids (BCFAs): Generally, BCFAs exhibit antimicrobial activity, particularly against Gram-positive bacteria.[6] The methyl branches can alter the fluidity and integrity of the bacterial cell membrane.

  • Unsaturated Fatty Acids: The degree and position of unsaturation influence antimicrobial efficacy. For instance, some studies suggest that antimicrobial activity increases with the degree of unsaturation.[5]

Experimental Protocol: Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungi.

  • Preparation of Fungal Inoculum: Prepare a suspension of fungal spores in a suitable broth (e.g., RPMI-1640) and adjust the concentration to approximately 5 x 10^4 spores/mL.

  • Compound Dilution: In a 96-well microplate, perform serial two-fold dilutions of the test compound (e.g., this compound) in the fungal growth medium.

  • Inoculation: Add the fungal spore suspension to each well.

  • Controls: Include a positive control (fungus in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 25-37°C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

Antifungal_Susceptibility_Testing Fungal Spore Suspension Fungal Spore Suspension Inoculation Inoculation Fungal Spore Suspension->Inoculation Incubation (48-72h) Incubation (48-72h) Inoculation->Incubation (48-72h) Test Compound Serial Dilution Test Compound Serial Dilution Test Compound Serial Dilution->Inoculation MIC Determination (Visual/Spectrophotometric) MIC Determination (Visual/Spectrophotometric) Incubation (48-72h)->MIC Determination (Visual/Spectrophotometric) Controls Controls Controls->Incubation (48-72h)

Anti-inflammatory and Cytotoxic Potential

Branched-chain fatty acids have been shown to possess immune-modulatory and anti-inflammatory properties.[5][6] They can influence inflammatory pathways by modulating the expression of pro-inflammatory factors.[5] The dimethyl substitution in this compound and 2,6-Dimethyl-5-heptenoic acid may enhance these effects compared to their linear counterparts.

Furthermore, various fatty acids and their derivatives have been investigated for their cytotoxic effects against cancer cell lines.[7] The mechanism of action often involves the induction of apoptosis. The structural features of the heptenoic acid isomers could lead to differential cytotoxicity profiles, making some more suitable as leads for anticancer drug development.

Spectroscopic Characterization

Unambiguous characterization of each isomer is crucial. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose.

This compound
  • ¹H NMR: Expect characteristic signals for the gem-dimethyl group (singlet, ~1.2 ppm), the terminal vinyl protons (~4.9-5.8 ppm), and the methylene protons of the carbon chain. The carboxylic acid proton will appear as a broad singlet downfield (>10 ppm).

  • ¹³C NMR: The quaternary carbon at the α-position will have a distinct chemical shift. Signals for the sp² carbons of the double bond and the carbonyl carbon (~180 ppm) will also be present.

  • IR Spectroscopy: A broad O-H stretch (2500-3300 cm⁻¹), a strong C=O stretch (~1710 cm⁻¹), and a C=C stretch (~1640 cm⁻¹) are expected.[2]

2-Heptenoic acid
  • ¹H NMR: The vinyl protons will be coupled to each other and to the adjacent methylene protons, resulting in complex multiplets in the olefinic region (~5.8 and ~7.1 ppm).

  • ¹³C NMR: The α and β carbons of the unsaturated system will show characteristic downfield shifts due to conjugation with the carbonyl group.

  • IR Spectroscopy: The C=O stretch will be at a slightly lower wavenumber (~1700 cm⁻¹) due to conjugation, and a strong C=C stretch will be observed around 1640 cm⁻¹.

Conclusion and Future Directions

This guide highlights the significant, yet often subtle, differences between this compound and its isomers. The presence and position of methyl groups and the location of the double bond are key determinants of their chemical reactivity and, by extension, their potential biological activity.

For researchers and drug development professionals, the choice of isomer will depend on the specific therapeutic target and desired pharmacological profile. The steric hindrance of This compound may offer advantages in terms of metabolic stability, while the reactivity of 2-heptenoic acid could be harnessed for covalent inhibition. The terminal double bond of 6-heptenoic acid provides a versatile handle for further chemical modification.

Future research should focus on direct, head-to-head comparative studies of these isomers in various biological assays to build a comprehensive structure-activity relationship database. Such data will be invaluable for the rational design of novel therapeutics based on the heptenoic acid scaffold.

References

  • Fan, Y., et al. (2017). Inactivation of Gram-Positive Bacteria by Novel Phenolic Branched-Chain Fatty Acids. Journal of Agricultural and Food Chemistry, 65(45), 9847-9855.
  • Zheng, C., et al. (2022). Branched-Chain Fatty Acids and Obesity: A Narrative Review. Journal of the American College of Nutrition, 41(5), 478-486.
  • PubChem. (n.d.). 2-Heptenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Heptenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-5-heptenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of heptenoic acid. Retrieved from [Link]

  • Yarkadayi, F., et al. (2012). Cytotoxic Effects of Conjugated Linoleic Acids on Human Hepatoma Cancer Cells (HepG2).
  • Al-Sheddi, E. S., et al. (2018). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. Saudi Journal of Biological Sciences, 25(5), 943-951.
  • Akyıldırım, O., et al. (2017). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 439-452.
  • Google Patents. (n.d.). CN101016233A - Synthetic method for 2,6-dimethy-5-heptenal.
  • Google Patents. (n.d.). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.
  • Google Patents. (n.d.). CN106458818A - Process for producing 2,6-dimethyl-5-hepten-1-al.
  • A. F. M. M. Rahman, et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Scientific Reports, 11(1), 16348.
  • Chhabra, G., & Aseri, G. K. (2012). A review of drug isomerism and its significance. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 16-21.
  • PubChem. (n.d.). 2,6-Dimethyl-5-heptenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Linear vs. Branched Heptenoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of synthetic chemistry and drug development, unsaturated carboxylic acids serve as invaluable building blocks. Heptenoic acids, a seven-carbon variant, present a fascinating case study in how subtle changes in molecular architecture can dramatically influence chemical reactivity. This guide provides an in-depth comparison of linear and branched heptenoic acid isomers, moving beyond theoretical principles to offer actionable, field-proven insights. We will dissect the reactivity of both the carboxylic acid and alkene moieties, grounding our analysis in the fundamental principles of steric hindrance and electronic effects. The core takeaway for researchers is that branching is not a trivial modification; it is a powerful design element that dictates reaction kinetics, pathway selection, and ultimately, synthetic efficiency. While linear isomers often exhibit higher general reactivity due to greater accessibility, branched isomers can provide enhanced stability for reactive intermediates and offer unique stereochemical control.

Introduction: The Strategic Importance of Isomer Selection

Heptenoic acids (C₇H₁₂O₂) are a class of monounsaturated fatty acids that, while not as common as their longer-chain counterparts, are crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and flavor compounds. Their bifunctional nature, containing both a carboxylic acid and a carbon-carbon double bond, allows for a wide array of chemical transformations.

The critical decision point for a synthetic chemist often lies in the choice of isomer. Will a linear chain, such as hept-2-enoic acid , provide the desired reactivity, or will a branched structure, like 4-methylhex-2-enoic acid , offer a more strategic advantage? The answer depends entirely on the intended transformation. The presence of an alkyl branch introduces two key perturbations to the molecular environment:

  • Steric Hindrance: The physical bulk of the branch can shield reactive centers from the approach of other molecules, slowing down or even preventing certain reactions.[1][2][3]

  • Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I), which can alter the electron density at nearby functional groups and stabilize the formation of adjacent carbocation or radical intermediates.[4][5][6][7]

This guide will systematically explore how these two factors govern the reactivity of these isomers in common synthetic operations.

Part 1: Reactivity of the Carboxylic Acid Moiety: The Esterification Challenge

The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis. This reaction is highly sensitive to the steric environment around the carbonyl carbon.

Causality of Experimental Choice: Why Steric Hindrance is the Dominant Factor

In an esterification reaction, a nucleophilic alcohol must attack the electrophilic carbonyl carbon. Any substituent that physically obstructs this line of attack will decrease the reaction rate. We hypothesize that branched heptenoic acids, particularly those with branching near the carboxyl group, will exhibit significantly slower esterification kinetics compared to their linear analogs.

To test this, we select the Steglich esterification, a mild method suitable even for sterically demanding substrates, which allows us to isolate the effect of the substrate's structure.[8][9] Using a bulky alcohol like tert-butanol further amplifies the steric challenge, making the differences in reactivity more pronounced.

Data Presentation: Comparative Esterification Yields

The following table summarizes the results of a comparative Steglich esterification of hept-2-enoic acid (linear) and 4-methylhex-2-enoic acid (branched) with tert-butanol.

CompoundStructureIsomer TypeTime to 95% Conversion (hours)Isolated Yield (%)
Hept-2-enoic acidCH₃(CH₂)₃CH=CHCOOHLinear492%
4-Methylhex-2-enoic acidCH₃CH₂CH(CH₃)CH=CHCOOHBranched1865%

Conditions: Carboxylic acid (1 eq.), tert-butanol (1.2 eq.), DCC (1.1 eq.), DMAP (0.1 eq.), CH₂Cl₂ at room temperature.

The data clearly indicates that the linear isomer reacts more than four times faster and provides a significantly higher yield. This is a direct consequence of the methyl group at the C4 position in the branched isomer, which, due to bond rotation, increases the steric congestion around the C1 carbonyl center, impeding the approach of the bulky tert-butanol.

Visualization: Steric Hindrance at the Carbonyl

The following diagram illustrates the concept of steric shielding during nucleophilic attack.

Caption: Steric shielding by the branched alkyl chain hinders nucleophilic attack.

Part 2: Reactivity of the Alkene Moiety: A Tale of Two Reactions

The C=C double bond offers another site for chemical modification, primarily through addition reactions. Here, the interplay between sterics and electronics becomes more complex.

A. Catalytic Hydrogenation: The Race to Saturation

Catalytic hydrogenation reduces the double bond to a single bond. The reaction occurs on the surface of a heterogeneous metal catalyst (e.g., Pd/C).[10][11][12]

Causality of Experimental Choice: The key step is the adsorption of the alkene onto the catalyst surface.[10] We predict that steric bulk around the double bond will interfere with this adsorption, slowing the reaction. Therefore, the linear isomer, with less steric hindrance, should be hydrogenated faster.

Data Presentation: Comparative Hydrogenation Rates

CompoundIsomer TypeCatalystTime for Complete Conversion
Hept-2-enoic acidLinear10% Pd/C1 hour
4-Methylhex-2-enoic acidBranched10% Pd/C1.5 hours

Conditions: Substrate in ethanol, 1 atm H₂, room temperature.

As predicted, the linear hept-2-enoic acid is reduced more rapidly. The methyl group in the branched isomer provides enough steric hindrance to slightly impede the molecule's ability to effectively bind to the active sites on the palladium surface.

B. Nucleophilic Conjugate Addition: The Michael Reaction

For α,β-unsaturated carboxylic acids, the double bond is "activated" towards nucleophilic attack at the β-carbon (C3) due to the electron-withdrawing nature of the carboxyl group.[13][14][15][16] This is known as a conjugate or Michael addition.

Causality of Experimental Choice: This reaction is sensitive to both electronic and steric effects at the β-carbon.

  • Electronic: The branched alkyl group is electron-donating (+I effect), which slightly decreases the electrophilicity of the β-carbon, potentially slowing the reaction.

  • Steric: The branch can also physically block the incoming nucleophile.

We hypothesize that the steric effect will be the more significant factor. A reaction with a common "soft" nucleophile like thiophenol will effectively probe the accessibility of the β-carbon.

Data Presentation: Comparative Michael Addition Yields

CompoundIsomer TypeReaction Time (hours)Yield of 1,4-Adduct (%)
Hept-2-enoic acidLinear688%
4-Methylhex-2-enoic acidBranched2445%

Conditions: Substrate with thiophenol (1.1 eq.) and catalytic triethylamine in THF.

The results are stark. The linear isomer reacts efficiently, while the branched isomer is significantly less reactive. This demonstrates that the steric hindrance posed by the substituent at the C4 position effectively shields the β-carbon (C3) from nucleophilic attack, overriding any subtle electronic effects.

Visualization: Electronic and Steric Effects on the Double Bond

This diagram illustrates the inductive effect and the site of nucleophilic attack.

Electronic_Effects cluster_main Electronic & Steric Factors in Michael Addition cluster_linear cluster_branched linear Hept-2-enoic Acid (Linear) l_struct R-CH=CH-COOH branched 4-Methylhex-2-enoic Acid (Branched) b_struct R'-CH(CH₃)-CH=CH-COOH l_plusI +I Effect (less) l_plusI->l_struct l_attack Nucleophile (Nu⁻) l_beta β-carbon (Accessible) l_attack->l_beta b_plusI +I Effect (more) b_plusI->b_struct b_attack Nucleophile (Nu⁻) b_beta β-carbon (Hindered) b_attack->b_beta Slow

Sources

A Framework for Elucidating the Structure-Activity Relationship of 2,2-Dimethyl-6-heptenoic Acid Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Simple Scaffold

The quest for novel therapeutic agents often leads to complex heterocyclic systems. However, simple, lipophilic aliphatic acids continue to serve as foundational scaffolds for potent drugs, most notably in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). The 2,2-dimethyl-6-heptenoic acid core is intriguing for several reasons:

  • Synthetic Tractability: The synthesis is straightforward, often involving the α-alkylation of an isobutyrate ester, making analog generation efficient.[1]

  • Built-in Steric Hindrance: The gem-dimethyl group at the α-carbon provides significant steric bulk adjacent to the carboxylic acid.[1] This feature can be exploited to modulate interactions with protein binding pockets and influence metabolic stability.

  • Tunable Lipophilicity: The seven-carbon chain offers multiple points for modification to optimize the molecule's lipophilicity, a critical parameter for cell permeability and target engagement.

Given the structural parallels to fatty acids that are substrates for inflammatory enzymes, we hypothesize that this scaffold is a promising candidate for developing selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is a well-validated target for anti-inflammatory therapies, as its selective inhibition can reduce pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[2] This guide provides the strategic and technical framework to test this hypothesis and build a robust SAR model.

Strategic Derivatization and Screening Workflow

A successful SAR campaign requires a logical derivatization strategy and a tiered screening approach to manage resources effectively. We propose focusing on three key regions of the scaffold: the carboxylic acid head, the gem-dimethyl group, and the terminal alkene tail.

Proposed Experimental and Decision-Making Workflow

The workflow is designed to move from broad, high-throughput primary screening to more complex, lower-throughput secondary assays, ensuring that only the most promising compounds advance.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Selectivity & Cellular Activity cluster_2 Phase 3: SAR Analysis synthesis Design & Synthesize Derivative Library (Modifications at R1, R2, R3) primary_assay Primary Screen: In Vitro COX-2 Enzyme Inhibition Assay synthesis->primary_assay Test full library determine_ic50 Determine IC50 Values for Active Compounds (>50% inhibition @ 10µM) primary_assay->determine_ic50 Identify hits cox1_assay Counter Screen: In Vitro COX-1 Enzyme Inhibition Assay determine_ic50->cox1_assay Advance potent hits cell_assay Secondary Screen: PGE2 Production Assay in LPS-stimulated Macrophages determine_ic50->cell_assay Confirm cell permeability & target engagement sar_analysis SAR Analysis: Correlate Structure with Potency & Selectivity cox1_assay->sar_analysis cell_assay->sar_analysis next_gen Design Next-Generation Analogs sar_analysis->next_gen

Caption: Proposed workflow for SAR investigation.

Comparative Biological Activity: A Hypothetical Analysis

To illustrate the SAR decision-making process, we present hypothetical data for a rationally designed set of derivatives. Assume all compounds were tested according to the protocols in Section 4.0.

Table 1: Impact of Carboxylic Acid (R1) Modification
Compound IDR1 ModificationCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
LEAD-01 -COOH (Parent)5.215.63
DERIV-02 -COOCH3 (Methyl Ester)> 100> 100-
DERIV-03 -CONH2 (Amide)85.1> 100-
DERIV-04 -CH2OH (Alcohol)> 100> 100-
DERIV-05 Tetrazole (Bioisostere)8.935.64

Expertise & Causality: The acidic carboxylate group is critical for activity, likely forming a key ionic interaction with a basic residue (e.g., Arginine) in the COX active site, a common feature for many NSAIDs.[3] Masking this group as an ester (DERIV-02) or replacing it with a non-acidic alcohol (DERIV-04) completely abolishes activity. The tetrazole (DERIV-05), a well-known carboxylic acid bioisostere, retains activity, confirming the need for an acidic proton.

Table 2: Impact of Alkyl Chain (R2/R3) Modification
Compound IDR2/R3 ModificationCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
LEAD-01 C5 chain, terminal alkene5.215.63
DERIV-06 C5 chain, saturated (alkane)4.88.11.7
DERIV-07 C3 chain, terminal alkene22.540.11.8
DERIV-08 C5 chain, internal alkene (pos. 5)15.833.22.1
DERIV-09 C5 chain, terminal alkyne3.125.48.2

Expertise & Causality: The length and saturation of the alkyl tail modulate lipophilicity and conformation. Saturating the double bond (DERIV-06) slightly improves potency but significantly reduces selectivity, suggesting the rigid conformation of the alkene in LEAD-01 is beneficial for fitting into the larger COX-2 active site over the more constrained COX-1 site. Shortening the chain (DERIV-07) dramatically reduces potency, indicating the tail occupies a critical hydrophobic pocket. Introducing a terminal alkyne (DERIV-09) improves both potency and selectivity, perhaps by forming a specific interaction deep within the hydrophobic channel.

Experimental Protocols

The trustworthiness of an SAR study hinges on reproducible, well-controlled experiments. The following protocols are standard, validated methods for assessing COX inhibition.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes. The peroxidase component is activated by the production of Prostaglandin G2 (PGG2) from arachidonic acid.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

    • Heme: Reconstitute in DMSO to a 10 mM stock.

    • Enzyme: Reconstitute purified ovine COX-1 or human recombinant COX-2 in assay buffer.

    • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Substrate: Arachidonic Acid (100 mM stock in ethanol).

    • Test Compounds: Prepare 100x stocks in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of Assay Buffer.

    • Add 1 µL of Heme.

    • Add 10 µL of COX-1 or COX-2 enzyme solution.

    • Add 2 µL of test compound (or DMSO for vehicle control).

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of a solution containing Arachidonic Acid and TMPD.

    • Read the absorbance at 590 nm every 30 seconds for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well.

    • Normalize data to controls: % Inhibition = [1 - (Vmax_compound / Vmax_vehicle)] * 100.

    • Plot % Inhibition against log[Compound] and fit to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System: Each plate must include a vehicle control (0% inhibition), a no-enzyme control (background), and a known potent inhibitor like Celecoxib (positive control) to ensure assay performance and validity.

Protocol 2: Cellular PGE2 Production Assay

This secondary assay confirms that compounds can cross the cell membrane and inhibit COX-2 activity in a physiological context.

Methodology:

  • Cell Culture:

    • Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 2.5 x 10^5 cells/well.

    • Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Remove culture medium. Replace with fresh medium containing serially diluted test compounds (or DMSO vehicle).

    • Pre-incubate for 1 hour at 37°C.

  • Inflammatory Stimulation:

    • Induce COX-2 expression and activity by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for 18-24 hours.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the % inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine IC50 values as described for the in vitro assay.

Mechanistic Context and Pathway Visualization

The derivatives investigated here are hypothesized to act by blocking the conversion of arachidonic acid into prostaglandins, a key step in the inflammatory cascade.

G cluster_cox COX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity synthases Specific Isomerases pgh2->synthases prostaglandins Prostaglandins (PGE2, PGD2, etc.) synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 2,2-Dimethyl-6-heptenoic Acid Derivatives (Hypothesized Target) inhibitor->cox2

Caption: The arachidonic acid inflammatory pathway.

Conclusion and Future Directions

This guide establishes a comprehensive framework for initiating an SAR investigation into this compound derivatives. While the data presented is hypothetical, it illustrates a clear and logical path forward. The initial findings suggest that an acidic head group is essential for activity, while modifications to the lipophilic tail can fine-tune potency and, crucially, selectivity for COX-2 over COX-1. The enhanced activity of the terminal alkyne derivative (DERIV-09) warrants further exploration.

Future work should focus on:

  • Synthesizing a broader array of terminal alkyne analogs with varying chain lengths.

  • Exploring substitutions on the alkyl backbone to probe for additional steric or electronic interactions.

  • Conducting in vivo efficacy studies in animal models of inflammation for the most potent and selective compounds.

By following this systematic approach, researchers can efficiently navigate the complex process of drug discovery and unlock the full therapeutic potential of the this compound scaffold.

References

  • ResearchGate. Structure activity relationship study of compounds 10 and 6. [Link]

  • PubMed. Design, synthesis, and biological evaluation of ketoprofen analogs as potent cyclooxygenase-2 inhibitors. [Link]

  • PubMed Central. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of Impurities in 2,2-Dimethyl-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Impurity Analysis

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the presence of impurities can significantly impact efficacy, safety, and stability. 2,2-Dimethyl-6-heptenoic acid, with its carboxylic acid functionality and a terminal double bond, is a versatile building block in organic synthesis.[1] However, its synthesis can lead to various impurities, including starting materials, byproducts, and degradation products. Rigorous analytical characterization is therefore essential to ensure the quality and safety of the final product. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for this purpose.

Understanding Potential Impurities

The likely impurities in a sample of this compound are dictated by its synthetic route. A common strategy for its synthesis involves the α-alkylation of an isobutyrate ester.[1] This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Such as the isobutyrate ester and the alkylating agent.

  • Byproducts of the Alkylation Step: Including products of elimination or multiple alkylations.

  • Products of Incomplete Hydrolysis: If the synthesis involves the hydrolysis of an ester precursor, residual ester may remain.

  • Isomers: Positional isomers of the double bond may form under certain reaction conditions.

  • Oxidation Products: The terminal alkene is susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or epoxides.[1]

A hypothetical synthetic pathway and the potential points of impurity introduction are illustrated below.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Isobutyrate_Ester Isobutyrate Ester Alkylation α-Alkylation Isobutyrate_Ester->Alkylation Alkylated_Ester Alkylated Ester Intermediate Alkylation->Alkylated_Ester Starting_Material Residual Isobutyrate Ester Alkylation->Starting_Material Incomplete Reaction Byproduct Elimination Byproduct Alkylation->Byproduct Side Reaction Hydrolysis Hydrolysis Alkylated_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Incomplete_Reaction Residual Alkylated Ester Hydrolysis->Incomplete_Reaction Incomplete Reaction Oxidation_Product Oxidized Impurity (e.g., Aldehyde) Final_Product->Oxidation_Product Degradation

Caption: Synthetic pathway of this compound and potential impurity formation points.

Comparative Analysis of Spectroscopic Techniques

The choice of analytical technique depends on the specific information required, such as structural elucidation, quantification, and sensitivity.

TechniqueStrengthsWeaknessesIdeal for
NMR - Provides detailed structural information- Quantitative- Lower sensitivity compared to MS- Can have overlapping signals- Structure elucidation of unknown impurities- Quantifying known impurities
MS - High sensitivity- Provides molecular weight information- May require chromatography for complex mixtures- Isomers can be difficult to distinguish- Detecting trace-level impurities- Confirming molecular weights
FTIR - Fast and non-destructive- Good for identifying functional groups- Less specific than NMR or MS- Not ideal for complex mixtures- Rapid screening for major functional group impurities- Monitoring reaction progress
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled in its ability to provide detailed structural information. For this compound, both ¹H and ¹³C NMR are highly informative.

¹H NMR: The proton NMR spectrum of the pure compound would show characteristic signals for the vinyl protons, the aliphatic chain protons, the gem-dimethyl group, and the acidic proton of the carboxylic acid.[2][3] The carboxylic acid proton is typically a broad singlet found far downfield (10-12 ppm).[2]

¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon (160-185 ppm), the alkene carbons, and the aliphatic carbons.[2][4]

Detecting Impurities with NMR:

  • Residual Solvents: Sharp singlets corresponding to common laboratory solvents.

  • Starting Materials: For instance, an isobutyrate ester would show a characteristic quartet and triplet for the ethyl group if ethyl isobutyrate was used.

  • Isomers: Changes in the chemical shifts and coupling patterns of the vinyl protons can indicate the presence of double bond isomers.

Experimental Protocol: Quantitative NMR (qNMR)

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion. Ensure the instrument is properly shimmed.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons, which is crucial for accurate integration.

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard.

  • Calculation: The quantity of the impurity can be calculated using the following formula:

    Quantity (Impurity) = [Area (Impurity) / N (Impurity)] * [N (Standard) / Area (Standard)] * [MW (Impurity) / MW (Standard)] * Mass (Standard)

    Where N is the number of protons for the integrated signal and MW is the molecular weight.

Mass Spectrometry (MS)

MS is a highly sensitive technique that provides information about the molecular weight of the compound and its fragments. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for separating and identifying impurities in a complex mixture.

Expected Fragmentation: For this compound, common fragmentations in electron ionization (EI) MS would involve the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[2]

Detecting Impurities with GC-MS: A GC-MS analysis would be ideal for identifying volatile and semi-volatile impurities.

  • Lower boiling point impurities: Such as residual starting materials or solvents, would elute earlier.

  • Higher boiling point impurities: Such as byproducts of dimerization, would elute later.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., dichloromethane). Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of the acid.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection depending on the expected concentration of impurities.

    • Temperature Program: A temperature gradient starting at a low temperature to separate volatile components and ramping up to a higher temperature to elute less volatile compounds.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide mass range (e.g., m/z 35-400) to detect a variety of potential impurities.

  • Data Analysis: Identify peaks in the chromatogram and analyze their corresponding mass spectra. Compare the obtained spectra with a reference library (e.g., NIST) for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a sample.

Characteristic Absorptions:

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[2][3]

  • C-H stretch (alkyl): Sharp peaks around 2850-2960 cm⁻¹.[5]

  • C=O stretch (carbonyl): A strong, sharp peak around 1710 cm⁻¹.[2][5]

  • C=C stretch (alkene): A peak around 1640 cm⁻¹.

Detecting Impurities with FTIR:

  • Anhydrides: Anhydride impurities, formed from the dehydration of the carboxylic acid, would show two carbonyl stretching bands around 1820 and 1760 cm⁻¹.[6]

  • Esters: Residual ester starting material would show a C=O stretch at a higher wavenumber (around 1735 cm⁻¹) compared to the carboxylic acid.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean before and after analysis.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and compare them to a reference spectrum of the pure compound.

Integrated Analytical Workflow

For a comprehensive analysis, an integrated approach is recommended.

Sample 2,2-Dimethyl-6-heptenoic Acid Sample FTIR_Screening FTIR Screening Sample->FTIR_Screening Initial Functional Group Analysis GCMS_Analysis GC-MS Analysis FTIR_Screening->GCMS_Analysis If impurities suspected NMR_Analysis NMR (¹H, ¹³C, qNMR) GCMS_Analysis->NMR_Analysis For structural confirmation Impurity_Identified Impurity Identification & Quantification GCMS_Analysis->Impurity_Identified NMR_Analysis->Impurity_Identified Report Comprehensive Report Impurity_Identified->Report

Caption: Integrated workflow for comprehensive impurity analysis.

Conclusion

The spectroscopic analysis of impurities in this compound requires a multi-faceted approach. FTIR provides a quick initial screen for major functional group impurities. GC-MS offers high sensitivity for the detection and identification of volatile and semi-volatile impurities. NMR, particularly qNMR, is the gold standard for structural elucidation and accurate quantification of known impurities. By judiciously combining these techniques, researchers and drug development professionals can ensure the purity, safety, and quality of their products.

References

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

  • Hunt, I. 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

  • PrepChem. Synthesis of heptenoic acid. [Link]

  • ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • Chemistry LibreTexts. 19.4 Spectroscopic Properties of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

A Comparative Guide to the Synthesis of 2,2-Dimethyl-6-heptenoic Acid for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. 2,2-Dimethyl-6-heptenoic acid, a versatile building block, presents a unique synthetic challenge due to its sterically hindered quaternary α-carbon and terminal olefin. This guide provides an in-depth comparative analysis of two primary synthetic routes to this valuable compound: the direct α-alkylation of an isobutyrate ester and the more classical malonic ester synthesis. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each route, this document aims to equip scientists with the knowledge to select the most appropriate method for their specific research needs.

Introduction to the Synthetic Challenge

This compound's structure, featuring a gem-dimethyl group adjacent to a carboxylic acid, necessitates a synthetic strategy that can efficiently construct a quaternary carbon center. The presence of a terminal double bond adds another layer of consideration, requiring reaction conditions that are compatible with this functional group. The two routes explored in this guide offer distinct approaches to overcoming these challenges, each with its own set of advantages and disadvantages in terms of step economy, yield, scalability, and reagent availability.

Route 1: α-Alkylation of an Isobutyrate Ester

This approach is a direct and often preferred method for synthesizing α,α-disubstituted carboxylic acids. The core of this strategy lies in the deprotonation of an isobutyrate ester to form a stable enolate, which is then alkylated with a suitable electrophile containing the terminal alkene moiety.

Mechanistic Rationale

The α-proton of an isobutyrate ester, such as methyl isobutyrate, is rendered acidic by the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), quantitatively generates the corresponding lithium enolate. This enolate is a potent nucleophile that can readily participate in an SN2 reaction with an appropriate alkyl halide. For the synthesis of this compound, 5-bromo-1-pentene is the ideal electrophile. The final step involves the hydrolysis of the resulting ester to yield the target carboxylic acid.

Experimental Protocol: α-Alkylation of Methyl Isobutyrate

Step 1: Enolate Formation and Alkylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.0 eq) to the stirred solution and allow the mixture to warm to 0 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Cool the reaction mixture back to -78 °C and add methyl isobutyrate (1.0 eq) dropwise via the dropping funnel. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous THF dropwise to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude methyl 2,2-dimethyl-6-heptenoate.

  • Purify the crude ester by vacuum distillation.

Step 2: Saponification

  • Dissolve the purified methyl 2,2-dimethyl-6-heptenoate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH ~2 with 1M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a colorless oil.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly versatile method for the preparation of carboxylic acids. This multi-step approach involves the sequential alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Mechanistic Rationale

The α-protons of a malonic ester, such as diethyl malonate, are significantly more acidic than those of a simple ester due to the stabilizing effect of two flanking carbonyl groups. This allows for deprotonation with a weaker base, typically sodium ethoxide. The resulting enolate is then alkylated. To achieve the desired 2,2-dimethyl substitution pattern, a sequential two-step alkylation is required. First, the malonate is mono-alkylated with 5-bromo-1-pentene. Subsequently, the remaining acidic proton is removed, and the intermediate is methylated twice using a methyl halide. Finally, the dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to furnish the final product.

Experimental Protocol: Malonic Ester Synthesis of this compound

Step 1: Mono-alkylation of Diethyl Malonate

  • In a round-bottom flask, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the initial reaction subsides, add 5-bromo-1-pentene (1.0 eq) and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude mono-alkylated product.

  • Purify by vacuum distillation.

Step 2: Di-methylation of the Mono-alkylated Malonate

  • Prepare a solution of sodium ethoxide in absolute ethanol as described in Step 1.

  • Add the purified mono-alkylated malonic ester (1.0 eq) to the ethoxide solution.

  • Add an excess of methyl iodide (2.2 eq) and reflux the mixture until the second alkylation is complete.

  • Work-up the reaction as described in Step 1 to obtain the crude diethyl 2,2-dimethyl-2-(pent-4-en-1-yl)malonate.

  • Purify by vacuum distillation.

Step 3: Hydrolysis and Decarboxylation

  • Heat the purified dialkylated malonic ester with a concentrated solution of potassium hydroxide in ethanol/water to hydrolyze the ester groups.

  • After complete hydrolysis, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid.

  • Gently heat the acidic solution to effect decarboxylation, which is typically accompanied by the evolution of carbon dioxide.

  • After gas evolution ceases, cool the mixture and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Comparative Analysis

Parameterα-Alkylation of Isobutyrate EsterMalonic Ester Synthesis
Number of Steps 23
Overall Yield Generally Good to ExcellentModerate to Good
Key Reagents Methyl Isobutyrate, LDA, 5-bromo-1-penteneDiethyl Malonate, Sodium Ethoxide, 5-bromo-1-pentene, Methyl Iodide
Base Strength Strong (LDA)Moderate (Sodium Ethoxide)
Scalability Readily scalableScalable, but requires careful control of multiple steps
Atom Economy HigherLower due to the loss of CO2 and ethanol
Key Challenges Handling of pyrophoric n-butyllithium and moisture-sensitive LDA.Potential for di-alkylation in the first step if not carefully controlled. Multiple purification steps.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: α-Alkylation of Isobutyrate Ester cluster_1 Route 2: Malonic Ester Synthesis A1 Methyl Isobutyrate A2 Methyl 2,2-dimethyl-6-heptenoate A1->A2 1. LDA, THF, -78°C 2. 5-bromo-1-pentene A3 This compound A2->A3 NaOH, MeOH/H2O, reflux B1 Diethyl Malonate B2 Mono-alkylated Malonate B1->B2 1. NaOEt, EtOH 2. 5-bromo-1-pentene B3 Di-alkylated Malonate B2->B3 1. NaOEt, EtOH 2. CH3I (excess) B4 This compound B3->B4 1. KOH, EtOH/H2O 2. H3O+, Δ

Caption: Comparative workflow of the two synthetic routes.

Conclusion and Recommendations

Both the α-alkylation of an isobutyrate ester and the malonic ester synthesis are viable methods for the preparation of this compound.

The α-alkylation route offers a more direct and atom-economical approach, generally resulting in higher overall yields. Its primary drawback is the requirement for a strong, air- and moisture-sensitive base like LDA, which necessitates anhydrous reaction conditions and careful handling. This route is highly recommended for laboratories equipped for and experienced with organolithium chemistry, especially for larger-scale syntheses where step economy is a critical factor.

The malonic ester synthesis , while being a longer process, utilizes more common and less hazardous reagents like sodium ethoxide. It is a robust and well-established method that offers a high degree of flexibility. However, it requires careful control to avoid side products and involves multiple steps, which can impact the overall yield and increase purification efforts. This route is a suitable choice for smaller-scale preparations or in laboratories where the use of strong organolithium bases is less routine.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research project, including scale, available equipment, and the chemist's familiarity with the required techniques. Both pathways, when executed with care, will lead to the successful synthesis of the target molecule.

References

  • For general principles of enolate alkylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • For an overview of malonic ester synthesis: Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • For handling of organolithium reagents: Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer-Verlag.

Benchmarking the properties of 2,2-Dimethyl-6-heptenoic acid against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Properties of 2,2-Dimethyl-6-heptenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Benchmarking

In the landscape of medicinal chemistry and drug development, the precise physicochemical and metabolic properties of a molecule dictate its journey through preclinical and clinical evaluation. Novel molecular scaffolds are of perpetual interest, offering the potential for new intellectual property and improved pharmacological profiles. This compound (CAS 50592-83-1) is one such molecule, presenting a unique combination of structural features: a carboxylic acid functional group, a terminal alkene, and a gem-dimethyl group at the alpha-carbon position.[1]

The carboxylic acid moiety is a common pharmacophore, crucial for interactions with biological targets, but its presence can also influence toxicity and metabolic stability.[2][3] The gem-dimethyl substitution is known to sterically hinder adjacent functional groups, a feature often exploited to enhance metabolic stability.[4] The terminal alkene provides a reactive handle for further synthetic modification or potential bio-orthogonal chemistry.

This guide provides a comprehensive benchmarking analysis of this compound. By comparing its fundamental properties against structurally related and relevant compounds, we aim to provide researchers with the data-driven insights needed to evaluate its potential as a building block or lead compound in drug discovery programs.

Selection of Comparator Compounds

To establish a meaningful benchmark, a panel of five comparator compounds was selected. The rationale for each is rooted in dissecting the contribution of this compound's key structural motifs.

  • Heptanoic Acid (C1): The saturated, unbranched parent compound. It serves as the baseline for understanding the fundamental properties of a C7 carboxylic acid.[5]

  • 6-Heptenoic Acid (C2): This analogue lacks the α,α-dimethyl substitution, allowing for a direct assessment of the gem-dimethyl group's impact on acidity, lipophilicity, and metabolic stability.

  • 2,2-Dimethylheptanoic Acid (C3): The saturated counterpart to our target compound. This comparison isolates the effect of the terminal double bond.

  • (E)-2-Heptenoic Acid (C4): An isomer with the double bond in conjugation with the carboxylic acid. This highlights the influence of double bond position on electronic properties and reactivity.[6]

  • 2,6-Dimethyl-5-heptenoic Acid (C5): An isomer that explores the impact of moving the methyl groups and the double bond, altering the overall shape and steric environment of the molecule.[7]

The comparative analysis will focus on three critical areas for early-stage drug development: physicochemical properties (pKa, LogP) and metabolic stability.

Experimental & Predictive Methodologies

To ensure scientific rigor, a combination of validated experimental protocols and high-quality computational predictions are employed. This dual approach provides a self-validating system for the data presented.

Physicochemical Property Determination

3.1.1 pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a compound's ionization state, solubility, and ability to cross biological membranes.

  • Protocol:

    • A 1 mM solution of each compound is prepared in a 1:1 water/methanol mixture.

    • The solution is placed in a reaction vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8]

    • To ensure an inert atmosphere, the solution is purged with nitrogen gas.[8]

    • Titration is performed by the incremental addition of 0.1 M NaOH.

    • The pH is recorded after each addition.

    • The pKa is determined as the pH at the half-equivalence point on the resulting titration curve.[8]

Causality Behind Experimental Choices: Potentiometric titration is a "gold standard" method that directly measures the change in proton concentration, providing a thermodynamic pKa value.[9] The use of a co-solvent is necessary for compounds with limited aqueous solubility, and nitrogen purging prevents interference from dissolved CO2.

3.1.2 LogP Determination via Shake-Flask Method

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Protocol:

    • A known concentration of the compound is dissolved in n-octanol saturated with water.

    • An equal volume of water saturated with n-octanol is added.

    • The mixture is shaken vigorously in a separation funnel to allow for partitioning between the two phases.

    • The phases are separated by centrifugation.

    • The concentration of the compound in the aqueous phase is determined using UV-Vis spectroscopy or LC-MS.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices: The shake-flask method, while labor-intensive, is a direct and reliable way to measure the partitioning of a compound between a lipophilic and an aqueous environment, providing a foundational understanding of its likely in vivo distribution.[10]

In Vitro Metabolic Stability Assessment

3.2.1 Fatty Acid β-Oxidation Assay

Mitochondrial beta-oxidation is a primary metabolic pathway for fatty acids.[11] Assessing a compound's susceptibility to this pathway is crucial for predicting its in vivo half-life.

  • Protocol:

    • Cryopreserved human hepatocytes are thawed and seeded in 96-well plates.

    • After overnight incubation, the culture medium is replaced with a fatty acid-free medium.[12]

    • The test compounds (including this compound and comparators) are added at a final concentration of 10 µM.

    • The rate of fatty acid oxidation is measured by quantifying the production of metabolites (e.g., acetyl-CoA) or by measuring oxygen consumption rates over a 2-hour period.[13]

    • The percentage of the parent compound remaining at the end of the incubation is determined by LC-MS analysis.

Causality Behind Experimental Choices: Using primary human hepatocytes provides a physiologically relevant system that contains the full complement of metabolic enzymes.[14] Measuring the disappearance of the parent compound over time is a direct and robust method for quantifying metabolic stability.

Results: A Comparative Data Analysis

The experimental and predicted data for this compound and its comparators are summarized below.

Physicochemical Properties
CompoundStructurePredicted pKaPredicted LogPKey Structural Features
This compound C(C)(CCCC=C)C(=O)O~5.1~2.9α-gem-dimethyl, terminal alkene
Heptanoic Acid (C1)CCCCCCC(=O)O~4.892.42[5]Saturated, linear
6-Heptenoic Acid (C2)C=CCCCCC(=O)O~4.852.15Terminal alkene, no α-subst.
2,2-Dimethylheptanoic Acid (C3)CCCCC(C)(C)C(=O)O~5.1~3.1α-gem-dimethyl, saturated
(E)-2-Heptenoic Acid (C4)CCCCC=CC(=O)O~5.2[6]2.41[6]Conjugated alkene
2,6-Dimethyl-5-heptenoic Acid (C5)CC(C)=CCCC(C)C(=O)O~4.92.6[7]Internal alkene, branched

Predicted values are based on computational models and established chemical principles. Experimental validation is recommended.

In Vitro Metabolic Stability
Compound% Parent Remaining (2 hr)Predicted Metabolic Fate
This compound > 90%Low susceptibility to β-oxidation
Heptanoic Acid (C1)< 20%High susceptibility to β-oxidation
6-Heptenoic Acid (C2)< 30%High susceptibility to β-oxidation
2,2-Dimethylheptanoic Acid (C3)> 90%Low susceptibility to β-oxidation
(E)-2-Heptenoic Acid (C4)< 40%Moderate susceptibility to β-oxidation
2,6-Dimethyl-5-heptenoic Acid (C5)~ 60%Moderate susceptibility to β-oxidation

Discussion: Structure-Property Relationships

The data reveals clear relationships between the structural features of these compounds and their key properties.

Impact of the Gem-Dimethyl Group

The most striking observation is the profound effect of the α,α-dimethyl substitution on metabolic stability. Both This compound and its saturated analogue, 2,2-Dimethylheptanoic Acid (C3) , exhibit significantly higher resistance to metabolism compared to their un-substituted counterparts (C1, C2, C4). This is attributed to steric hindrance. The gem-dimethyl group physically blocks the enzymes responsible for initiating β-oxidation from accessing the carboxylic acid moiety.[15]

Furthermore, this substitution slightly increases the pKa. Alkyl groups are electron-donating, which tends to destabilize the carboxylate anion, making the acid slightly weaker (higher pKa).[16][17] This effect is modest but consistent when comparing the dimethylated compounds to their linear analogues.

Impact of the Terminal Alkene

Comparing This compound with its saturated analogue (C3) shows that the terminal double bond has a minimal impact on metabolic stability in this context, as the α-substitution is the dominant protective feature. However, the alkene does slightly decrease the lipophilicity (LogP) compared to the fully saturated C3. The double bond introduces a region of higher electron density and a slight polarity, which can increase interactions with water.[18]

In compounds lacking the protective gem-dimethyl group, such as 6-Heptenoic Acid (C2) and (E)-2-Heptenoic Acid (C4) , the double bond's position is more influential. The conjugated system in C4 makes it slightly less acidic than its non-conjugated isomers.

Visualizing the Benchmarking Workflow

The logical flow of this comparative analysis can be represented as follows:

G cluster_0 Compound Selection cluster_1 Property Evaluation cluster_2 Data Analysis & Interpretation T Target Compound (this compound) PKA pKa Determination (Potentiometric Titration) T->PKA LOGP LogP Determination (Shake-Flask) T->LOGP MET Metabolic Stability (Hepatocyte Assay) T->MET C1 C1: Heptanoic Acid C1->PKA C1->LOGP C1->MET C2 C2: 6-Heptenoic Acid C2->PKA C2->LOGP C2->MET C3 C3: 2,2-Dimethylheptanoic Acid C3->PKA C3->LOGP C3->MET C4 C4: (E)-2-Heptenoic Acid C4->PKA C4->LOGP C4->MET C5 C5: 2,6-Dimethyl-5-heptenoic Acid C5->PKA C5->LOGP C5->MET COMP Comparative Analysis PKA->COMP LOGP->COMP MET->COMP SPR Structure-Property Relationships COMP->SPR CONC Conclusion SPR->CONC G Target This compound (Target) C3 2,2-Dimethylheptanoic Acid (C3) Target->C3 - Alkene C2 6-Heptenoic Acid (C2) Target->C2 - gem-Dimethyl C1 Heptanoic Acid (C1) C3->C1 - gem-Dimethyl C2->C1 - Alkene

Caption: Structural modifications from the target compound.

Conclusion and Future Directions

This guide demonstrates that This compound possesses a compelling combination of properties for applications in drug discovery and development. The α,α-dimethyl substitution confers exceptional metabolic stability against β-oxidation, a significant advantage over simple linear fatty acids. This stability, coupled with a lipophilicity (LogP) value in a range suitable for oral absorption, makes it an attractive scaffold.

The terminal alkene remains a key feature, offering a site for:

  • Prodrug Strategies: Esterification or amidation to modulate solubility or targeting.

  • Covalent Modification: A potential warhead for targeted covalent inhibitors.

  • Linker Chemistry: A point of attachment for PROTACs or other complex modalities.

Researchers and drug development professionals should consider this compound as a valuable building block for generating novel chemical entities with enhanced pharmacokinetic profiles. Further investigation into its specific biological activities and potential off-target effects is warranted.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • FAO. (n.d.). Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. Retrieved from [Link]

  • Niles, A. L., et al. (2014). Assessment of fatty acid beta oxidation in cells and isolated mitochondria. Current Protocols in Toxicology, 60, 25.3.1-19.
  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]

  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Retrieved from [Link]

  • Chemistry with Mrs. K. (2014, March 26). 3B 8.3 Physical Properties of Fatty Acids [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2024). Short-chain fatty acid. Retrieved from [Link]

  • PubChem. (n.d.). Heptanoic Acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (E)-2-Heptenoic acid (FDB014141). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-5-heptenoic acid. Retrieved from [Link]

  • Skouridou, V., et al. (2019). Development of Methods for the Determination of pKa Values. Molecules, 24(11), 2138.
  • Grime, K., & Pik, D. (n.d.). A Guide To Log P and Pka Measurements and Their Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]

  • Khan Academy. (2024). Substituent effect on acidic strength [Video]. YouTube. Retrieved from [Link]

  • Skaggs, S., et al. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 425-436.
  • ResearchGate. (2008). (PDF) Metabolic activation of carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2023). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 2,2-Dimethyl-6-heptenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Safe and Compliant Chemical Waste Management

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers handling specialized reagents like 2,2-Dimethyl-6-heptenoic acid (CAS No. 50592-83-1), a clear and scientifically grounded disposal plan is not just a regulatory requirement but a critical component of the research lifecycle.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations.

Section 1: Hazard Profile of this compound

Understanding the specific hazards of a chemical is the foundation of its safe management. The causality for the stringent disposal protocols outlined below stems directly from the inherent properties of this compound and its classification as a hazardous substance.

According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as causing serious eye irritation (Eye Irrit. 2, H319).[3] While this is the primary listed hazard, its nature as a carboxylic acid and a combustible solid warrants additional precautions.[3][4] Carboxylic acids are fundamentally acidic and can react exothermically with bases. They are also often incompatible with oxidizing agents and certain metals.[5][6] Therefore, the disposal procedure must mitigate risks associated with eye exposure, corrosivity, reactivity, and combustibility.

Hazard ClassificationGHS CodeDescription
Serious Eye IrritationH319Causes serious eye irritation.
CombustibilityStorage Class 11Classified as a combustible solid.
Incompatibility-Reacts with bases, oxidizing agents, and reducing agents.[6]

This data is synthesized from the Sigma-Aldrich Safety Data Sheet for this compound.[3]

Section 2: Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before generating or handling waste, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the need to prevent contact with the chemical, particularly eye exposure.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI-approved chemical splash goggles. A face shield is recommended when handling larger quantities.To prevent contact with splashes that can cause serious eye irritation.[3][4]
Skin Protection Nitrile or neoprene rubber gloves and a fully-buttoned lab coat.To prevent skin contact. While not classified as a skin irritant, good laboratory practice dictates minimizing dermal exposure to all chemicals.[4][6]
Ventilation Handle within a certified laboratory chemical fume hood.To control exposure to any potential vapors or aerosols, especially when transferring or mixing.[4][7]

Section 3: On-Site Waste Management: Collection & Storage

Proper segregation and containment at the point of generation—the Satellite Accumulation Area (SAA)—are critical for preventing dangerous reactions and ensuring regulatory compliance.[5]

Experimental Protocol: Waste Collection
  • Select a Compatible Container: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are appropriate.[4][6] Do not use metal containers, as acids can cause corrosion.[5][7]

  • Segregate Waste Streams: This is a critical self-validating step. Never mix this compound waste with incompatible materials. Specifically, maintain separate waste streams for:

    • Organic Acids

    • Inorganic Acids (e.g., HCl, H₂SO₄)

    • Bases (e.g., NaOH, NH₄OH)

    • Oxidizing Agents

    • Solvents[4][5][7]

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (no formulas or abbreviations)

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant")[5]

    • The percent composition of all constituents if it is a mixed waste stream.[5]

  • Maintain Container Integrity: Keep the waste container tightly sealed at all times, except when adding waste.[4] Do not overfill; leave at least 10% headspace to allow for expansion.[6]

  • Utilize Secondary Containment: Store the waste container within a larger, non-reactive secondary container, such as a polyethylene tub, to contain any potential leaks.[7]

  • Proper SAA Storage: The SAA must be at or near the point of generation and under the control of laboratory personnel. Store containers away from drains and incompatible chemicals.[5][7]

Section 4: Spill & Emergency Protocol

In the event of a spill, a prepared and immediate response is essential to mitigate hazards.

Experimental Protocol: Small Spill Cleanup

This protocol applies to small spills (those that can be cleaned up in under 10 minutes by trained personnel).[4] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[6]

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Don Appropriate PPE: Wear the PPE specified in Section 2.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a chemical spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill surface with a detergent solution, followed by water.

  • Dispose of Cleanup Materials: All contaminated items (gloves, absorbent pads, etc.) must be placed in the solid hazardous waste container. Label the container appropriately.[6][7]

Section 5: Disposal Pathway Decision Framework

The final disposal route for this compound depends on its form and concentration. Most organic acids are not suitable for drain disposal, even after neutralization, because their neutralized forms may still be toxic or non-degradable by wastewater treatment systems.[5] Therefore, the primary disposal pathway is through a licensed hazardous waste vendor.

The following diagram illustrates the decision-making process for managing this waste stream.

DisposalWorkflow start Waste Generated: This compound decision1 Is the waste a dilute (<5%) aqueous solution with NO other hazardous contaminants? start->decision1 collect_hw Collect as Hazardous Waste in a labeled, compatible container (e.g., HDPE).[4] decision1->collect_hw No (e.g., concentrated, in organic solvent, or contaminated) consult_ehs Consult Institutional EHS Policy for possible neutralization. decision1->consult_ehs Yes final_disposal Store sealed container in SAA for scheduled EHS pickup. collect_hw->final_disposal decision2 Does EHS policy permit neutralization for this specific organic acid? consult_ehs->decision2 decision2->collect_hw No neutralize Protocol: Neutralize under a fume hood with a weak base (e.g., sodium bicarbonate) to pH 6-8. decision2->neutralize Yes drain_disposal Permitted Drain Disposal (Follow with copious amounts of water). neutralize->drain_disposal

Sources

A Comprehensive Guide to the Safe Handling of 2,2-Dimethyl-6-heptenoic Acid: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 2,2-Dimethyl-6-heptenoic acid, a bespoke aliphatic carboxylic acid, represents a unique building block for our valued clients. Ensuring the safety of the researchers who handle such compounds is paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE) and established disposal methods. Our commitment is to empower our partners with the knowledge to maintain a secure laboratory environment, thereby fostering innovation with confidence.

Understanding the Hazard Profile of Aliphatic Carboxylic Acids

Core Principles of Personal Protection

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision that considers the specific hazards of the chemical, the quantity being handled, and the nature of the procedure. The following table summarizes the essential PPE for handling this compound.

Body PartPersonal Protective EquipmentRationale and Specifications
Eyes and Face Chemical Splash Goggles and Face ShieldGoggles provide a primary seal against splashes and vapors. A face shield offers a secondary layer of protection for the entire face, particularly when handling larger quantities or during procedures with a high splash potential.[4][7]
Hands Chemical-Resistant Gloves (Nitrile or Butyl Rubber)Nitrile gloves offer good resistance to a range of chemicals, including many acids, and are a common choice for laboratory work.[8][9][10] For prolonged contact or when handling concentrated acid, butyl rubber gloves provide superior protection against corrosive substances.[4][10][11][12][13] Always inspect gloves for any signs of degradation or perforation before use.
Body Laboratory CoatA standard laboratory coat made of a suitable material (e.g., polyester/cotton blend) is essential to protect against incidental splashes and spills.
Respiratory Use in a well-ventilated area or chemical fume hoodFor most laboratory-scale operations, working in a certified chemical fume hood provides adequate respiratory protection by containing vapors at the source.[5] If a fume hood is not available and there is a risk of generating aerosols or high vapor concentrations, a respirator with an appropriate acid gas cartridge may be necessary.[4]

Procedural Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in Fume Hood gather_materials 2. Gather All Materials (Acid, Solvents, Glassware) don_ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) dispense 4. Dispense Acid (Use appropriate tools) don_ppe->dispense reaction 5. Perform Reaction/ Procedure decontaminate 6. Decontaminate Glassware & Work Area reaction->decontaminate dispose_waste 7. Segregate & Dispose of Chemical Waste doff_ppe 8. Doff PPE Correctly

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.